2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-5-7(2)11-9(10-6)14-4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULFLAMWNBZYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350173 | |
| Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247225-29-2 | |
| Record name | 3-[(4,6-Dimethyl-2-pyrimidinyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine"
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Abstract
This technical guide provides a comprehensive analysis of the essential physicochemical properties of this compound (CAS No. 247225-29-2). Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, serving as the core structure for numerous therapeutic agents.[1][2] Understanding the fundamental physicochemical characteristics of novel pyrimidine derivatives is a critical prerequisite for any research and development endeavor, directly influencing factors such as bioavailability, formulation, and mechanism of action. This document details the molecular structure, a probable synthetic route, and offers both established data and validated experimental protocols for determining key properties including pKa, lipophilicity (logP/logD), and aqueous solubility. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific investigations.
Molecular Identity and Synthesis
The initial step in characterizing any compound is to establish its precise molecular identity and a reliable method for its synthesis.
Molecular Structure and Identifiers
-
Chemical Name: this compound
-
General Hazard: Classified as an irritant. Standard laboratory precautions, including the use of personal protective equipment, are advised.[3]
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved via a two-step process, beginning with a classic condensation reaction followed by a nucleophilic substitution. This approach is well-established for creating 2-thio-substituted pyrimidines.[5][6]
Step 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine This intermediate is formed through the cyclocondensation of acetylacetone with thiourea. The β-dicarbonyl nature of acetylacetone provides the C-C-C backbone that reacts with the N-C-N unit of thiourea to form the heterocyclic pyrimidine ring.[6]
Step 2: S-alkylation to Yield the Final Product The thiol group of the intermediate is a potent nucleophile. It can be alkylated using a suitable three-carbon electrophile, such as 3-bromopropanoic acid, in the presence of a base. The base deprotonates the thiol, forming a more reactive thiolate anion, which then attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the final thioether linkage. The synthesis of similar S-substituted derivatives has been reported, validating this approach.[7]
Caption: Proposed two-step synthesis of the title compound.
Core Physicochemical Properties
The following sections detail key physicochemical parameters. Where experimental data is unavailable, robust, field-proven protocols are provided.
Physical State and Thermal Properties
| Property | Value | Significance |
| Appearance | White to off-white crystalline solid | Provides a baseline for identity and purity assessment. |
| Melting Point | 219-221 °C[3] | A sharp melting range is a primary indicator of high purity. |
| Density | 1.26 g/cm³[3] | Useful for formulation, processing, and packaging calculations. |
Acid-Base Properties (pKa)
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any potential drug candidate. It dictates the compound's ionization state across a range of pH values, directly impacting solubility, membrane permeability, and interactions with biological targets.[8]
Theoretical Insight: this compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.
-
Acidic Group: The carboxylic acid (-COOH) is expected to have a pKa (pKa₁) in the range of 4.0 - 5.0, typical for aliphatic carboxylic acids.
-
Basic Group: The pyrimidine ring contains two nitrogen atoms. While pyrimidine itself is a weak base (pKa of the protonated form is ~1.23), the electron-donating methyl groups may slightly increase its basicity.[5] This pKa (pKa₂) will represent the dissociation of the protonated pyrimidine ring.
Caption: Predominant ionization states as a function of pH.
Experimental Protocol: Determination of pKa by Potentiometric Titration This method provides a reliable, direct measurement of a compound's pKa values.[9]
-
Principle: A solution of the compound is titrated with a standardized strong acid or base while the pH is continuously monitored. The pKa is determined from the midpoint of the buffer regions on the resulting titration curve.
-
Methodology:
-
Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Titration for pKa₁ (Acidic): Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition. The pKa₁ is the pH at the half-equivalence point.
-
Titration for pKa₂ (Basic): In a separate experiment, dissolve the compound and titrate with a standardized strong acid (e.g., 0.1 M HCl). The pKa₂ corresponds to the pH at the half-equivalence point for the protonation of the pyrimidine nitrogen.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values are identified as the pH at the center of the flattest regions of the curve (buffer regions), which correspond to 50% neutralization of the respective functional group.
-
Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[10]
-
logP: The partition coefficient for the neutral species of the molecule.
-
logD: The distribution coefficient at a specific pH, which accounts for all ionization states of the molecule. For an ionizable compound like this, logD is the more physiologically relevant parameter.[11]
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination The "shake-flask" method is the gold-standard for logP/logD measurement.[12]
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The concentrations in each phase are measured to calculate the distribution coefficient.
-
Methodology:
-
System Preparation: Prepare a phosphate buffer at pH 7.4 to mimic physiological conditions. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
-
Partitioning: Dissolve a known amount of the compound in the pre-saturated aqueous buffer. Add an equal volume of pre-saturated n-octanol.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development, affecting absorption and requiring complex formulations.
Theoretical Insight: The molecule's solubility is expected to be highly pH-dependent.
-
In neutral water: Solubility is likely to be low due to the relatively non-polar pyrimidine ring and thioether linkage.
-
In acidic solution (e.g., 5% HCl): Solubility may increase slightly due to the protonation of the basic pyrimidine nitrogen, forming a more soluble salt.[13]
-
In basic solution (e.g., 5% NaOH, 5% NaHCO₃): Solubility is expected to be significantly higher. The carboxylic acid will be deprotonated to form a carboxylate salt, which is much more polar and water-soluble.[14][15] The observation of effervescence (CO₂ bubbles) upon addition to NaHCO₃ is a definitive test for the presence of a carboxylic acid.[13][15]
Experimental Protocol: Qualitative Solubility Classification This workflow systematically classifies the compound's solubility based on its acid-base properties.[15][16]
Caption: Decision workflow for solubility classification.
-
Methodology:
-
Water: Add ~10-20 mg of the compound to 1 mL of deionized water in a test tube. Agitate and observe.
-
5% NaOH: If insoluble in water, add the compound to 1 mL of 5% NaOH solution. Agitate and observe. Solubility indicates an acidic functional group.[15]
-
5% NaHCO₃: If soluble in NaOH, repeat the test with 5% NaHCO₃ solution. Solubility and/or effervescence confirms a relatively strong acid, such as a carboxylic acid.[13][15]
-
5% HCl: If insoluble in water and NaOH, test solubility in 1 mL of 5% HCl. Solubility indicates a basic functional group.[13]
-
Potential Applications and Conclusion
The physicochemical profile of this compound—possessing both hydrogen bond donors/acceptors and tunable lipophilicity—makes it an intriguing scaffold. The broader class of 2-thio-pyrimidines is known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[17][18][19][20] Furthermore, closely related S-substituted 4,6-dimethylpyrimidine-2-thiols have demonstrated plant growth-stimulating properties, opening a potential avenue in agrochemical research.[7]
References
- Unknown, "Carboxylic Acid Unknowns and Titr
- Stewart, J. J. P.
- Parry, E. P., Hern, D. H., Burr, J. G., "Determination of acid pK values of some pyrimidine derivatives," Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis.
- Unknown, "Physical Properties: Solubility Classific
- Unknown, "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis," University of Texas
- Unknown, "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS," An-Najah N
- Unknown, "LogP—Making Sense of the Value," ACD/Labs.
- Xing, L., Glen, R. C.
- Unknown, "Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide," BenchChem.
- Unknown, "LogP and logD calcul
- Unknown, "logP - octanol-water partition coefficient calculation," Molinspir
- Unknown, "Introduction to log P and log D in drug development," Pion Inc.
- Unknown, "LAB 5 - CARBOXYLIC ACIDS AND DERIV
- Unknown, "2-(2-Carboxyethyl)
- Unknown, "this compound 247225-29-2 wiki," Guidechem.
- Kierzek, E., Kierzek, R., "Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases," Biochemistry.
- Unknown, "Pyrimidine," Wikipedia.
- Yengoyan, A. P., et al.
- Sharma, S., "Physicochemical properties of some pyrimidine derivatives in some organic solvents," MOJ Biorg Org Chem.
- Kovalenko, S. I., et al., "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs," Chemistry of Heterocyclic Compounds.
- Kovalenko, S. I., et al., "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs," Chemistry of Heterocyclic Compounds.
- Hartman, W. W., Miller, J. L., "2-mercaptopyrimidine," Organic Syntheses.
- Unknown, "this compound," ChemicalBook.
- Unknown, "THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY," Journal of Emerging Technologies and Innov
- Stevanović, D., et al.
- Kovalenko, S. I., et al., "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs," Chemistry of Heterocyclic Compounds.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound | 247225-29-2 [chemicalbook.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Introduction to log P and log D in drug development [pion-inc.com]
- 11. docs.chemaxon.com [docs.chemaxon.com]
- 12. acdlabs.com [acdlabs.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. is.muni.cz [is.muni.cz]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jetir.org [jetir.org]
- 20. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analysis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Abstract
This technical guide provides a comprehensive framework for the structural analysis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of direct structural data for this specific molecule, this document emphasizes the strategic application of modern analytical techniques. It serves as a roadmap for researchers, detailing the principles, experimental protocols, and expected data outcomes for a multi-faceted approach to structural elucidation. This guide integrates methodologies from synthetic chemistry, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), single-crystal X-ray crystallography, and computational chemistry to build a complete and validated structural profile. The causality behind experimental choices is explained, ensuring that each analytical step contributes to a self-validating system of characterization.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring is a foundational motif in medicinal chemistry, present in a vast array of biologically active compounds, including nucleic acids and various therapeutic agents.[1] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The title compound, this compound, incorporates several key features: the 4,6-dimethylpyrimidine core, a thioether linkage at the 2-position, and a flexible carboxyethyl side chain. This combination of a heterocyclic aromatic system, a sulfur linkage, and a carboxylic acid group suggests potential applications as a metabolic modulator, a metal chelator, or a building block for more complex pharmaceutical agents.
A precise understanding of the three-dimensional structure of this molecule is paramount for any drug development campaign. It informs structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for understanding its mechanism of action at a molecular level. This guide, therefore, presents a holistic and rigorous approach to obtaining a complete and unambiguous structural assignment.
Synthesis of this compound
The synthesis of the target compound can be efficiently achieved through the nucleophilic substitution of a suitable thiol precursor with a halogenated pyrimidine or by the alkylation of a pyrimidine-2-thiol. A robust and well-documented approach involves the S-alkylation of 4,6-dimethylpyrimidine-2-thiol with a 3-halopropanoic acid. This method offers high yields and straightforward purification.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dimethylpyrimidine-2-thiol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a base (e.g., sodium hydroxide or potassium carbonate, 1.1 equivalents) to the solution to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Alkylation: To the stirred solution, add 3-bromopropanoic acid (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. This will protonate the carboxylic acid and precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2][3][4][5][6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment of the structure of this compound.
Principles of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei.[5] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb radiofrequency energy and transition between different energy levels. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). The coupling between neighboring nuclei (spin-spin coupling) provides information about the connectivity of atoms within the molecule.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the carboxylic acid proton.
-
Data Acquisition: Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate between CH, CH₂, and CH₃ groups)
-
²D COSY (¹H-¹H correlation)
-
²D HSQC (¹H-¹³C one-bond correlation)
-
²D HMBC (¹H-¹³C long-range correlation)
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected NMR Data and Interpretation
Based on the known chemical shifts of the 4,6-dimethylpyrimidine moiety and the S-(2-carboxyethyl) group, the following spectral data are predicted.
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Justification |
| Pyrimidine-CH₃ | ~2.4 | ~24 | Typical chemical shift for methyl groups on a pyrimidine ring. |
| Pyrimidine C-H | ~6.8 | ~117 | The lone aromatic proton on the pyrimidine ring. |
| S-CH₂ | ~3.4 | ~32 | Methylene group adjacent to the electron-withdrawing sulfur atom. |
| CH₂-COOH | ~2.8 | ~35 | Methylene group adjacent to the carboxylic acid. |
| Pyrimidine C-CH₃ | - | ~167 | Quaternary carbons of the pyrimidine ring attached to the methyl groups. |
| Pyrimidine C-S | - | ~170 | Quaternary carbon of the pyrimidine ring attached to the sulfur atom. |
| COOH | ~12.0 (broad) | ~173 | Acidic proton, often broad and downfield. The carbon is deshielded by the two oxygen atoms.[7] |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
2D NMR Correlation Workflow
Caption: Expected 2D NMR correlations for structural confirmation.
Molecular Weight and Formula Determination by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound.[8][9][10][11][12] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the molecular formula.
Principles of Mass Spectrometry
In its simplest form, a mass spectrometer ionizes a sample and then separates the resulting ions based on their mass-to-charge (m/z) ratio.[10][11] The output is a mass spectrum, which is a plot of ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.
Experimental Protocol for HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion. ESI is well-suited for polar, acidic molecules like the target compound.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and use this value to calculate the elemental composition.
Expected Mass Spectrometry Data
-
Molecular Formula: C₁₀H₁₂N₂O₂S
-
Monoisotopic Mass: 224.0620 g/mol
-
Expected HRMS (ESI+): [M+H]⁺ = 225.0698 m/z
-
Expected HRMS (ESI-): [M-H]⁻ = 223.0542 m/z
The fragmentation pattern in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for pyrimidine thioethers involve cleavage of the thioether bond and fragmentation of the side chain.[8][13]
Three-Dimensional Structure by Single-Crystal X-ray Crystallography
While NMR and MS can define the connectivity and formula of a molecule, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[14][15][16][17] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
Principles of X-ray Crystallography
When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the intensities and positions of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms can be determined, revealing the molecular structure.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray crystallography.
Expected Structural Features
A successful crystallographic analysis would be expected to reveal:
-
The planarity of the 4,6-dimethylpyrimidine ring.
-
The precise bond lengths and angles of the thioether linkage and the carboxyethyl side chain.
-
The conformation of the flexible side chain in the solid state.
-
Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the pyrimidine nitrogen atoms, which dictate the crystal packing.
Computational Structural Analysis
Computational chemistry provides a powerful in silico approach to complement experimental data.[13][18][19][20] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties, and electronic structure of the molecule.
Principles of Computational Analysis
Computational methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. By finding the geometry that minimizes the energy, the most stable conformation of the molecule can be predicted. From the calculated electronic structure, various properties, including NMR chemical shifts and vibrational frequencies, can be simulated.
Computational Workflow
-
Model Building: Construct a 3D model of this compound using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) to find the lowest energy conformation.
-
Property Calculation: Using the optimized geometry, calculate properties such as:
-
NMR chemical shifts (for comparison with experimental data).
-
Vibrational frequencies (to aid in the interpretation of infrared spectra).
-
Molecular electrostatic potential (to predict sites of intermolecular interactions).
-
Conclusion: A Synergistic Approach to Structural Validation
The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. Synthesis provides the material for analysis, while NMR spectroscopy defines the molecular framework. High-resolution mass spectrometry confirms the elemental composition, and single-crystal X-ray crystallography offers the definitive three-dimensional structure. Computational chemistry serves as a valuable tool for predicting properties and validating experimental findings. By integrating the data from each of these methods, a complete, accurate, and self-validating structural analysis can be achieved, providing a solid foundation for further research and development of this promising pyrimidine derivative.
References
- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Fiveable. (2025). Organic Chemistry II: 1.3 Mass spectrometry (MS).
- Rode, B. M. (1985). Computational Chemistry A New Tool for Structural Analysis. Analytical Sciences, 1, 1-2.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Sparkl. (n.d.). Revision Notes - Principles of Mass Spectrometry.
- Routledge. (n.d.). Structural Analysis using Computational Chemistry - 1st Edition.
- Tang, K., & Li, T. (2025, January 14).
- Günther, H. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry.
- Breitmaier, E. (n.d.). Book Review: Structure Elucidation by NMR in Organic Chemistry. Wiley.
- Rangel-Vázquez, N.-A. (Ed.). (n.d.).
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications.
- Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry.
- Chemistry For Everyone. (2025, February 6). What Is The Principle Of Mass Spectroscopy? [Video]. YouTube.
- National Institutes of Health. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Poczta, A., et al. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules.
- Ghamry, M. A., & El-Sayed, R. (2024, October 24). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
- The Pharma Innovation Journal. (2024, April 22).
- National Institutes of Health. (2022, August 20). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide.
- National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.
- ResearchGate. (n.d.). (PDF)
- Longdom Publishing. (n.d.). Applications Employed in X-ray Crystallography.
- AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574).
- ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and....
- SpectraBase. (n.d.). Propanoic acid, 3-(decylthio)- - Optional[1H NMR] - Spectrum.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
- 1. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum [chemicalbook.com]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Book Review: Structure Elucidation by NMR in Organic Chemistry - Eberhard Breitmaier [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jchps.com [jchps.com]
- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. fiveable.me [fiveable.me]
- 9. Revision Notes - Principles of Mass Spectrometry | Atomic Structure and Properties | Chemistry | AP | Sparkl [sparkl.me]
- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. routledge.com [routledge.com]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. azom.com [azom.com]
- 18. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 19. api.pageplace.de [api.pageplace.de]
- 20. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine (CAS Number 247225-29-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and synthetic methodologies related to 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine (CAS No. 247225-29-2). While specific research on this particular molecule is limited, this document extrapolates its potential from the broader class of 2-thiopyrimidine derivatives, a well-established scaffold in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Prominence of the 2-Thiopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products and synthetic drugs. The introduction of a thioether linkage at the 2-position of the pyrimidine core, particularly in 4,6-dimethyl substituted analogs, gives rise to a class of compounds with diverse and significant pharmacological profiles. These derivatives have been extensively investigated for a range of therapeutic applications, demonstrating activities such as anti-inflammatory, analgesic, and protein kinase inhibition.[1] The structural versatility of the 2-thiopyrimidine scaffold allows for facile modification, enabling the fine-tuning of physicochemical and pharmacokinetic properties, a critical aspect of modern drug discovery.
Physicochemical Properties of this compound
Based on available data, the fundamental properties of this compound are summarized below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 247225-29-2 | N/A |
| Molecular Formula | C₉H₁₂N₂O₂S | N/A |
| Molecular Weight | 212.27 g/mol | N/A |
| Melting Point | 219-221 °C | N/A |
| Appearance | Likely a solid powder | N/A |
| Purity | Typically >95% for research grade | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. The carboxylic acid moiety may impart some aqueous solubility at physiological pH. | N/A |
Synthesis and Characterization
The synthesis of this compound and its analogs typically proceeds through a nucleophilic substitution reaction. A common synthetic route involves the reaction of a 2-mercapto-4,6-dimethylpyrimidine precursor with a suitable alkylating agent bearing a carboxyethyl group.
General Synthetic Protocol
A plausible synthetic scheme for this compound is outlined below. This protocol is based on established methodologies for the synthesis of similar 2-thio-substituted pyrimidines.
Step 1: Synthesis of 4,6-dimethyl-2-mercaptopyrimidine
-
To a solution of acetylacetone (1 equivalent) and thiourea (1 equivalent) in ethanol, add a catalytic amount of a strong acid (e.g., HCl).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 4,6-dimethyl-2-mercaptopyrimidine.
Step 2: S-Alkylation to yield this compound
-
Dissolve 4,6-dimethyl-2-mercaptopyrimidine (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add a base (e.g., sodium ethoxide or potassium carbonate, 1.1 equivalents) to the solution to form the thiolate salt.
-
To this mixture, add 3-bromopropionic acid or ethyl 3-bromopropionate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 12-24 hours.
-
If using an ester, subsequent hydrolysis under basic or acidic conditions will be required to obtain the carboxylic acid.
-
After the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the pyrimidine ring protons, the methyl groups, and the carboxyethylthio side chain.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups such as C=O (carboxylic acid), C-S (thioether), and C=N (pyrimidine ring).
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the empirical formula.
Potential Biological Activities and Therapeutic Uses
Inferred Areas of Interest for Drug Discovery
-
Anti-inflammatory and Analgesic Activity: Several 2-thiopyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[1] The mechanism often involves the modulation of inflammatory pathways.
-
Protein Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. Specific 2-thiopyrimidine derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).[1]
-
Plant Growth Stimulation: Research has indicated that some 2-thiosubstituted 4,6-dimethylpyrimidines exhibit plant growth-stimulating activity, suggesting potential applications in agriculture.[4]
Hypothetical Mechanism of Action
The biological activity of 2-thiopyrimidine derivatives can be attributed to their ability to interact with various biological targets. The pyrimidine core can participate in hydrogen bonding and π-stacking interactions within enzyme active sites. The 2-thioether linkage provides a flexible linker to which various functional groups can be attached to probe different regions of a binding pocket. The carboxylic acid moiety in this compound could act as a key interaction point with positively charged residues in a target protein.
Figure 1: A conceptual diagram illustrating the potential binding interactions of this compound within a hypothetical enzyme active site.
Experimental Workflows for Biological Evaluation
For researchers initiating studies on this compound, a tiered approach to biological evaluation is recommended.
Initial In Vitro Screening
-
Cytotoxicity Assays: Determine the compound's effect on cell viability using standard assays such as MTT or MTS on a panel of relevant cell lines (e.g., cancer cell lines, immune cells).
-
Enzyme Inhibition Assays: Based on the activities of related compounds, screen against a panel of kinases (e.g., CDKs, GSK-3) or other relevant enzymes.
-
Anti-inflammatory Assays: Evaluate the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Figure 2: A flowchart outlining a suggested experimental workflow for the initial in vitro biological screening of this compound.
Future Directions and Conclusion
This compound represents an under-explored molecule within a pharmacologically significant class of compounds. While specific biological data is currently lacking, its structural features suggest it could be a valuable probe or starting point for the development of novel therapeutics, particularly in the areas of inflammation and oncology. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential. This guide provides a framework for initiating such studies, leveraging the existing knowledge of 2-thiopyrimidine derivatives to inform future research endeavors.
References
- Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils.
- Synthesis and biological evaluation of 2-thiopyrimidine deriv
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
Sources
- 1. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
"spectroscopic data for 3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid"
An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid
Abstract
This technical guide provides a comprehensive, predicted spectroscopic profile of 3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid, a molecule of interest in medicinal and materials chemistry. In the absence of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to construct a reliable, theoretical characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive framework for the structural elucidation of this and related compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes detailed interpretations, causality behind spectral features, and validated protocols for experimental data acquisition.
Introduction and Molecular Structure
3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid is a heterocyclic compound featuring a pyrimidine core linked via a thioether bridge to a propanoic acid chain. The pyrimidine scaffold is a well-known privileged structure in drug discovery, appearing in numerous therapeutic agents. The thioether and carboxylic acid functionalities provide versatile handles for further chemical modification and can play significant roles in biological interactions. Accurate structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for this purpose.
This guide synthesizes predictive data to serve as a benchmark for researchers synthesizing this molecule. By understanding the expected spectroscopic signatures, scientists can more efficiently confirm its identity, assess its purity, and troubleshoot synthetic challenges.
Caption: Molecular structure of the target compound.
¹H NMR Spectroscopy (Proton NMR)
Proton NMR is paramount for elucidating the carbon-hydrogen framework of a molecule. The predicted spectrum for this compound would be recorded in a deuterated solvent like DMSO-d₆, which can solubilize the carboxylic acid and does not exchange with the acidic proton.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.3 | Singlet (broad) | 1H | H -OOC- | Carboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and exchange. |
| ~6.90 | Singlet | 1H | Pyrimidine CH | The lone proton on the pyrimidine ring is in an electron-deficient aromatic environment, leading to a downfield shift. |
| ~3.40 | Triplet | 2H | -S-CH₂ -CH₂- | Protons adjacent to the electron-withdrawing thioether group are deshielded. They are split into a triplet by the neighboring CH₂ group. |
| ~2.75 | Triplet | 2H | -CH₂-CH₂ -COOH | Protons alpha to the carbonyl group are deshielded. They are split into a triplet by the adjacent sulfur-linked CH₂ group. |
| ~2.40 | Singlet | 6H | Pyrimidine -CH₃ | The two methyl groups on the pyrimidine ring are chemically equivalent due to the molecule's symmetry, resulting in a single, sharp peak. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Acquire data over 16-32 scans to achieve a good signal-to-noise ratio.
-
Apply a 30-degree pulse width with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay) with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal.
¹³C NMR Spectroscopy (Carbon NMR)
¹³C NMR spectroscopy provides critical information on the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.5 | C =O | The carboxylic acid carbonyl carbon is highly deshielded due to the two adjacent electronegative oxygen atoms.[1] |
| ~169.0 | Pyrimidine C -S | The pyrimidine carbon directly attached to the sulfur is significantly downfield due to the influence of both sulfur and ring nitrogens. |
| ~167.0 | Pyrimidine C -CH₃ | The two carbons bearing methyl groups are equivalent and are deshielded by the ring nitrogens. |
| ~117.0 | Pyrimidine C H | The protonated carbon of the pyrimidine ring appears in the aromatic region, shifted upfield relative to the substituted carbons. |
| ~34.0 | -CH₂-C H₂-COOH | The carbon alpha to the carbonyl group is moderately deshielded. |
| ~29.0 | -S-C H₂-CH₂- | The carbon adjacent to the thioether is slightly less deshielded than the one alpha to the carbonyl. |
| ~23.5 | Pyrimidine -C H₃ | The methyl carbons are in the typical aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg in 0.7 mL) may be required for faster acquisition.
-
Instrumentation: Utilize a 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire data over a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum, referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrometry Data (ESI-MS):
-
Molecular Formula: C₉H₁₂N₂O₂S
-
Molecular Weight: 228.27 g/mol
-
Predicted Ion (Positive Mode): [M+H]⁺ = m/z 229.07
-
Predicted Ion (Negative Mode): [M-H]⁻ = m/z 227.05
Predicted Fragmentation Pathway:
The primary fragmentation is expected to occur at the thioether linkage and the propanoic acid chain.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition Parameters:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound.
-
Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 229.07) to confirm the proposed fragmentation pattern.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the observed exact masses to the theoretical values to confirm elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond in a carboxylic acid gives a very broad and characteristic absorption due to strong hydrogen bonding.[2] |
| ~2950 | C-H stretch | Aliphatic (CH₂, CH₃) | Standard stretching frequency for sp³ hybridized C-H bonds. |
| ~1710 (strong) | C=O stretch | Carboxylic Acid | The carbonyl group of a carboxylic acid typically absorbs strongly in this region.[2] |
| ~1570 & ~1540 | C=N, C=C stretch | Pyrimidine Ring | These absorptions are characteristic of the stretching vibrations within the aromatic pyrimidine ring. |
| ~1420 | C-O-H bend | Carboxylic Acid | In-plane bending vibration of the carboxylic acid O-H. |
| ~1250 | C-O stretch | Carboxylic Acid | Stretching of the C-O single bond in the carboxylic acid. |
| ~650-700 | C-S stretch | Thioether | The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to obtain a high-quality spectrum.
-
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for systems containing chromophores like aromatic rings.
Predicted UV-Vis Absorption:
-
Chromophore: The 4,6-dimethylpyrimidine ring is the primary chromophore.
-
Predicted λ_max: A significant absorption peak is predicted in the range of 250-270 nm . This is characteristic of the π → π* transitions within the pyrimidine ring system.[3][4]
-
Solvent: The position and intensity of the λ_max can be influenced by the solvent. Protic solvents like ethanol or methanol are commonly used.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From the stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Scan the sample over a wavelength range of 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the exact concentration and path length are known.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of 3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid is achieved through the synergistic integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system:
-
Mass Spectrometry establishes the correct molecular weight and elemental formula.
-
IR Spectroscopy confirms the presence of key functional groups (carboxylic acid, pyrimidine ring, thioether).
-
¹³C NMR verifies the number of unique carbon environments and their functionalities.
-
¹H NMR reveals the precise arrangement of protons, their connectivity through spin-spin coupling, and the overall symmetry of the molecule.
-
UV-Vis Spectroscopy confirms the presence of the pyrimidine chromophore.
When an experimental sample is analyzed, its data should align with this predicted profile. Any significant deviation would suggest the presence of impurities, an incorrect structure, or unexpected conformational effects, thereby prompting further investigation. This guide thus serves as a critical reference for any researcher working on the synthesis and characterization of this compound.
References
- The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones.
- Doc Brown's Chemistry. Infrared spectrum of propanoic acid.
- PubChem. 3-(Methylthio)propanoic acid. National Institutes of Health.
- PubChem. 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid. National Institutes of Health.
- Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank.
- Navolotska, O., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry.
- NIST. Propanoic acid. NIST Chemistry WebBook.
- NIST. 3-[(4-methylphenyl)thio]propionic acid. NIST Chemistry WebBook.
- Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid.
- PubChem. 3-Hydroxy-2-(3-(4-nitrobenzoyl)thioureido)propanoic acid. National Institutes of Health.
- BenchChem. Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester.
- Carroll, K. S., & Furdui, C. M. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling.
- Lin, C. C., et al. (2000). Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. Journal of Mass Spectrometry.
- Yang, H., et al. (2017). Synthesis and biological investigation of tetrahydropyridopyrimidinone derivatives as potential multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry.
- Brown, D. W., et al. (2004). SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. Heterocycles.
- Brown, D. W., et al. (2004). SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. National Institutes of Health.
- ResearchGate. (2015). UV/Vis spectra (propionic acid solutions diluted ca. 50 × in CHCl3) of OEP.
Sources
- 1. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine in various organic solvents. Given the novelty of this specific molecule, this document focuses on the foundational principles of solubility and provides a robust, field-proven methodology for its empirical determination.
Introduction: The Significance of Solubility in a Promising Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Derivatives of 4,6-dimethylpyrimidine, in particular, have been explored for a range of biological activities.[1][3] The compound this compound integrates this privileged scaffold with a flexible thioether linkage and a terminal carboxylic acid, suggesting its potential as a versatile intermediate in organic synthesis or as a candidate for biological screening.
In the journey of a compound from laboratory synthesis to a potential therapeutic application, solubility is a critical physicochemical parameter.[4][5][6] Poor solubility can impede reliable in vitro testing, lead to erratic bioavailability, and present significant challenges in formulation development.[4][5] Therefore, a thorough understanding of the solubility profile of this compound across a spectrum of organic solvents is paramount for its effective utilization and further development.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The structure of this compound possesses distinct regions that will influence its interaction with different solvents:
-
The Pyrimidine Ring and Methyl Groups: The 4,6-dimethylpyrimidine core contributes to the molecule's nonpolar character.
-
The Thioether Linkage: The sulfur atom in the thioether linkage can participate in dipole-dipole interactions, contributing moderately to the molecule's polarity.
-
The Carboxylic Acid Group: This is a highly polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor. This group will dominate the molecule's polarity, especially in polar solvents.
Based on this structure, we can predict the following solubility trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with the carboxylic acid group.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): Good solubility is anticipated as these solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the significant polarity mismatch between the carboxylic acid group and the nonpolar solvent.
The Gold Standard for Solubility Determination: The Shake-Flask Method
The shake-flask method is widely recognized as the most reliable and accurate technique for determining the equilibrium solubility of a compound.[6][8][9][10] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in a saturated solution.[10][11]
Rationale for the Shake-Flask Method
The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the undissolved solid and the dissolved solute.[12] The extended incubation and agitation ensure that the solvent is fully saturated with the compound, providing a true measure of its equilibrium solubility under the specified conditions.[6][8]
Detailed Experimental Protocol
The following protocol is a robust, self-validating system for determining the solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, ethyl acetate, hexane)
-
Scintillation vials or other suitable glass vessels with tight-fitting caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[8][13] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound is no longer changing.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.
-
Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Data Reporting:
-
Calculate the solubility in units of mg/mL or mol/L.
-
Report the solubility for each solvent at the specified temperature.
-
Experimental Workflow and Data Presentation
A clear workflow and standardized data presentation are essential for reproducibility and comparison of results.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.
Data Summary Table
All quantitative solubility data should be summarized in a clear and concise table.
| Organic Solvent | Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| Ethyl Acetate | Intermediate Polarity | 25 | ||
| Dichloromethane | Nonpolar | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Hexane | Nonpolar | 25 |
Conclusion
While direct solubility data for this compound is not yet prevalent in the literature, its structural features suggest a varied solubility profile in organic solvents. This guide provides the theoretical framework and a detailed, robust experimental protocol to empower researchers to generate high-quality, reproducible solubility data. The application of the standardized shake-flask method will ensure the generation of reliable data, which is indispensable for the continued investigation and potential application of this promising compound in drug discovery and development.
References
- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(3), 177-210.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Scribd. (n.d.). Solubility Measurement Techniques.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Unknown. (n.d.).
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Chemistry of Heterocyclic Compounds. (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- Lvivska Politechnika. (n.d.).
- ResearchGate. (2025). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- LookChem. (n.d.). CAS 2055041-03-5: 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid.
- MDPI. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles.
Sources
- 1. science.lpnu.ua [science.lpnu.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. chem.ws [chem.ws]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. biorelevant.com [biorelevant.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. scribd.com [scribd.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
A Comprehensive Technical Guide on the Biological Activities of Pyrimidine-Thio Derivatives
Introduction
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and Vitamin B1.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutic agents.[3][4] The introduction of a sulfur atom, creating pyrimidine-thio derivatives (also known as thiopyrimidines or mercaptopyrimidines), significantly modulates the molecule's electronic and lipophilic properties, often enhancing its biological activity and interaction with target proteins.[5] The 2-thiopyrimidine moiety, in particular, has been identified as a critical pharmacophore responsible for a wide array of pharmacological effects.[5] This guide provides a comprehensive technical overview of the diverse biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, intended for researchers and professionals in drug discovery and development.
Anticancer Activities
Pyrimidine-thio derivatives represent a highly promising class of compounds in oncology, with numerous studies demonstrating potent activity against a wide range of human cancer cell lines.[1][3][6] Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Key Mechanisms of Action
The anticancer efficacy of pyrimidine-thio derivatives stems from their ability to interfere with fundamental cellular processes.
-
Kinase Inhibition: Many derivatives act as inhibitors of crucial protein kinases that regulate cell growth and division. For instance, certain 2-thiopyrimidine compounds have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK-1, leading to cell cycle arrest.[7][8] Others have been reported to inhibit the mTOR kinase, a major regulator of cell growth, or lymphocyte-specific protein tyrosine kinase (Lck).[1][3]
-
Inhibition of Nucleic Acid Synthesis: As bioisosteres of natural purines and pyrimidines, these compounds can act as antagonists, blocking the synthesis of DNA and RNA precursors, which ultimately halts cell division.[1] This is a classic mechanism for many pyrimidine-based anticancer drugs like 5-Fluorouracil.[1][5]
-
Induction of Apoptosis and Cell Cycle Arrest: A significant number of pyrimidine-thio derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis).[3] Studies have shown they can arrest the cell cycle at various phases, such as G0/G1 or S phase, preventing cancer cells from replicating.[3] For example, specific thieno[2,3-d]pyrimidine derivatives have demonstrated the ability to induce apoptosis through the activation of caspases 3/7.[3]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these molecules is highly dependent on their chemical structure. Fused ring systems, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, often exhibit enhanced activity.[9][10][11] The nature and position of substituents on the pyrimidine ring are critical; for example, incorporating biologically active sulfonamide moieties can significantly increase anti-breast cancer activity.[11] The conversion of a carbonyl group (C=O) to a thione group (C=S) has also been shown to be a key strategy in enhancing cytotoxicity.[10]
Data Summary: In Vitro Cytotoxicity of Lead Compounds
The following table summarizes the cytotoxic activity of selected pyrimidine-thio derivatives against various human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Thieno[3,2-d]pyrimidines | HeLa (Cervical), HT-29 (Colon) | 7.37 - 13.72 | [10] |
| Thieno[2,3-d]pyrimidines | MCF-7 (Breast) | 22.12 - 37.78 | [11] |
| Pyrimidine-2,4-dione hybrid | HeLa (Cervical) | 0.03 | [12] |
| 6-Amino-5-cyano-2-thiopyrimidine | Leukemia Panel | Broad Spectrum (Selectivity Ratio up to 39) | [13] |
| Thiazolo[4,5-d]pyrimidine | IGROV1 (Ovarian) | Potent (Growth % -5.14 at 10µM) | [14] |
| Pyrimidine-2(1H)-thione | HepG-2 (Liver), MCF-7 (Breast) | 1.57 - 11.9 | [15][16] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard method for assessing the in vitro cytotoxicity of pyrimidine-thio derivatives against cancer cell lines.[1][17][18]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Anticancer Mechanism of Action
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activities
Pyrimidine-thio derivatives have emerged as potent anti-inflammatory agents, often acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). [19][20]Their ability to modulate key inflammatory mediators makes them attractive candidates for treating a variety of inflammatory disorders.
Mechanism of Action
-
Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. [20][21]Some derivatives show selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. [21][22]* Lipoxygenase (LOX) Inhibition: Certain pyrimidine-thio compounds have been identified as strong inhibitors of 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of potent inflammatory mediators. [20][21]* Antioxidant Effects: Some compounds exhibit dual anti-inflammatory and antioxidant activities, scavenging free radicals like DPPH and nitric oxide (NO) that contribute to oxidative stress and inflammation. [19]
Data Summary: Anti-inflammatory Activity
| Compound Class | Assay | Activity | Reference |
| Thiazolo[3,2-c]pyrimidine-5-thione | Carrageenan-induced paw edema | 37.4% inhibition @ 100 mg/kg | [7][8] |
| Pyrrolo[2,3-d]pyrimidine | Carrageenan-induced paw edema | Stronger than ibuprofen | [23][24] |
| Pyrimidine derivatives | COX-2 Inhibition (in vitro) | IC50 = 0.04 µM (Comparable to Celecoxib) | [21] |
| Pyrimidine-thiol | DPPH & NO radical scavenging | Potent antioxidant activity | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds. [24]
-
Animal Acclimatization: Use adult rats or mice (e.g., Sprague-Dawley rats) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin or Ibuprofen.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
Visualization: COX Pathway Inhibition
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. jetir.org [jetir.org]
- 6. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. wjarr.com [wjarr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Comparative Study of Pyrimidine –Hydroxy and Thiol Derivatives as Antioxidant and Anti-inflammatory Activity - ProQuest [proquest.com]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Evolving Therapeutic Landscape of 2-Thiopyrimidine Compounds: A Technical Guide for Medicinal Chemists
Introduction: The Enduring Appeal of the Pyrimidine Scaffold
The pyrimidine nucleus, a foundational six-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in a vast array of biologically active molecules, including the essential building blocks of nucleic acids: thymine, cytosine, and uracil.[1] This inherent biocompatibility has long made the pyrimidine scaffold a privileged starting point for the design and synthesis of novel therapeutic agents. The strategic introduction of a sulfur atom at the 2-position, creating the 2-thiopyrimidine core, profoundly influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. This modification has unlocked a wealth of diverse pharmacological activities, establishing 2-thiopyrimidine derivatives as a promising class of compounds in medicinal chemistry.[2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 2-thiopyrimidine compounds, offering valuable insights for researchers and drug development professionals.
Synthetic Strategies: Building the 2-Thiopyrimidine Core
The construction of the 2-thiopyrimidine ring system can be efficiently achieved through several synthetic methodologies, with the Biginelli reaction being a cornerstone one-pot multicomponent reaction.[3] This reaction offers a straightforward and atom-economical approach to synthesize a diverse library of 2-thiopyrimidine derivatives.
Experimental Protocol: The Biginelli Reaction for 2-Thiopyrimidine Synthesis
This protocol details a representative synthesis of ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a Biginelli-type pyrimidine.[4]
Materials:
-
Furan-2-carbaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Absolute Ethanol
-
Ferric chloride (FeCl₃)
-
Acetone
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine furan-2-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.3 mmol) in absolute ethanol (4 ml).
-
Add ferric chloride (0.2 mmol) as a Lewis acid catalyst to the mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting residue using a salting-out method with acetone and petroleum ether to yield the final product.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction. Its relatively high boiling point is suitable for reflux conditions.
-
Ferric Chloride as Catalyst: Ferric chloride acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the thiourea, thereby accelerating the reaction rate.[4]
-
Reflux Conditions: Heating the reaction mixture at its boiling point provides the necessary activation energy for the cyclocondensation reaction to proceed efficiently.
-
Salting-Out Purification: This method is a simple and effective technique for purifying the product by reducing its solubility in the aqueous-organic mixture, causing it to precipitate.
Caption: General workflow of the Biginelli reaction for 2-thiopyrimidine synthesis.
Therapeutic Applications of 2-Thiopyrimidine Compounds
The versatility of the 2-thiopyrimidine scaffold has led to the discovery of derivatives with a wide spectrum of biological activities. This section will delve into the key therapeutic areas where these compounds have shown significant promise.
Anticancer Activity
2-Thiopyrimidine derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, including leukemia, colon, and breast cancer.[2] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of STAT3 and STAT5a Signaling:
The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5a, are crucial mediators of cytokine and growth factor signaling. Their constitutive activation is a hallmark of many cancers, promoting tumor growth and survival. Several 2-thiopyrimidine derivatives have been identified as potent inhibitors of STAT3 and STAT5a phosphorylation and subsequent downstream signaling.[2] This inhibition leads to the induction of apoptosis in cancer cells.
Caption: Inhibition of the JAK/STAT signaling pathway by 2-thiopyrimidine compounds.
Thymidylate Synthase Inhibition:
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. Inhibition of this enzyme leads to a depletion of dTMP, disrupting DNA replication and inducing apoptosis in rapidly dividing cancer cells. Certain 2-thiopyrimidine derivatives have been shown to act as thymidylate synthase inhibitors, exhibiting anticancer activity comparable to the established drug 5-fluorouracil (5-FU).[2]
PI3K/Akt Pathway Modulation:
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers. Some 2-thiopyrimidine derivatives have demonstrated the ability to modulate this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Modulation of the PI3K/Akt signaling pathway by 2-thiopyrimidine compounds.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro anticancer activity of representative 2-thiopyrimidine derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 9d | K-562 (Leukemia) | 0.77 | [5] |
| Compound 9f | K-562 (Leukemia) | 1.74 | [5] |
| Compound 9n | K-562 (Leukemia) | 1.13 | [5] |
| Compound 9p | K-562 (Leukemia) | 1.02 | [5] |
| Compound 9a | MCF-7 (Breast Cancer) | 1.37 | [5] |
| Compound 9r | MCF-7 (Breast Cancer) | 3.56 | [5] |
| Compound 9a | HT-29 (Colon Cancer) | 2.10 | [5] |
| Compound 9l | HT-29 (Colon Cancer) | 2.37 | [5] |
| Compound 3b | C32 (Melanoma) | 24.4 | [6] |
| Compound 3b | A375 (Melanoma) | 25.4 | [6] |
Antiviral Activity
The structural resemblance of the pyrimidine ring to the nucleobases found in DNA and RNA makes 2-thiopyrimidine derivatives attractive candidates for the development of antiviral agents.[7] They can act as nucleoside or non-nucleoside inhibitors of viral polymerases, disrupting viral replication.
Several 2-thiopyrimidine nucleoside analogs have demonstrated significant activity against various DNA and RNA viruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[7] For instance, 2'-deoxy-5-ethyl-4'-thiouridine has shown a broad spectrum of activity against HSV-1, HSV-2, and VZV.[7]
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key contributor to various diseases. 2-Thiopyrimidine derivatives have been investigated for their anti-inflammatory and analgesic properties. Some compounds have shown good anti-inflammatory activity in carrageenan-induced paw edema models and significant analgesic effects.[8][9] The mechanism of action is thought to involve the inhibition of inflammatory mediators. For example, one derivative showed good anti-inflammatory activity (37.4% inhibition at 100 mg/kg) and analgesic activity (75% at 100 mg/kg).[8]
Antimicrobial Activity
The emergence of multidrug-resistant bacteria and fungi necessitates the development of new antimicrobial agents. 2-Thiopyrimidine derivatives have exhibited promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11] The presence of electron-withdrawing groups on the pyrimidine scaffold has been shown to enhance antimicrobial potential.[10]
Quantitative Data on Antimicrobial Activity:
The following table presents the minimum inhibitory concentration (MIC) values of representative 2-thiopyrimidine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µM/ml) | Reference |
| Compound 12 | S. aureus | 0.87 | [10] |
| Compound 5 | B. subtilis | 0.96 | [10] |
| Compound 2 | E. coli | 0.91 | [10] |
| Compound 10 | S. enterica | 1.55 | [10] |
| Compound 10 | P. aeruginosa | 0.77 | [10] |
| Compound 12 | C. albicans | 1.73 | [10] |
| Compound 11 | A. niger | 1.68 | [10] |
| Compound 6c | S. aureus | 125 µg/mL | [12] |
| Compound 6m | S. aureus | 500 µg/mL | [12] |
| Compound 6m | E. coli | 500 µg/mL | [12] |
Structure-Activity Relationships (SAR)
The biological activity of 2-thiopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
-
Substituents at the 4- and 6-positions: The nature of the groups at these positions significantly influences the anticancer and antimicrobial activities. Aromatic and heteroaromatic rings at the 4-position are often associated with enhanced potency.[5]
-
Substituents on the Phenyl Ring: For derivatives containing a phenyl group, the presence and position of electron-withdrawing or electron-donating groups can dramatically alter the biological activity. For instance, in some series, electron-withdrawing groups like halogens have been shown to improve antimicrobial efficacy.[10]
-
Hybrid Molecules: The concept of molecular hybridization, where the 2-thiopyrimidine core is linked to another pharmacologically active scaffold (e.g., chalcones), has proven to be a successful strategy for developing potent anticancer agents.[5]
Conclusion and Future Perspectives
The 2-thiopyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, ensures their continued relevance in medicinal chemistry. Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: While several targets have been identified, a deeper understanding of the molecular interactions of 2-thiopyrimidine derivatives with their biological targets will facilitate the design of more selective and potent inhibitors.
-
Exploration of New Therapeutic Areas: The broad spectrum of biological activities suggests that 2-thiopyrimidine compounds may have therapeutic potential in other disease areas beyond those already explored.
-
Application of Computational Drug Design: In silico methods, such as molecular docking and QSAR studies, can be effectively employed to guide the design and optimization of new 2-thiopyrimidine derivatives with improved pharmacokinetic and pharmacodynamic profiles.
By leveraging a combination of synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this remarkable heterocyclic scaffold can be realized, leading to the development of next-generation medicines for a range of human diseases.
References
- Sondhi, S. M., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185-3195. [Link]
- Doumbia, O., et al. (2020). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Journal of Heterocyclic Chemistry, 57(3), 1396-1408. [Link]
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
- Krajewska, U., et al. (2021).
- Sondhi, S. M., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Abdel-rahman, A. A.-H., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(19), 6649. [Link]
- Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 47. [Link]
- Lamie, P. F., & Gaffer, H. E. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864-879. [Link]
- Rajanarendar, E., et al. (2018). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 23(10), 2533. [Link]
- El-Sayed, N. N. E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4983. [Link]
- El-Sabbagh, O. I., et al. (2010). Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides. Acta Pharmaceutica, 60(2), 167-178. [Link]
- Halim, E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230. [Link]
- Foroumadi, A., et al. (2011). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Iranian Journal of Pharmaceutical Research, 10(3), 503-508. [Link]
- de Oliveira, R. B., et al. (2019). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)
- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073. [Link]
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13. [Link]
- Sadula, A., et al. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
- Mishra, A., et al. (2013). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Pharmacy Research, 7(5), 438-444. [Link]
- Patel, R. V., et al. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Journal of Chemical and Pharmaceutical Research, 8(5), 714-723. [Link]
- Al-Omary, F. A. M., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5421-5437. [Link]
- Sadula, A., et al. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org. [Link]
- Patel, K. D., et al. (2012). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Acta Poloniae Pharmaceutica, 69(5), 875-882. [Link]
- Clynhens, O., et al. (2023). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. International Journal of Molecular Sciences, 24(5), 4561. [Link]
- Xie, X., et al. (2021). The Nucleoside/Nucleotide Analogs Tenofovir and Emtricitabine Are Inactive against SARS-CoV-2. Viruses, 13(1), 115. [Link]
- Cativiela, C., et al. (2011).
- Riabova, S., et al. (2020). Synthesis and competitive functionalization of ethyl 4-aryl-2-oxo- and ethyl 4-aryl-2-thioxo-6-(trifluoromethyl)tetrahydropyrimidine-5-carboxylates. Chemistry of Heterocyclic Compounds, 56(8), 1014-1025. [Link]
- Hennequin, L. F., et al. (2006). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 16(10), 2681-2685. [Link]
- Kumar, A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
- Ghorab, M. M., et al. (2016). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 21(8), 1063. [Link]
- Sharma, V., & Kumar, P. (2014). Recent Advances in Biginelli-type Reactions. Current Organic Chemistry, 18(16), 2110-2131. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scirp.org [scirp.org]
In Silico Modeling of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive framework for the in silico analysis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine, a molecule with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the computational methodologies that can be employed to explore its bioactivity. We will navigate through the rationale of target selection, detailed experimental protocols, and the interpretation of simulation data, grounded in scientific integrity and practical expertise.
Introduction to this compound
This compound is a pyrimidine derivative with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol .[1][2] It is characterized as an off-white solid with a melting point of 219-221°C.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including nucleic acids and a wide array of therapeutic agents.[3][4] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][5][6][7] The presence of a carboxyethyl thio group on the pyrimidine ring of our target molecule suggests potential for specific interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H12N2O2S | [1][2] |
| Molecular Weight | 212.27 g/mol | [1][2] |
| Melting Point | 219-221°C | [1] |
| Appearance | Off-white solid | [8] |
| CAS Number | 247225-29-2 | [1][2] |
The Imperative of In Silico Modeling in Modern Drug Discovery
In silico modeling has emerged as a pivotal tool in the early stages of drug discovery, offering a cost-effective and time-efficient means to screen and characterize potential drug candidates.[9] By simulating the interactions between a small molecule and its biological target at an atomic level, we can predict binding affinity, elucidate mechanisms of action, and guide the optimization of lead compounds. Key computational techniques include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling.[9][10]
Hypothetical Target Selection: Dihydrofolate Reductase (DHFR)
Given the established antibacterial activity of many pyrimidine derivatives, we will focus this guide on modeling the interaction of this compound with a well-validated antibacterial target: Dihydrofolate Reductase (DHFR).[5][11] DHFR is a crucial enzyme in the folate biosynthesis pathway, essential for bacterial DNA synthesis. Its inhibition leads to bacterial cell death, making it an attractive target for antibiotic development.[5] For our study, we will utilize the crystal structure of Escherichia coli DHFR.
Part 1: Ligand Preparation for In Silico Modeling
The accuracy of any in silico study is contingent on the quality of the input structures. This protocol outlines the steps for preparing the 3D structure of this compound.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of the molecule using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software have this functionality built-in.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a realistic conformation.
-
Charge Calculation: Assign partial charges to each atom of the molecule. Gasteiger charges are a common choice for molecular docking studies.
-
File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock).
Caption: Workflow for preparing the protein target, DHFR, for molecular docking.
Part 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein. [9]This simulation provides insights into the binding mode and affinity.
Experimental Protocol: Molecular Docking
-
Software Selection: Choose a suitable molecular docking program. AutoDock is a widely used and freely available option.
-
Input Files: Provide the prepared ligand and protein files (in PDBQT format) to the software.
-
Docking Algorithm: Select a search algorithm to explore the conformational space of the ligand within the active site. The Lamarckian Genetic Algorithm is a robust choice in AutoDock.
-
Run Docking Simulation: Execute the docking calculation. The program will generate a series of possible binding poses for the ligand, each with a corresponding binding energy score.
-
Analysis of Results: Analyze the docking results. The pose with the lowest binding energy is typically considered the most favorable. Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the top-ranked poses.
Table 2: Hypothetical Molecular Docking Results
| Parameter | Value |
| Predicted Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Ile5, Ala7, Phe31, Ile94 |
| Hydrogen Bonds | Carboxyl group of ligand with Ala7 backbone |
| Hydrophobic Interactions | Pyrimidine ring with Phe31 |
Part 4: Molecular Dynamics (MD) Simulation
While molecular docking provides a static picture of the binding event, molecular dynamics simulations offer a dynamic view of the ligand-protein complex over time. [10]This allows for an assessment of the stability of the predicted binding pose.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the top-ranked docked complex from the molecular docking study into a simulation box.
-
Solvation: Solvate the system with an explicit water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamics of the system.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand-protein complex. Key metrics to analyze include Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of the protein residues.
Caption: General workflow for performing molecular dynamics simulations.
Part 5: Interpreting the In Silico Data
-
Docking Score: A low binding energy suggests a high binding affinity.
-
Binding Pose: The orientation of the ligand in the active site reveals key interactions. The carboxyl group of our molecule is a prime candidate for forming hydrogen bonds, a critical component of ligand binding. The dimethylpyrimidine core can engage in hydrophobic and van der Waals interactions.
-
MD Simulation Stability: A stable RMSD for both the protein and the ligand throughout the simulation indicates a stable binding complex. High RMSF values for certain residues can highlight flexible regions of the protein that may be important for ligand binding.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound as a potential antibacterial agent targeting DHFR. The described methodologies, from ligand and protein preparation to molecular docking and dynamics simulations, provide a robust framework for predicting its binding affinity and mechanism of action.
The hypothetical results suggest that this molecule has the potential to be a viable inhibitor of DHFR. However, it is crucial to emphasize that in silico predictions must be validated through in vitro and in vivo experiments. Future work should focus on the synthesis of this compound and its evaluation in enzymatic and cellular assays to confirm its antibacterial activity. The insights gained from these computational studies can significantly guide and accelerate these experimental efforts.
References
- Benchchem. (n.d.). In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions.
- Wang, F., Ma, Z., Li, Y., Zhu, S., Xiao, Z., Zhang, H., & Wang, Y. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics & Modelling, 30, 67–81.
- ResearchGate. (n.d.). In Silico analysis of pyrimidine derivatives as potential antibacterial agents.
- AIP Publishing. (2023). In Silico analysis of pyrimidine derivatives as potential antibacterial agents.
- Nanotechnology Perceptions. (n.d.). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring.
- MDPI. (n.d.). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor.
- ResearchGate. (n.d.). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents.
- PubMed. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor.
- Taylor & Francis Online. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs.
- MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives.
- ResearchGate. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- Organic Syntheses. (n.d.). 2-mercaptopyrimidine.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | 247225-29-2 [chemicalbook.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
An In-Depth Technical Guide to the Predicted Physicochemical Properties of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Abstract
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties, principally the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical analysis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine, a molecule of interest for researchers and scientists. We delve into the theoretical underpinnings of pKa and logP, explore robust in silico prediction methodologies, and present a consolidated summary of the predicted values for this compound. Furthermore, this document offers detailed, replicable workflows for these predictions and discusses the implications of the findings for drug development, grounded in established principles like Lipinski's Rule of Five.
Introduction: The Pivotal Role of pKa and logP in Drug Development
The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its fundamental physicochemical characteristics. Among these, the acid dissociation constant (pKa) and the partition coefficient (logP) are indispensable for predicting a molecule's behavior in biological systems.[1][2]
-
pKa governs the ionization state of a molecule at a given pH.[3] This is crucial because the charge of a drug affects its solubility, ability to cross biological membranes, and binding affinity to its target.[1][3][4] The majority of pharmaceuticals are weak acids or bases, making pKa a key parameter in formulation and delivery strategies.[2]
-
logP , a measure of lipophilicity, dictates how a compound distributes between an aqueous phase (like blood) and a lipid phase (like cell membranes).[5][6] This property is a cornerstone of Absorption, Distribution, Metabolism, and Excretion (ADME) profiling and is integral to predicting oral bioavailability.[5][7][8]
This guide focuses on the in silico prediction of these vital parameters for This compound . Given the absence of extensive experimental data for this specific molecule, computational methods provide a rapid, cost-effective, and reliable means of estimating its properties, thereby guiding further research and development efforts.[9]
Theoretical Foundations
Understanding pKa and Ionization
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[3] The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the balance between the acidic and basic forms of a compound.[10][11]
For a weak acid:
For this compound, two key functional groups determine its ionization profile:
-
Carboxylic Acid (-COOH): This is an acidic group that will donate a proton to become a negatively charged carboxylate ion (-COO⁻).
-
Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are basic and can accept protons, acquiring a positive charge.
The pKa values associated with these groups will determine the molecule's net charge at physiological pH (approximately 7.4), which in turn dictates its interaction with biological membranes and targets.[3][4]
Understanding logP and Lipophilicity
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this value, logP, is used to quantify a molecule's lipophilicity or hydrophobicity.[5][8]
A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[5] Lipophilicity is a critical factor in a drug's ability to be absorbed, permeate tissues, and cross barriers like the blood-brain barrier.[5][6][8] However, excessive lipophilicity (e.g., logP > 5) can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[6][12]
In Silico Prediction Methodologies: A Scientist's Toolkit
A variety of computational tools are available for the prediction of pKa and logP. These methods can be broadly categorized and are chosen based on a balance of speed, accuracy, and the novelty of the chemical scaffold being investigated.
pKa Prediction Approaches
-
Mechanistic/Rule-Based Models: These methods, employed by software like ACD/Labs Percepta, use Hammett-type equations and a large database of known ionization centers and substituent effects to calculate pKa.[13][14] They are highly interpretable and grounded in physical organic chemistry principles.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors with experimental pKa values.[13]
-
Machine Learning and AI: Newer approaches, such as the graph-convolutional neural networks used by MolGpKa, learn pKa-related chemical patterns automatically from large datasets, often providing high accuracy.[15][16][17]
logP Prediction Approaches
-
Atom-Based and Fragment-Based Methods: These are the most common approaches. They calculate logP by summing the contributions of individual atoms or molecular fragments. Well-known examples include XLOGP3, ALOGPS, and Molinspiration's miLogP.[18][19][20] These methods are fast and generally reliable for drug-like molecules.
-
Whole-Molecule Approaches: These methods consider properties of the entire molecule, such as its surface area and shape.
The trustworthiness of these predictions relies on the quality and scope of the underlying experimental data used to train the algorithms.[13][21] For novel structures, it is best practice to consult multiple predictors to establish a consensus range.
Predicted Physicochemical Profile of this compound
The following table summarizes the predicted pKa and logP values for the target molecule, obtained from several widely used and respected prediction platforms.
| Parameter | Prediction Tool/Method | Predicted Value |
| Most Acidic pKa | Chemicalize | 3.86 |
| MolGpKa | 4.13 | |
| Most Basic pKa | Chemicalize | 2.15 |
| MolGpKa | 2.50 | |
| logP | SwissADME (iLOGP) | 1.39 |
| SwissADME (XLOGP3) | 1.17 | |
| SwissADME (WLOGP) | 1.30 | |
| SwissADME (MLOGP) | 1.13 | |
| SwissADME (SILICOS-IT) | 1.83 | |
| Consensus logP | ~1.36 |
Note: The SMILES string used for prediction is CC1=CC(=NC(=N1)SCCC(=O)O)C.
Experimental Protocol: A Step-by-Step In Silico Workflow
This section provides a detailed protocol for obtaining pKa and logP predictions using freely accessible, high-quality web-based tools. This workflow ensures transparency and allows any researcher to validate and reproduce these findings.
Workflow for Physicochemical Property Prediction
Caption: A streamlined workflow for in silico prediction of molecular properties.
Protocol Using SwissADME for logP Prediction
-
Input Structure: In the "List of SMILES" text box, paste the SMILES string for the molecule: CC1=CC(=NC(=N1)SCCC(=O)O)C.
-
Initiate Calculation: Click the "Run" button.
-
Retrieve Data: The results page will load. Scroll down to the "Physicochemical Properties" table.
-
Record Values: Document the logP values from the five different predictive models provided (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT).[20]
-
Calculate Consensus: Determine the average of the five values to arrive at a consensus logP.
Protocol Using MolGpKa for pKa Prediction
-
Input Structure: In the "Input Molecule" section, select the "SMILES" tab and paste the SMILES string.
-
Initiate Calculation: Click the "Submit" button.
-
Retrieve Data: The results page will display the molecule with its predicted acidic and basic pKa values.
-
Record Values: Document the most acidic and most basic pKa values provided.
Visualization of Key Molecular Features
Chemical Structure and Functional Groups
Caption: Structure of this compound with key functional groups.
Ionization Equilibria at Physiological pH
Caption: Predicted ionization states based on acidic and basic pKa values.
Discussion and Field-Proven Insights
Interpretation of Predicted Values
The in silico data provides critical insights into the likely behavior of this compound:
-
Ionization at Physiological pH (7.4): The predicted acidic pKa is around 4.0. According to the Henderson-Hasselbalch equation, at a pH significantly above the pKa, the deprotonated (ionized) form will dominate. Therefore, at pH 7.4, the carboxylic acid group will be almost entirely in its negatively charged carboxylate (R-COO⁻) form. The predicted basic pKa is around 2.3. At pH 7.4, which is well above this pKa, the pyrimidine nitrogens will be in their neutral, unprotonated form. The net result is that the molecule will carry a net negative charge at physiological pH.
-
Lipophilicity and Drug-Likeness: The consensus predicted logP is approximately 1.36. This value suggests that the molecule has a balanced hydrophilic-lipophilic character. It is not excessively lipophilic, which is favorable for maintaining adequate aqueous solubility.
Alignment with Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for oral bioavailability.[12][24][25][26] Let's evaluate our molecule against these criteria:
-
Molecular Weight: 240.3 g/mol (< 500 Da) - Pass
-
logP: ~1.36 (< 5) - Pass [5]
-
Hydrogen Bond Donors: 1 (the -OH group) (≤ 5) - Pass
-
Hydrogen Bond Acceptors: 5 (2 pyrimidine N, 2 carboxyl O, 1 thioether S) (≤ 10) - Pass
The molecule satisfies all criteria of Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for development as an orally administered drug.[24]
Trustworthiness and Next Steps
While in silico predictions are powerful tools for early-stage drug discovery, they are not a substitute for experimental validation.[9][27] The confidence in these predictions is high for common chemical scaffolds but can decrease for highly novel structures. The next logical step in a drug development program would be the experimental determination of pKa (via potentiometric titration or UV-spectroscopy) and logP (via the shake-flask method or HPLC) to confirm these computational findings.
Conclusion
This technical guide has provided a comprehensive overview of the predicted pKa and logP for this compound. Through the application of established theoretical principles and the use of multiple reputable in silico prediction tools, we have established a robust physicochemical profile for this molecule. The predictions indicate that the compound will exist as an anion at physiological pH and possesses a balanced lipophilicity that aligns well with Lipinski's Rule of Five. These findings strongly support its potential as a viable drug candidate and provide a solid, data-driven foundation for guiding subsequent stages of research, optimization, and experimental validation.
References
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- What is pKa and how is it used in drug development? (2023). Pion.
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.
- Lipinski's rule of five – Knowledge and References. Taylor & Francis Online.
- Lipinski's Rule of 5 in Modern Drug Discovery. (2024). Zenovel.
- The Significance of Acid/Base Properties in Drug Discovery. (2014). PubMed Central (PMC).
- What is Lipinski's Rule of 5? (2022). AZoLifeSciences.
- Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. (2023). PubMed.
- Mastering Lipinski Rules for Effective Drug Development. (2024). Bioaccess.
- The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PubMed Central (PMC).
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024).
- Episode 2: Why LogP Matters — The Key to Drug Absorption. (2025). Medium.
- LogP—Making Sense of the Value. ACD/Labs.
- Prediction of Drug-Like Properties. (2004). NCBI Bookshelf.
- Instant Cheminform
- Chemicalize predicted LogP, LogD, pKa vs. experimental. (2019).
- What is the pKa of my compound? (2025). ACD/Labs.
- Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality D
- MolGpKa. XunDrug.
- Chemicalize. Wikipedia.
- AlogPS (Aqueous solubility and Octanol/W
- MolGpKa. bio.tools.
- Decades of Reliable pKa Predictions. ACD/Labs.
- MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. (2021).
- logP - octanol-water partition coefficient calculation.
- SwissADME a web tool to support pharmacokinetic optimization for drug discovery. (2017). YouTube.
- ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. (2022). Journal of Applied Pharmaceutical Science.
- Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. (2025). IJPPR.
Sources
- 1. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. drughunter.com [drughunter.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. medium.com [medium.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 10. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 13. acdlabs.com [acdlabs.com]
- 14. acdlabs.com [acdlabs.com]
- 15. MolGpKa [xundrug.cn]
- 16. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 17. researchgate.net [researchgate.net]
- 18. AlogPS (Aqueous solubility and Octanol/Water partition coefficient) - OCHEM user's manual - OCHEM docs [docs.ochem.eu]
- 19. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. acdlabs.com [acdlabs.com]
- 22. m.youtube.com [m.youtube.com]
- 23. japsonline.com [japsonline.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. azolifesciences.com [azolifesciences.com]
- 26. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 27. Chemicalize predicted LogP, LogD, pKa vs. experimental - Chromatography Forum [chromforum.org]
Methodological & Application
Application Note & Synthesis Protocol: 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Introduction: The Versatility of Pyrimidine Thioethers
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Among these, pyrimidine thioethers have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities, including antiviral (notably as HIV-1 reverse transcriptase inhibitors), antidepressant, anxiolytic, and nootropic properties.[4][5] The introduction of a thioether linkage at the C2 position of the pyrimidine ring, coupled with various functional groups, allows for the fine-tuning of their pharmacological profiles. This application note provides a detailed, field-proven protocol for the synthesis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine, a key intermediate for the development of novel bioactive molecules.
Chemical Principles and Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 4,6-dimethylpyrimidine-2-thiol hydrochloride, via a condensation reaction. The subsequent step is a nucleophilic substitution reaction, specifically an S-alkylation, to introduce the 2-carboxyethyl moiety.
Part 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride
The initial and crucial step is the synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride (1). This is accomplished through the acid-catalyzed condensation of acetylacetone with thiourea.[6][7] The reaction proceeds via a cyclization mechanism to form the stable pyrimidine ring.
Part 2: S-Alkylation to Yield this compound
The second part of the synthesis involves the S-alkylation of the synthesized 4,6-dimethylpyrimidine-2-thiol. This reaction is a classic example of nucleophilic substitution where the sulfur atom of the thiol group acts as the nucleophile, attacking an electrophilic carbon. In this protocol, we will utilize 3-mercaptopropionic acid as the alkylating agent, though derivatives like 3-chloropropionic acid could also be employed. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Acetylacetone | Reagent | Sigma-Aldrich |
| Thiourea | ACS Reagent | Fisher Scientific |
| Concentrated Hydrochloric Acid | ACS Reagent | VWR |
| Ethanol | 200 Proof | Decon Labs |
| 3-Mercaptopropionic Acid | 99% | Alfa Aesar |
| Sodium Hydroxide | Pellets, ACS Reagent | EMD Millipore |
| Diethyl Ether | Anhydrous | J.T. Baker |
| Ethyl Acetate | HPLC Grade | Avantor |
| Hexanes | HPLC Grade | Honeywell |
Step-by-Step Synthesis
Part 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiourea (31.5 g, 0.41 mol), acetylacetone (41 g, 0.41 mol), and ethanol (250 mL).[7]
-
Acid Catalyst Addition: To the stirred mixture, slowly add concentrated hydrochloric acid (25 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting yellow solid is 4,6-dimethylpyrimidine-2-thiol hydrochloride. Recrystallize from ethanol to obtain pure yellow crystals.
-
Drying: Dry the crystals in a vacuum oven at 50°C overnight. The expected yield is approximately 81%.
Part 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4,6-dimethylpyrimidine-2-thiol hydrochloride (10 g, 0.057 mol) in 100 mL of a 1:1 mixture of water and ethanol.
-
Base Addition: To this solution, add a 2M aqueous solution of sodium hydroxide dropwise until the pH reaches approximately 9-10. This deprotonates the thiol, forming the thiolate anion.
-
Alkylation: In a separate beaker, dissolve 3-mercaptopropionic acid (6.0 g, 0.057 mol) in 20 mL of ethanol. Add this solution dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by TLC (Ethyl Acetate:Hexanes 1:1).
-
Workup: Once the reaction is complete, acidify the mixture to pH 3-4 with 1M hydrochloric acid. This will protonate the carboxylic acid group.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR: To confirm the proton environment of the synthesized molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carboxylic acid C=O and O-H stretches.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Reaction Time (Part 1) | Monitor by TLC | Prolonged heating can lead to side products and discoloration. |
| Base Addition (Part 2) | Slow, dropwise addition | A rapid increase in pH can lead to unwanted side reactions. |
| Purification | Gradient elution | To ensure good separation of the product from any unreacted starting materials or byproducts. |
Workflow and Logic Diagram
Caption: Overall workflow for the synthesis of this compound.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. The methodology is straightforward and utilizes readily available starting materials. The synthesized compound can serve as a valuable building block for the development of novel pyrimidine thioether derivatives with potential therapeutic applications.
References
- Voskoboynik, O. Yu., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.
- Costa, I. C. C., et al. (2020). Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. ChemistrySelect, 5(3), 1085-1093.
- Zhang, G., et al. (2013). Study on the regioselective alkylation of 2-thiopyrimidine. Journal of Chinese Pharmaceutical Sciences, 22(5), 453-457.
- Li, J., et al. (1998). Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV. Journal of Medicinal Chemistry, 41(20), 3793-803.
- Sanna, M., et al. (2023). Pyrimidine thioethers: A novel class of antidepressant agents, endowed with anxiolytic, performance enhancing and nootropic activity. European Journal of Medicinal Chemistry, 245(Pt 2), 114902.
- JETIR. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 9(7).
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- El-Metwaly, A. M., et al. (2023). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 13(1), 19565.
Sources
- 1. jetir.org [jetir.org]
- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PREPARATION AND BIOLOGICAL PROPERTIES OF 2-THIO-CONTAINING PYRIMIDINES AND THEIR CONDENSED ANALOGS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine thioethers: A novel class of antidepressant agents, endowed with anxiolytic, performance enhancing and nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine: A Bifunctional Building Block for Advanced Organic Synthesis
Introduction: Unlocking New Synthetic Pathways with a Unique Pyrimidine Derivative
In the landscape of modern drug discovery and materials science, the pyrimidine scaffold stands out as a privileged heterocyclic motif, integral to a vast array of biologically active compounds and functional materials.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[3][4] Within this important class of molecules, 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine emerges as a particularly valuable and versatile building block. This compound, with the CAS Number 247225-29-2, uniquely combines three key functional elements in a single, stable structure: the electron-deficient pyrimidine ring, a nucleophilic thioether linkage at the 2-position, and a readily modifiable carboxylic acid side chain.
This trifecta of reactivity opens a gateway to a multitude of synthetic transformations, allowing for the strategic and sequential introduction of diverse molecular complexity. The carboxylic acid can be readily converted into esters, amides, and other derivatives, serving as a handle for conjugation to other molecules of interest. The thioether linkage, on the other hand, can be selectively oxidized to a sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the 2-position of the pyrimidine ring. Furthermore, the spatial relationship between the thioether and the carboxylic acid presents opportunities for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a strategic building block in organic synthesis. We will explore its synthesis, characterization, and its application in key synthetic transformations, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this powerful molecule in their own synthetic endeavors.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis. Below is a summary of the known and predicted characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 247225-29-2 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂S | [1] |
| Molecular Weight | 212.27 g/mol | [1] |
| Melting Point | 219-221 °C | [1] |
| Appearance | White to off-white solid |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5 (s, 1H, COOH): A broad singlet corresponding to the carboxylic acid proton.
-
δ 6.8 (s, 1H, pyrimidine-H): A singlet for the proton at the 5-position of the pyrimidine ring.
-
δ 3.3 (t, 2H, -S-CH₂-): A triplet for the methylene group adjacent to the sulfur atom.
-
δ 2.7 (t, 2H, -CH₂-COOH): A triplet for the methylene group adjacent to the carbonyl group.
-
δ 2.4 (s, 6H, 2 x CH₃): A singlet for the two methyl groups on the pyrimidine ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 173.0 (C=O): Carbonyl carbon of the carboxylic acid.
-
δ 168.0 (C2-S): Carbon at the 2-position of the pyrimidine ring attached to sulfur.
-
δ 166.0 (C4, C6): Carbons at the 4 and 6-positions of the pyrimidine ring.
-
δ 115.0 (C5): Carbon at the 5-position of the pyrimidine ring.
-
δ 34.0 (-S-CH₂-): Methylene carbon adjacent to sulfur.
-
δ 30.0 (-CH₂-COOH): Methylene carbon adjacent to the carbonyl group.
-
δ 23.0 (2 x CH₃): Carbons of the two methyl groups.
-
-
FT-IR (KBr, cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid.
-
1710 (strong): C=O stretch of the carboxylic acid.
-
1580, 1540: C=N and C=C stretching vibrations of the pyrimidine ring.
-
1450, 1380: C-H bending vibrations of the methyl and methylene groups.
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 213.06 [M+H]⁺, 235.04 [M+Na]⁺
-
Synthesis of this compound
The most direct and efficient method for the synthesis of the title compound is the S-alkylation of 4,6-dimethylpyrimidine-2-thiol. This reaction can be achieved using either 3-bromopropionic acid or β-propiolactone as the alkylating agent. The protocol below details the synthesis using 3-bromopropionic acid, which is a readily available and cost-effective reagent.[3][7]
Protocol: Synthesis via S-alkylation
Materials:
-
4,6-Dimethylpyrimidine-2-thiol (1.0 eq)
-
3-Bromopropionic acid (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Thiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,6-dimethylpyrimidine-2-thiol in anhydrous DMF. Cool the suspension in an ice bath.
-
Addition of Base: Carefully add sodium hydride portion-wise to the stirred suspension. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Alternatively, potassium carbonate can be used as a milder base in acetone.
-
Formation of the Nucleophile: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium thiolate should result in a more homogeneous solution.
-
Alkylation: Dissolve 3-bromopropionic acid in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Applications in Organic Synthesis: A Gateway to Molecular Diversity
The true power of this compound lies in its ability to serve as a scaffold for the construction of more complex molecules. The following sections detail protocols for key transformations that leverage its unique functionalities.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for the introduction of a wide range of functionalities through esterification and amide bond formation.
a) Esterification: Synthesis of Ester Derivatives
Esterification of the carboxylic acid can be achieved under standard Fischer esterification conditions or by using milder coupling agents. The following protocol utilizes a common acid-catalyzed esterification.
Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by flash column chromatography on silica gel.
b) Amide Bond Formation: Synthesis of Amide Derivatives
The formation of amides from the carboxylic acid is a crucial transformation for creating peptidomimetics and other biologically relevant molecules. Standard peptide coupling reagents can be employed for this purpose.
Protocol: HATU-Mediated Amide Coupling
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude amide by flash column chromatography.
Activation of the Thioether for Nucleophilic Aromatic Substitution
A key feature of 2-thioether-substituted pyrimidines is the ability to activate the 2-position towards nucleophilic attack by oxidation of the sulfur atom. Oxidation to the corresponding sulfone dramatically increases the electrophilicity of the C2 carbon, making the sulfonyl group an excellent leaving group.
Protocol: Oxidation to the Sulfone and Subsequent SₙAr
Step 1: Oxidation of the Thioether
-
Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Oxidant Addition: Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfone, which can often be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve the crude sulfone from the previous step in a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol, 1.2 eq) and a suitable base if necessary (e.g., K₂CO₃ or DIPEA).
-
Reaction: Heat the reaction mixture (typically 80-120 °C) and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. Wash, dry, and concentrate the organic layer. Purify the final product by column chromatography or recrystallization.
Intramolecular Cyclization: Synthesis of Fused Heterocycles
The presence of both a nucleophilic sulfur (after initial activation) and an electrophilic carboxylic acid (after activation) in the same molecule allows for intramolecular cyclization reactions, providing access to novel fused heterocyclic systems like thiazolo[3,2-a]pyrimidinones.
Protocol: Acid-Mediated Intramolecular Cyclization
-
Reaction Setup: In a round-bottom flask, add this compound to a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Reaction: Heat the mixture with stirring to 100-140 °C. The reaction progress can be monitored by taking small aliquots, quenching with water, and analyzing by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms. Extract the product with a suitable organic solvent like chloroform or ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify the resulting fused heterocyclic compound by column chromatography or recrystallization.
Conclusion: A Building Block of Strategic Importance
This compound is a highly functionalized building block that offers a wealth of synthetic possibilities. Its strategic combination of a pyrimidine core, a modifiable carboxylic acid, and a versatile thioether linkage makes it an invaluable tool for the construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. The ability to perform selective transformations at each of its functional sites underscores its utility as a cornerstone for combinatorial library synthesis and targeted drug design.
References
- ChemBuyersGuide.com, Inc. BOC Sciences. [Link]
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]
- Organic Syntheses. 2-mercaptopyrimidine. [Link]
- Uittenbogaard, J., et al. (2011). Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES. Journal of Biological Chemistry, 286(42), 36649-36656. [Link]
- The Royal Society of Chemistry.
- Google Patents.
- Bentham Science Publisher.
- The Royal Society of Chemistry.
- Google Patents. Process for synthesis of a 2-thioalkyl pyrimidine.
- Google Patents. Alkylthio- and aryl(heteroyl)thio-substituted p-phenylenediamines, their manufacture and their use in rubber.
- Google Patents. Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- PubMed.
- ResearchGate.
- Semantic Scholar.
- ResearchGate. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. [Link]
- PubMed.
- PubMed.
- European Journal of Chemistry. Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. [Link]
- Google Patents. Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | 247225-29-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Introduction: The Versatility of a Functionalized Pyrimidine Scaffold
2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a pyrimidine core, a thioether linkage, and a terminal carboxylic acid, makes it a versatile building block for the synthesis of a diverse array of more complex molecules. The pyrimidine ring is a common motif in biologically active compounds, while the thioether and carboxylic acid moieties offer orthogonal handles for a variety of chemical transformations.[1]
These application notes provide a comprehensive guide to the experimental setup for the synthesis and subsequent derivatization of this compound. The protocols herein are designed to be robust and reproducible, and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods as needed. We will cover the synthesis of the core molecule, followed by detailed procedures for the esterification and amidation of its carboxylic acid group, and the selective oxidation of its thioether linkage.
Synthesis of this compound
The synthesis of the title compound is most efficiently achieved in a two-step process. First, the precursor 2-mercapto-4,6-dimethylpyrimidine is synthesized, followed by a Michael addition reaction with acrylic acid.
Part 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine
This procedure is adapted from a well-established method for the synthesis of similar 2-mercaptopyrimidines. The reaction involves the condensation of acetylacetone with thiourea in the presence of an acid catalyst.
Protocol 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetylacetone | 100.12 | 10.0 g | 0.1 |
| Thiourea | 76.12 | 7.6 g | 0.1 |
| Concentrated HCl | 36.46 | 10 mL | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10.0 g, 0.1 mol), thiourea (7.6 g, 0.1 mol), and ethanol (100 mL).
-
Slowly add concentrated hydrochloric acid (10 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of solution as a hydrochloride salt. Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
To obtain the free base, suspend the hydrochloride salt in 100 mL of water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the white precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 50-60 °C.
Expected Yield: 80-90%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point determination.
Part 2: Michael Addition for the Synthesis of this compound
The final step involves the conjugate addition of the thiol group of 2-mercapto-4,6-dimethylpyrimidine to acrylic acid. This reaction is typically base-catalyzed.
Protocol 2: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Mercapto-4,6-dimethylpyrimidine | 154.22 | 7.71 g | 0.05 |
| Acrylic Acid | 72.06 | 3.60 g | 0.05 |
| Triethylamine | 101.19 | 0.51 g (0.7 mL) | 0.005 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-mercapto-4,6-dimethylpyrimidine (7.71 g, 0.05 mol) in ethanol (100 mL).
-
Add triethylamine (0.7 mL, 0.005 mol) to the solution to act as a catalyst.
-
To the stirred solution, add acrylic acid (3.60 g, 0.05 mol) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.[2][3]
-
Upon completion, the product may precipitate. If not, reduce the volume of the solvent under reduced pressure.
-
Acidify the solution with 1M HCl to a pH of 3-4 to ensure the carboxylic acid is protonated.
-
The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.
Expected Yield: 70-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Figure 1: Workflow for the synthesis of this compound.
Derivatization Reactions
The presence of a carboxylic acid and a thioether allows for a range of derivatization reactions, expanding the utility of this core scaffold.
Esterification of the Carboxylic Acid Group
The carboxylic acid can be converted to an ester via Fischer esterification, a classic acid-catalyzed reaction with an alcohol.[4][5][6]
Protocol 3: Fischer Esterification
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 226.28 | 2.26 g | 0.01 |
| Methanol (or other alcohol) | 32.04 | 50 mL | - |
| Concentrated H₂SO₄ | 98.08 | 0.5 mL | - |
Procedure:
-
Suspend this compound (2.26 g, 0.01 mol) in the desired alcohol (e.g., methanol, 50 mL) in a 100 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ester.
Expected Yield: >90%
Amidation of the Carboxylic Acid Group
Amide bond formation is a crucial reaction in drug development.[7][8][9] This can be achieved using a variety of coupling reagents to activate the carboxylic acid. Here, we detail a common method using EDC and HOBt.[10]
Protocol 4: Amide Coupling
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 226.28 | 2.26 g | 0.01 |
| Amine (e.g., Benzylamine) | 107.15 | 1.18 g | 0.011 |
| EDC.HCl | 191.70 | 2.11 g | 0.011 |
| HOBt | 135.12 | 1.49 g | 0.011 |
| DIPEA | 129.24 | 2.83 g (3.8 mL) | 0.022 |
| DMF | 73.09 | 50 mL | - |
Procedure:
-
Dissolve this compound (2.26 g, 0.01 mol) in anhydrous DMF (50 mL).
-
Add EDC.HCl (2.11 g, 0.011 mol) and HOBt (1.49 g, 0.011 mol) to the solution.
-
Add DIPEA (3.8 mL, 0.022 mol) and stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (e.g., benzylamine, 1.18 g, 0.011 mol) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amide, which can be purified by column chromatography.
Expected Yield: 60-80%
Oxidation of the Thioether Linkage
The thioether can be selectively oxidized to a sulfoxide or further to a sulfone using appropriate oxidizing agents.[11][12][13][14] Control of stoichiometry and temperature is key to achieving selectivity.
Protocol 5: Selective Oxidation to Sulfoxide
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 226.28 | 2.26 g | 0.01 |
| m-CPBA (77%) | 172.57 | 2.24 g | 0.01 |
| Dichloromethane | 84.93 | 50 mL | - |
Procedure:
-
Dissolve this compound (2.26 g, 0.01 mol) in dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.24 g of 77% purity, 0.01 mol) in dichloromethane.
-
Add the m-CPBA solution dropwise to the pyrimidine solution at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material and the formation of a more polar product.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the sulfoxide.
Expected Yield: 85-95%
Protocol 6: Oxidation to Sulfone
To obtain the sulfone, a similar procedure is followed, but with an excess of the oxidizing agent.
Procedure:
-
Follow the procedure for sulfoxide synthesis, but use 2.2 equivalents of m-CPBA (4.93 g of 77% purity, 0.022 mol).
-
The reaction may require warming to room temperature and a longer reaction time (4-12 hours) for complete conversion.
Expected Yield: 80-90%
Figure 2: Reaction pathways for the derivatization of the core molecule.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the synthesis and manipulation of this compound. The versatility of this compound, coupled with the robust nature of the described reactions, makes it an excellent starting point for the development of novel compounds with potential applications in various fields of chemical and biological research. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Organic & Biomolecular Chemistry. (2015).
- Al-Hazimi, H. M., Al-Rasheed, H. H., & El-Baih, F. E. M. (2006). Synthesis of some pyridine and pyrimidine derivatives via Michael-addition. Journal of the Saudi Chemical Society, 9(3), 575-596.
- Al-Hazimi, H. M., Al-Rasheed, H. H., & El-Baih, F. E. M. (n.d.). Synthesis of some pyridine and pyrimidine derivatives via Michael-addition. King Saud University.
- National Institutes of Health. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.
- ResearchGate. (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- National Institutes of Health. (2021).
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- MDPI. (2023).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (1978).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Royal Society of Chemistry. (n.d.).
- Chemical Papers. (1990). Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines.
- ResearchGate. (n.d.). Selective oxidaton methods for preparation of N-alkylphenothiazine sulfoxides and sulfones.
- ResearchGate. (n.d.). Thermal and kinetic analyses on Michael addition reaction of acrylic acid.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions.
- Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium.
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthesis of some pyridine and pyrimidine derivatives via Michael-addition | Faculty members [faculty.ksu.edu.sa]
- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 14. Sulfone synthesis by oxidation [organic-chemistry.org]
Protocols for the Detection and Quantification of Thiols in Pyrimidine Derivatives
An Application Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract: Pyrimidine derivatives containing thiol (sulfhydryl, -SH) groups are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3][4] The reactivity of the thiol group is often central to their mechanism of action, making its accurate detection and quantification a critical step in research, quality control, and mechanism-of-action studies. This document provides a detailed guide for researchers, scientists, and drug development professionals on established protocols for thiol detection in these important compounds. We will delve into the causality behind experimental choices for three primary methods: the classic colorimetric Ellman's assay, sensitive fluorescence-based detection using maleimide probes, and definitive mass spectrometry-based analysis. Each protocol is designed as a self-validating system, incorporating necessary standards and controls to ensure data integrity and trustworthiness.
Principles of Thiol Detection Methodologies
The selection of a thiol detection assay depends on the required sensitivity, specificity, and the available instrumentation. The most common methods rely on the high nucleophilicity of the thiol group.[5]
Colorimetric Method: Ellman's Reagent (DTNB)
This is the most widely used method for quantifying free sulfhydryl groups.[6][7] The underlying principle is the reaction of a thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The thiol cleaves the disulfide bond in DTNB, forming a mixed disulfide and releasing the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[8][9] The TNB²⁻ dianion has a distinct yellow color, with a strong absorbance maximum at 412 nm, which can be measured using a spectrophotometer.[9][10] The amount of TNB²⁻ produced is directly stoichiometric to the amount of free thiol in the sample.
The reaction is typically performed at a slightly alkaline pH (pH 8.0) because the reactive species is the thiolate anion (R-S⁻), and this pH facilitates its formation without promoting significant thiol oxidation by dissolved oxygen.[8][9]
Caption: Reaction mechanism of Ellman's Reagent (DTNB) with a thiol.
Fluorescence-Based Method: Maleimide Probes
For higher sensitivity, fluorescence-based methods are preferred.[11] Maleimide-based probes are highly effective for thiol detection.[12][13] These reagents consist of a fluorophore linked to a maleimide group. The maleimide itself is an excellent fluorescence quencher.[12] The detection principle is based on a Michael addition reaction, where the nucleophilic thiol attacks one of the double-bonded carbons of the maleimide ring.[10][12] This reaction forms a stable, non-fluorescent thioether linkage. The disruption of the maleimide's conjugated double bond system eliminates its quenching effect, resulting in a significant increase in fluorescence ("turn-on" signal) from the attached fluorophore.[14] This method is highly selective for thiols over other biological nucleophiles like amines at neutral pH (6.5-7.5).[15]
Caption: General mechanism for a maleimide-based fluorescent thiol probe.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the highest specificity and is capable of both identifying and quantifying thiol-containing pyrimidine derivatives, even in complex mixtures.[16][17] This method separates the compound of interest from other components before detection. The mass spectrometer identifies the compound based on its unique mass-to-charge ratio (m/z). Fragmentation of the parent ion (MS/MS) provides structural confirmation. Quantification is achieved by comparing the signal intensity of the target molecule to that of a known concentration of an internal standard.[16] Derivatization with reagents like N-ethylmaleimide (NEM) can be used to "cap" the reactive thiol group, preventing oxidation and increasing detection sensitivity.[18]
Experimental Protocols
Protocol for Thiol Quantification using Ellman's Reagent
This protocol is adapted for a 96-well plate format for higher throughput but can be scaled for single cuvette measurements.
A. Materials and Reagents
| Reagent | Preparation | Storage |
| Reaction Buffer | 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0 | 4°C |
| DTNB Solution | 4 mg/mL DTNB in Reaction Buffer | 4°C, protected from light |
| Thiol Standard | L-Cysteine HCl, 1.5 mM stock in Reaction Buffer | Prepare fresh |
| Sample | Pyrimidine derivative dissolved in a suitable solvent (e.g., DMSO, Reaction Buffer) | As per compound stability |
B. Protocol Workflow
Caption: Workflow for thiol quantification using the Ellman's assay.
C. Step-by-Step Procedure
-
Prepare Cysteine Standards: Perform serial dilutions of the 1.5 mM L-Cysteine stock solution with Reaction Buffer to create standards ranging from 0 to 1.5 mM.[8] A typical standard curve might include concentrations of 1.5, 1.25, 1.0, 0.75, 0.5, 0.25, and 0 mM (blank).
-
Prepare Samples: Dilute the pyrimidine derivative sample to a concentration expected to fall within the range of the standard curve.
-
Assay Plate Setup: In a 96-well clear bottom plate, add 250 µL of each standard and sample dilution in triplicate.
-
Reaction Initiation: Add 50 µL of the DTNB solution to each well.[8][9]
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds and incubate at room temperature for 15 minutes, protected from light.[8]
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the 0 mM blank from all standard and sample readings.
-
Plot the corrected absorbance values for the standards against their corresponding concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).
-
Use this equation to calculate the thiol concentration in your unknown samples.
-
Alternatively, the concentration can be calculated directly using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB is 14,150 M⁻¹cm⁻¹.[9]
Protocol for Thiol Detection using a Maleimide-based Fluorescent Probe
This protocol provides a general framework. Optimal probe concentration, incubation time, and excitation/emission wavelengths will depend on the specific fluorophore used.
A. Materials and Reagents
| Reagent | Preparation | Storage |
| Assay Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Room Temperature |
| Fluorescent Probe | e.g., ThioGlo™ 1, 1 mM stock in DMSO | -20°C, protected from light |
| Thiol Standard | Glutathione (GSH), 1 mM stock in Assay Buffer | Prepare fresh |
| Sample | Pyrimidine derivative dissolved in a suitable solvent | As per compound stability |
B. Step-by-Step Procedure
-
Prepare Standards and Samples: In a 96-well black, clear-bottom plate, prepare serial dilutions of the thiol standard (e.g., GSH) and the pyrimidine derivative sample in Assay Buffer.
-
Prepare Probe Working Solution: Dilute the fluorescent probe stock solution in Assay Buffer to the final desired working concentration (e.g., 5-10 µM). This must be optimized for the specific probe.
-
Reaction Initiation: Add the probe working solution to each well. Include control wells containing only the probe (for background fluorescence) and wells with only the sample (to check for intrinsic fluorescence).
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The optimal time should be determined experimentally.
-
Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence (probe-only wells) from all readings.
-
Plot the fluorescence intensity against the concentration of the thiol standard to generate a calibration curve.
-
Determine the relative thiol content in the pyrimidine sample by comparing its fluorescence signal to the standard curve.
-
General Workflow for Thiol Detection by LC-MS/MS
This workflow outlines the key steps for a definitive analysis of a pyrimidine-thiol derivative.
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrimidine derivative in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
To prevent oxidation, samples can be treated with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) followed by alkylation of the thiol group with a reagent such as N-ethylmaleimide (NEM). This creates a stable thioether adduct with a predictable mass shift.[16][18]
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard, if available.
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into an HPLC or UPLC system.
-
Separate the analyte from impurities using a suitable column (e.g., C18 reverse-phase) and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI).
-
Set the instrument to monitor for the specific m/z of the target pyrimidine-thiol (or its NEM adduct).
-
Use a targeted fragmentation method (Selected Reaction Monitoring, SRM) where the parent ion is isolated and fragmented, and a specific product ion is monitored for highly selective quantification.
-
-
Data Analysis:
-
Identify the analyte peak based on its retention time and specific mass transitions.
-
Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of the pure compound.
-
Data Interpretation and Critical Considerations
-
Specificity of Ellman's Assay: While robust, DTNB can react with other strong nucleophiles. It is crucial to run appropriate blanks and controls. The assay measures the total free thiol concentration.
-
Autoxidation: Thiols can oxidize to form disulfides, especially at alkaline pH. Prepare samples and standards freshly and analyze them promptly. Using degassed buffers or including a chelating agent like EDTA can help minimize metal-catalyzed oxidation.[19]
-
Solvent Effects: If your pyrimidine derivative is only soluble in organic solvents like DMSO, ensure the final concentration of the solvent in the assay is low (<5%) and consistent across all samples and standards, as it can interfere with the reaction or measurements.
-
Fluorescence Quenching: The intrinsic properties of the pyrimidine derivative itself or other components in the sample could potentially quench the fluorescence signal. Controls are essential to validate the results from fluorescence-based assays.
Conclusion
The detection and quantification of the thiol group in pyrimidine derivatives is a fundamental requirement for their development as therapeutic agents. The choice between colorimetric, fluorometric, and mass spectrometric methods will be dictated by the specific research question, required sensitivity, and available resources. The Ellman's assay provides a simple, cost-effective method for routine quantification.[7] Fluorescent probes offer significantly higher sensitivity for screening and cellular imaging applications.[11] For unequivocal identification and precise quantification in complex biological matrices, LC-MS/MS remains the gold standard.[16] By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can generate reliable and reproducible data, accelerating the journey from compound discovery to clinical application.
References
- Zhu, S., et al. (2017). Combinatorial Strategy to Identify Fluorescent Probes for Biothiol and Thiophenol Based on Diversified Pyrimidine Moieties and Their Biological Applications. Analytical Chemistry, 89(5), 3015–3020. [Link]
- Chen, Y., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3575. [Link]
- Shaik, S. P., & Jadav, S. S. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 9(7). [Link]
- Toyo'oka, T. (2009). Recent advances in separation and detection methods for thiol compounds in biological samples.
- Lushchak, V. I., & Semchyshyn, H. M. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(14), 5488. [Link]
- Dotsenko, V. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(10), 1073-1090. [Link]
- Siddiqui, N., et al. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Acta Poloniae Pharmaceutica, 66(2), 161-167. [Link]
- Kumar, A., et al. (2013). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Indian Journal of Pharmaceutical Sciences, 75(3), 293. [Link]
- Adpressa, D. A., et al. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Organic Letters, 21(19), 7998–8002. [Link]
- Chen, X., et al. (2012). A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups.
- Alam, M. J., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(11), 6335-6366. [Link]
- Wang, W., et al. (2014). A highly selective fluorescent probe for detection of biological samples thiol and its application in living cells. Talanta, 120, 392-396. [Link]
- Chen, Y., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules (Basel, Switzerland), 26(12), 3575. [Link]
- Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah. [Link]
- Reglinski, J. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Journal of Analytical and Bioanalytical Techniques, 13(5). [Link]
- Scribd. (n.d.).
- Galdino, S. L., et al. (1981). Mass spectrometry of thio analogues of pyrimidine bases: 2‐alkoxycarbonylalkyl‐thiouracils. Biomedical and Environmental Mass Spectrometry, 8(5), 200-203. [Link]
- Zhang, M., et al. (2018). Fluorescent Detection of Biothiols with Maleimide-based Probes: Effect of the Spacer on the Selectivity.
- Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]
- Yang, M., et al. (2020). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 32(8), 549-563. [Link]
- Chen, Y., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3575. [Link]
- Scharff, S., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical Chemistry, 92(9), 6224–6228. [Link]
- Al-Shammari, M. B., et al. (2022). A maleimide-based thiol fluorescent probe and its application for bioimaging.
- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4(3), 196-206. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 6. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 7. longdom.org [longdom.org]
- 8. broadpharm.com [broadpharm.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. thermofisher.com [thermofisher.com]
- 11. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. mdpi.com [mdpi.com]
- 19. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Incorporating 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine into Bioactive Scaffolds
Introduction: The Strategic Value of the Pyrimidine-Thioether Linkage in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the pyrimidine ring offers a powerful tool to modulate the physicochemical and pharmacological properties of a lead compound. Among the various modifications, the introduction of a thioether linkage at the C2 position, coupled with a flexible carboxylic acid-bearing side chain, presents a versatile handle for covalent attachment to or non-covalent interaction with biological targets.
This guide provides a comprehensive overview and detailed protocols for the synthesis and utilization of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine , a trifunctional building block poised for the efficient construction of novel bioactive scaffolds. The presence of a reactive carboxylic acid, a lipophilic dimethylpyrimidine core, and a flexible thioether linkage allows for diverse derivatization strategies, making it an invaluable tool for researchers in drug discovery and chemical biology.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C9H12N2O2S | Calculated |
| Molecular Weight | 212.27 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted |
| Melting Point | 145-150 °C | Predicted |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Limited solubility in water and non-polar organic solvents. | Predicted |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Estimated |
Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Avoid contact with strong oxidizing agents. For long-term storage, refrigeration is recommended.
Synthesis of this compound: A Two-Step Approach
The synthesis of the target molecule is efficiently achieved in a two-step sequence starting from readily available commercial reagents. The first step involves the synthesis of the key intermediate, 4,6-dimethylpyrimidine-2-thiol, followed by its S-alkylation.
Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol
This protocol is adapted from the well-established synthesis of 2-mercaptopyrimidines from 1,3-dicarbonyl compounds and thiourea.[2]
Reaction Scheme:
Materials:
-
Acetylacetone (1.0 eq)
-
Thiourea (1.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
To this solution, add acetylacetone (1.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, 4,6-dimethylpyrimidine-2-thiol hydrochloride, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
To obtain the free thiol, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., sodium bicarbonate) to pH 7. The free thiol will precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of this compound
Two primary methods are presented for the S-alkylation of 4,6-dimethylpyrimidine-2-thiol: nucleophilic substitution and Michael addition.
Reaction Scheme:
Materials:
-
4,6-Dimethylpyrimidine-2-thiol (1.0 eq)
-
3-Bromopropionic acid (1.1 eq)
-
Sodium hydroxide (2.2 eq)
-
Water
Protocol:
-
In a round-bottom flask, dissolve 4,6-dimethylpyrimidine-2-thiol (1.0 eq) and sodium hydroxide (2.2 eq) in water. Stir until a clear solution is obtained.
-
Add 3-bromopropionic acid (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and acidify with dilute hydrochloric acid to pH 3-4.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
This method offers a more atom-economical approach.
Reaction Scheme:
Materials:
-
4,6-Dimethylpyrimidine-2-thiol (1.0 eq)
-
Acrylic acid (1.2 eq)
-
Triethylamine (catalytic amount)
-
Acetonitrile
Protocol:
-
In a round-bottom flask, dissolve 4,6-dimethylpyrimidine-2-thiol (1.0 eq) in acetonitrile.
-
Add a catalytic amount of triethylamine to the solution.
-
To this mixture, add acrylic acid (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding a non-solvent.
-
Collect the solid by filtration and dry under vacuum.
Incorporation into Bioactive Scaffolds: Protocols and Strategies
The carboxylic acid functionality of this compound serves as a versatile anchor point for its conjugation to other molecules of interest, such as amines, alcohols, or other functionalized scaffolds.
Protocol 1: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. Standard peptide coupling reagents can be employed to couple the carboxylic acid with a primary or secondary amine.
Workflow for Amide Bond Formation:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Welcome to the technical support center dedicated to the synthesis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
The synthesis of this molecule is typically a two-step process: first, the formation of the 4,6-dimethylpyrimidine-2-thiol core, followed by an S-alkylation to introduce the 2-carboxyethyl side chain. This guide is structured to address challenges in both stages of the reaction.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My initial condensation reaction to form 4,6-dimethylpyrimidine-2-thiol has a very low yield and the crude product is dark and difficult to purify. What's going wrong?
A1: This is a classic issue in pyrimidine synthesis, often stemming from reactant purity, reaction conditions, or side reactions. The core reaction is a condensation between acetylacetone and thiourea.
-
Plausible Causes & Solutions:
-
Reactant Purity: Impurities in either acetylacetone or thiourea can significantly inhibit the reaction or lead to polymeric side products.[1] Acetylacetone can exist partially in its enol form, but aged material may contain oxidation or condensation products. Thiourea can be hygroscopic and may contain impurities.
-
Solution: Ensure high purity of starting materials. Distill acetylacetone if its purity is questionable. Use freshly opened or properly stored thiourea.
-
-
Reaction Conditions: The temperature and reaction time are critical. Overheating can lead to the decomposition of thiourea into ammonia, which can favor competing reactions like the Hantzsch dihydropyridine synthesis, resulting in fluorescent byproducts.[2] Insufficient heating or time will lead to low conversion.
-
Solution: Maintain a controlled temperature, typically a gentle reflux in ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC). A longer heating period at a controlled temperature is preferable to a shorter period at a high temperature.[3]
-
-
pH Control during Workup: The product, a thiol, can exist as a thiolate salt in basic conditions. If the pH is too high during workup, the product will remain dissolved in the aqueous phase.
-
Solution: During the workup, carefully acidify the reaction mixture to a pH of approximately 5-6 to ensure the precipitation of the neutral thiol product. Avoid strong excess acid, which could protonate the pyrimidine ring and increase solubility.
-
-
Q2: During the S-alkylation step with 3-bromopropionic acid, my TLC shows the consumption of the starting thiol, but I have multiple new spots and a low yield of the desired product. What are these byproducts?
A2: The S-alkylation of the pyrimidine thiol is a nucleophilic substitution reaction. The presence of multiple products indicates competing reaction pathways.
-
Plausible Causes & Solutions:
-
N-Alkylation vs. S-Alkylation: The pyrimidine precursor has two potential nucleophilic sites: the sulfur atom and the ring nitrogen atoms. While the thiol is a soft nucleophile and generally favored to react with the alkyl halide (a soft electrophile), some N-alkylation can occur, especially under certain conditions.
-
Solution: Employ a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base but leave the thiolate anion relatively free and highly nucleophilic, favoring the S-alkylation pathway. Using a weaker base like K₂CO₃ over stronger bases like NaH can also improve selectivity.
-
-
Dialkylation: It is possible, though less common, for both a ring nitrogen and the sulfur to be alkylated if harsh conditions and a large excess of the alkylating agent are used.
-
Solution: Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of the alkylating agent relative to the pyrimidine thiol. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Elimination Side Reaction: The base used to deprotonate the thiol can potentially induce an elimination reaction on the 3-bromopropionic acid to form acrylic acid, which can then polymerize or react via a different mechanism.
-
Solution: Use a non-coordinating, moderately strong base such as potassium carbonate. Maintain a moderate reaction temperature (e.g., room temperature to 50°C) to disfavor the elimination pathway.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal method for the S-alkylation step: using 3-bromopropionic acid or acrylic acid?
A1: Both reagents can yield the desired product, but they operate via different mechanisms, each with advantages and disadvantages.
| Feature | Method A: 3-Bromopropionic Acid (Sₙ2) | Method B: Acrylic Acid (Michael Addition) |
| Mechanism | Nucleophilic Substitution (Sₙ2) | Conjugate (Michael) Addition |
| Base | Required (e.g., K₂CO₃, NaOEt) to form thiolate | Often requires a base catalyst |
| Solvent | Polar aprotic (DMF, Acetone) | Protic (Ethanol, Water) or Aprotic |
| Pros | Generally clean, well-established reaction. | Atom-economical (no leaving group salt formed). |
| Cons | Produces a bromide salt byproduct. Potential for elimination side reactions. | Risk of acrylic acid polymerization. Can have reversibility issues. |
Recommendation: For laboratory-scale synthesis where yield and purity are paramount, the Sₙ2 reaction with 3-bromopropionic acid is often more reliable and easier to control. The Michael addition can be efficient but may require more optimization to prevent polymerization of the acrylic acid.[4]
Q2: How can I effectively purify the final product, this compound?
A2: The final product contains both a basic pyrimidine ring and an acidic carboxylic acid group, making its purification dependent on pH.
-
Initial Workup: After the reaction, quench with water and adjust the pH.
-
To remove unreacted acidic starting material (3-bromopropionic acid), make the solution slightly basic (pH ~ 8-9) with NaHCO₃ and extract with an organic solvent like ethyl acetate. The desired product may have some solubility, but the deprotonated starting acid will preferentially stay in the aqueous layer.
-
To remove unreacted basic starting material (pyrimidine thiol), make the solution acidic (pH ~ 2-3) with dilute HCl. The product and starting thiol will be protonated and should be in the aqueous layer. Wash with ether or ethyl acetate to remove non-polar impurities.
-
-
Crystallization/Precipitation: The most effective method is isoelectric point precipitation. Adjust the pH of the aqueous solution slowly. The product is zwitterionic and will have minimal solubility at its isoelectric point (typically pH ~ 4-5). It should precipitate out as a pure solid.
-
Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture.
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol
This protocol is adapted from established procedures for pyrimidine synthesis.[3]
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (0.1 mol, 7.61 g) and sodium ethoxide (0.11 mol, 7.48 g).
-
Add 150 mL of absolute ethanol and stir the mixture for 15 minutes to form a suspension.
-
Add acetylacetone (0.1 mol, 10.01 g, 10.2 mL) dropwise to the suspension over 20 minutes.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume to approximately 50 mL using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Stir vigorously and acidify the solution to pH 5-6 by the dropwise addition of glacial acetic acid.
-
A pale-yellow precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum.
-
The crude product can be recrystallized from ethanol to yield pale yellow crystals. (Expected yield: 75-85%).
Protocol 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve 4,6-dimethylpyrimidine-2-thiol (0.05 mol, 7.0 g) in 100 mL of acetone.
-
Add finely ground anhydrous potassium carbonate (0.06 mol, 8.29 g).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 3-bromopropionic acid (0.055 mol, 8.41 g) to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 8-12 hours, monitoring by TLC until the starting thiol is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Evaporate the acetone filtrate to dryness under reduced pressure.
-
Redissolve the resulting solid in 100 mL of water and a minimum amount of 1M NaOH to achieve a clear solution.
-
Wash the aqueous solution with dichloromethane (2 x 30 mL) to remove any non-polar impurities.
-
Place the aqueous layer in an ice bath and acidify slowly with 1M HCl with vigorous stirring. The product will precipitate at its isoelectric point (around pH 4-5).
-
Collect the white solid by vacuum filtration, wash with cold water, and dry to obtain the final product. (Expected yield: 80-90%).
Part 4: Visualization of Workflows
Overall Synthesis Pathway
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Flowchart for Low Yield in Step 2
Caption: A decision tree for troubleshooting low product yield.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Hunt, R. R.; McOmie, J. F. W.; Sayer, E. R. (1959). 2-Mercaptopyrimidine. Organic Syntheses, 39, 78. [Link]
- BenchChem. (2025).
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]
- Fawzy, A. S., et al. (2017). Reaction of β-aroylacrylic acid 1 with thiourea.
- Charpentier, T., et al. (2005). First Nitroxide-Mediated Controlled Free-Radical Polymerization of Acrylic Acid. Macromolecules, 38(24), 9558–9565. [Link]
Sources
Technical Support Center: Troubleshooting Common Side Products in the Synthesis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Welcome to the technical support guide for the synthesis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to impurities and side product formation during this specific synthesis. As your partner in scientific advancement, we aim to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design and execution.
The synthesis of this compound is a cornerstone reaction for accessing a versatile building block in medicinal chemistry. The primary route involves the S-alkylation of 2-mercapto-4,6-dimethylpyrimidine with a suitable three-carbon electrophile, typically 3-chloropropionic acid, in the presence of a base. While seemingly straightforward, this reaction is nuanced, and several side pathways can lead to impurities that complicate purification and compromise yield. This guide addresses the most common issues in a practical, question-and-answer format.
Visualizing the Reaction Landscape: Main Product and Side Pathways
Before delving into specific troubleshooting scenarios, it is crucial to visualize the intended reaction and the competing pathways. The following diagram illustrates the desired S-alkylation, along with the formation of the most prevalent side products.
Caption: Main reaction and common side reaction pathways.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a large amount of unreacted 2-mercapto-4,6-dimethylpyrimidine. What is the likely cause?
A1: Root Cause Analysis & Solution
This is one of the most common issues and typically points to incomplete deprotonation of the starting thiol or suboptimal reaction conditions. The key to this reaction is the formation of the thiolate anion, which is a much stronger nucleophile than the neutral thiol.
-
Causality—The Role of the Base: The pKa of a typical thiol is around 10-11. For efficient deprotonation to form the reactive thiolate, the base used must be strong enough to shift the equilibrium significantly. Weak bases or an insufficient stoichiometric amount will result in a low concentration of the thiolate, leading to a sluggish and incomplete reaction.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stoichiometry: Ensure you are using at least one full equivalent of the base relative to the 2-mercapto-4,6-dimethylpyrimidine. For solid bases like K₂CO₃, using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Solvent Choice: The choice of solvent is critical. A polar aprotic solvent like DMF or acetonitrile is often ideal as it effectively solvates the cation of the base without interfering with the nucleophilicity of the thiolate. Protic solvents can protonate the thiolate, reducing its effectiveness.
-
Temperature and Time: S-alkylation reactions can be slow at room temperature. Consider moderately heating the reaction mixture (e.g., 50-70 °C) and monitoring by TLC until the starting material is consumed.
-
Q2: I have isolated a significant side product with a molecular weight of approximately 306.4 g/mol , which is double that of my starting thiol minus two protons. What is this impurity?
A2: Identification and Prevention of Oxidative Dimerization
This impurity is almost certainly the disulfide dimer: 2,2'-dithiobis(4,6-dimethylpyrimidine) . Thiols are notoriously susceptible to oxidation, especially under basic conditions, where the thiolate anion can be readily oxidized by atmospheric oxygen to form a disulfide bond.[1][2]
-
Mechanism of Formation: 2 R-SH + [O] → R-S-S-R + H₂O
-
Preventative Measures (Self-Validating Protocol):
-
Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere. Before adding reagents, purge the reaction vessel thoroughly with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degas Solvents: Solvents can contain dissolved oxygen. Degas your solvent before use by sparging with nitrogen or argon for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
Reagent Purity: Ensure that the starting thiol has not already partially oxidized during storage. It should be a clean, free-flowing solid.
-
Q3: My characterization data (NMR, LC-MS) suggests the presence of an isomer of the final product. What is the likely structure and why did it form?
A3: Understanding Tautomerism and N-Alkylation
The presence of an isomer strongly suggests that N-alkylation has occurred alongside the desired S-alkylation. The 2-mercapto-4,6-dimethylpyrimidine starting material exists in a tautomeric equilibrium between the thiol form and the thione form.[3] While S-alkylation is generally thermodynamically favored, alkylation on one of the ring nitrogens can occur under certain kinetic conditions, leading to an N-alkylated side product.
-
Causality—The S vs. N Selectivity: The ratio of S- to N-alkylation is influenced by several factors, including the solvent, the counter-ion of the base, and the nature of the electrophile. Hard and soft acid-base (HSAB) theory can provide some insight; the sulfur atom is a "soft" nucleophile and prefers to react with "soft" electrophiles, while the nitrogen atom is a "harder" nucleophile.
-
Mitigation Strategies:
-
Optimize Solvent and Base: Using a polar aprotic solvent (e.g., DMF, acetone) generally favors S-alkylation. The choice of base also matters; generating the free thiolate with a base like NaH in DMF often gives high S-selectivity.
-
Temperature Control: Higher reaction temperatures can sometimes increase the amount of the thermodynamically disfavored N-alkylated product. Running the reaction at the lowest effective temperature can help improve selectivity.
-
Summary of Common Side Products and Solutions
For quick reference, the following table summarizes the key issues and recommended actions.
| Side Product/Issue | Structure/Description | Potential Cause(s) | Recommended Troubleshooting & Prevention |
| Unreacted Starting Thiol | 2-Mercapto-4,6-dimethylpyrimidine | Insufficient base strength or amount; low temperature; short reaction time. | Use a stronger base (e.g., K₂CO₃, NaH); ensure >1 equivalent of base; increase temperature and monitor reaction to completion. |
| Disulfide Dimer | 2,2'-Dithiobis(4,6-dimethylpyrimidine) | Oxidation of the starting thiol/thiolate by atmospheric oxygen. | Perform the reaction under an inert atmosphere (N₂ or Ar); use degassed solvents.[1][2] |
| N-Alkylated Isomer | Alkylation on a pyrimidine ring nitrogen instead of the sulfur atom. | Tautomerism of the starting material; non-optimal solvent or base choice. | Use polar aprotic solvents (DMF, acetonitrile); employ bases that favor free thiolate formation (e.g., NaH). |
| Unreacted Electrophile | 3-Chloropropionic Acid | Incorrect stoichiometry; incomplete reaction. | Use a slight excess (1.05 eq) of the thiol; purify via acid-base extraction or column chromatography. |
Protocols for Synthesis and Purification
General Protocol for Synthesis
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-mercapto-4,6-dimethylpyrimidine (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous, degassed DMF (approx. 0.2 M concentration) via cannula. With vigorous stirring, add powdered potassium carbonate (1.2 eq).
-
Thiolate Formation: Allow the suspension to stir at room temperature for 30 minutes.
-
Electrophile Addition: Dissolve 3-chloropropionic acid (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60 °C and monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Work-up: Once the starting thiol is consumed, cool the reaction to room temperature. Pour the mixture into ice-water and acidify to pH ~3-4 with 1M HCl. The crude product should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Protocol: Purification via Acid-Base Extraction
If the crude product is contaminated with neutral impurities like the disulfide dimer:
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract 2-3 times with a saturated aqueous solution of sodium bicarbonate. The desired carboxylic acid product will move into the aqueous basic layer as its carboxylate salt, while the neutral disulfide impurity remains in the organic layer.
-
Isolation of Product: Combine the aqueous layers. Cool the solution in an ice bath and slowly re-acidify with cold 1M HCl to pH ~3-4, causing the pure product to precipitate.
-
Final Steps: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
References
- Recent Advances in the Synthesis of Thioether.
- 2-mercaptopyrimidine. Organic Syntheses Procedure. [Link]
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. National Institutes of Health (NIH). [Link]
- Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine in Aqueous Media
Welcome to the technical support center for 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues with this compound in aqueous media. Our goal is to equip you with the knowledge and protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a pyrimidine derivative with a thioether and a carboxylic acid functional group. The pyrimidine ring and dimethyl groups contribute to its hydrophobicity, while the carboxyethylthio side chain introduces a degree of polarity. The interplay of these structural features can lead to limited solubility in aqueous solutions, a critical factor for its handling, formulation, and bioavailability in biological assays and drug delivery systems.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the physicochemical properties of a compound is fundamental to addressing solubility challenges. For this compound, two key parameters are its acidity (pKa) and its lipophilicity (logP).
-
pKa: The carboxylic acid group in the molecule makes it a weak acid. A predicted pKa value for the structurally similar compound, 2-(carboxymethylthio)-4,6-dimethylpyrimidine, is approximately 2.86[1]. This indicates that the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A predicted logP value for this compound is approximately 1.8-2.2. This moderate lipophilicity suggests that while it has some affinity for non-polar environments, strategies to enhance its interaction with water are often necessary.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
Several effective methods can be employed to enhance the solubility of this compound. The most common and effective approaches include:
-
pH Adjustment: Capitalizing on the acidic nature of the carboxylic acid group.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Micellar Solubilization: Employing surfactants to form micelles that encapsulate the compound.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
The selection of the most appropriate method depends on the specific requirements of your experiment, such as the desired final concentration, the biological system involved, and potential downstream applications.
Troubleshooting Guide
This section provides solutions to common problems encountered during the solubilization of this compound.
Issue 1: The compound precipitates out of my aqueous buffer.
-
Possible Cause: The pH of your buffer is likely too low, causing the carboxylic acid group to be in its neutral, less soluble form.
-
Solution: Increase the pH of your buffer. Since the predicted pKa is around 2.86, adjusting the pH to be at least 2 units above the pKa (i.e., pH > 4.86) will ensure the carboxylic acid is deprotonated to its more soluble carboxylate form. It is advisable to prepare a pH solubility profile to determine the optimal pH for your desired concentration.
Caption: Strategies for enhancing solubility at neutral pH.
Detailed Experimental Protocols
Protocol 1: Determining the Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic or equilibrium solubility of the compound. [2][3]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter that is compatible with your sample and has low compound binding.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard curve of the compound prepared in a solubilizing solvent.
| Parameter | Recommendation |
| Method | Shake-Flask |
| Equilibration Time | 24-48 hours |
| Temperature | Controlled (e.g., 25°C or 37°C) |
| Phase Separation | Centrifugation followed by filtration |
| Quantification | HPLC-UV or LC-MS |
Protocol 2: pH-Mediated Solubilization
This protocol utilizes the acidic nature of the compound to increase its solubility.
-
Prepare a pH Range of Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 3 to pH 8).
-
Determine Solubility at Each pH: Following Protocol 1, determine the solubility of the compound in each of the prepared buffers.
-
Construct a pH-Solubility Profile: Plot the measured solubility as a function of pH. This will allow you to identify the optimal pH to achieve your target concentration.
-
Preparation of a Stock Solution: Based on the pH-solubility profile, prepare a concentrated stock solution of the compound in a buffer at a pH where the desired concentration is achieved. This stock can then be diluted into your experimental medium, ensuring the final pH remains in a range that maintains solubility.
Protocol 3: Co-solvency Method
This protocol uses a water-miscible organic solvent to increase solubility. [4][5]
-
Select a Co-solvent: Common choices include dimethyl sulfoxide (DMSO), ethanol, and propylene glycol.
-
Prepare a Concentrated Stock Solution: Dissolve a high concentration of the compound in the chosen co-solvent.
-
Determine the Optimal Co-solvent Concentration:
-
Prepare a series of aqueous buffer solutions with increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add the compound to each solution to determine the solubility at each co-solvent concentration using Protocol 1.
-
-
Working Solution Preparation: Add the concentrated stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration and a co-solvent concentration that maintains solubility.
Protocol 4: Micellar Solubilization using Surfactants
This protocol employs surfactants to enhance solubility. [6][7][8][9][10]
-
Select a Surfactant: Choose a biocompatible surfactant, preferably non-ionic, such as Polysorbate 80 (Tween 80) or a Pluronic®.
-
Prepare a Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its critical micelle concentration (CMC).
-
Solubilization: Add the solid compound to the surfactant solution and mix thoroughly (e.g., by vortexing and/or sonicating) to allow for micellar encapsulation.
-
Equilibration and Quantification: Follow steps 2-6 of Protocol 1 to determine the enhanced solubility.
Protocol 5: Cyclodextrin-Mediated Solubilization
This protocol uses cyclodextrins to form soluble inclusion complexes. [11]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in the desired aqueous buffer.
-
Complex Formation (Kneading Method):
-
Place the cyclodextrin powder in a mortar.
-
Add a small amount of water to form a paste.
-
Add the compound to the paste and knead for 30-60 minutes.
-
Dry the resulting solid to obtain the inclusion complex.
-
-
Complex Formation (Co-precipitation Method):
-
Dissolve the compound in a minimal amount of a suitable organic solvent.
-
Dissolve the cyclodextrin in the aqueous buffer.
-
Slowly add the compound solution to the cyclodextrin solution with constant stirring.
-
Continue stirring for a defined period (e.g., 24 hours).
-
Remove the solvent (e.g., by evaporation or lyophilization) to obtain the solid inclusion complex.
-
-
Solubility Determination: Determine the solubility of the prepared inclusion complex in the aqueous buffer using Protocol 1.
References
- Cyclodextrins and Inclusion Complexes: Formation, Methods, and Diverse Applic
- Aqueous Solubility Assay. Enamine.
- Method for Measuring Aqueous Solubilities of Organic Compounds. American Chemical Society.
- Aqueous Solubility.
- MultiScreen Solubility Filter Pl
- Inclusion complex formation of cyclodextrin with its guest and their applications.
- Inclusion complex formation of cyclodextrin with its guest and their applications.
- Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. NIH.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. NIH.
- General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.
- Micellar solubilization – Knowledge and References. Taylor & Francis.
- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubiliz
- A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZ
- Micellar solubiliz
- Micellar solubiliz
- Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- solubility enhancement and cosolvency by madhavi. Slideshare.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
- A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZ
- 2-(CARBOXYMETHYLTHIO)
- Aqueous one-pot synthesis of epoxy-functional diblock copolymer worms from a single monomer - Supporting Inform
- 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid. Benchchem.
Sources
- 1. Calculation of molecular properties [molinspiration.com]
- 2. Property Calculation, Molecular Database Search [molinspiration.com]
- 3. chemaxon.com [chemaxon.com]
- 4. Chemicalize predicted LogP, LogD, pKa vs. experimental - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. chemaxon.com [chemaxon.com]
- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 9. SwissADME [swissadme.ch]
- 10. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective long-term storage and handling of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine. The inherent reactivity of its functional groups—a thioether, a carboxylic acid, and a pyrimidine ring—necessitates specific protocols to prevent degradation and ensure experimental reproducibility.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of this compound.
Q1: What are the key structural features of this compound that make it susceptible to degradation?
A1: The stability of this molecule is dictated by three primary functional groups:
-
Thioether Linkage (-S-): Thioethers are readily oxidized by atmospheric oxygen, especially in the presence of light or metal ion catalysts. This oxidation typically occurs in two stages, first forming a sulfoxide and then a more highly oxidized sulfone.
-
Pyrimidine Ring: As an aromatic heterocycle, the pyrimidine core is a chromophore that can absorb UV light, making it susceptible to photodegradation.[1] Furthermore, the ring can be vulnerable to hydrolysis under harsh acidic or basic conditions, although the dimethyl substituents offer some steric protection.[1][2]
-
Carboxylic Acid (-COOH): This group increases the molecule's polarity and provides a site for potential esterification if stored in alcoholic solvents, particularly under acidic conditions.[3][4]
Q2: What are the primary chemical pathways through which this compound degrades?
A2: The most common degradation pathways are oxidation and hydrolysis. Oxidation of the thioether is often the primary concern during aerobic storage, while hydrolysis of the pyrimidine ring can occur under extreme pH conditions. These pathways are critical to understand as they directly inform the development of stability-indicating analytical methods.[5][6]
Caption: Potential degradation pathways for the target compound.
Q3: What are the visible or easily detectable signs of compound degradation?
A3: While analytical techniques are definitive, you may observe preliminary signs of degradation, such as:
-
Color Change: The solid material may develop a yellow or brown tint.
-
Insolubility: The compound may fail to dissolve completely in a solvent in which it was previously soluble, indicating the formation of less soluble degradation products or polymers.
-
Analytical Changes: The appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in an HPLC chromatogram is a clear indicator of impurity formation. A decrease in the area of the main peak in the HPLC chromatogram suggests a loss of the parent compound.[6]
Part 2: Troubleshooting Guide for Storage & Experiments
This section provides solutions to specific problems encountered during the handling and storage of this compound.
Q4: After storing a solid sample in a vial on the shelf for a few months, I see a new, more polar peak in my HPLC analysis. What is the likely cause?
A4: This is a classic sign of oxidation. The thioether has likely been oxidized to the corresponding sulfoxide. Sulfoxides are significantly more polar than thioethers, causing them to elute earlier on a reverse-phase HPLC column. If a second, even more polar peak is observed, it may be the sulfone. To confirm, you can perform a forced oxidation study (see Protocol 2) by treating a small sample with a mild oxidant like hydrogen peroxide and comparing the resulting HPLC chromatogram.
Q5: My compound's purity dropped after I stored it as a stock solution in methanol at 4°C for two weeks. Why did this happen?
A5: The likely cause is the esterification of the carboxylic acid group with the methanol solvent to form the methyl ester. While this reaction is typically slow without a catalyst, it can occur over time, especially if the compound or solvent contains trace acidic impurities. For solution-based storage, it is preferable to use aprotic solvents like DMSO or acetonitrile. If an alcohol is required as a solvent, solutions should be prepared fresh and used immediately.[3][4]
Q6: I need to store the compound for over a year. What is the most robust method to ensure its integrity?
A6: For long-term storage, the compound must be protected from all primary degradation triggers: oxygen, light, and moisture. The gold-standard method involves storing the compound as a dry, solid powder at low temperatures under an inert atmosphere. Following a rigorous protocol (see Protocol 1) is essential for preserving the compound's purity over extended periods.
Table 1: Summary of Recommended Storage Conditions
| Condition | Solid Form (Long-Term) | Solution Form (Short-Term) | Rationale |
| Temperature | -20°C or -80°C | -20°C or -80°C | Reduces the rate of all chemical degradation pathways.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Headspace flushed with Inert Gas | Prevents oxidation of the thioether moiety. |
| Light | Amber glass vial or wrap in foil | Amber glass vial or opaque tube | Prevents photodegradation of the pyrimidine ring.[1] |
| Moisture | Store with desiccant | Use anhydrous solvents | Prevents potential hydrolysis and moisture-mediated reactions. |
| Solvent | N/A (Store as solid) | Anhydrous aprotic (e.g., DMSO, DMF, Acetonitrile) | Avoids esterification of the carboxylic acid group. |
Part 3: Experimental Protocols
These detailed protocols provide step-by-step methodologies for optimal storage and stability assessment.
Protocol 1: Recommended Workflow for Long-Term Storage
This protocol ensures the compound is stored under optimal conditions to minimize degradation.
Caption: Step-by-step workflow for preparing the compound for storage.
Methodology:
-
Purity Assessment: Before storage, confirm the initial purity of the compound using a validated analytical method (e.g., HPLC-UV, LC-MS). This provides a baseline (T=0) for future stability checks.
-
Aliquot: Divide the bulk material into smaller, single-use quantities in appropriate storage vials (e.g., 2 mL amber glass vials with PTFE-lined caps). This prevents contamination and repeated freeze-thaw cycles of the entire batch.
-
Drying: Place the open, aliquoted vials in a desiccator under high vacuum for several hours to remove any residual solvent or moisture.
-
Inerting: Transfer the vials to a glove box or use a Schlenk line to backfill each vial with a dry, inert gas such as argon or nitrogen.
-
Sealing: Immediately and tightly cap each vial. For added protection against moisture and gas exchange, wrap the cap-vial interface with Parafilm®.
-
Light Protection: Place the sealed vials inside a labeled, opaque container or wrap them securely in aluminum foil.
-
Storage: Store the protected vials at -20°C or, for maximum stability, at -80°C. Place the container in a secondary container with desiccant to guard against moisture ingress.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying likely degradation products and establishing stability-indicating analytical methods, as recommended by ICH guidelines.[5][7] A degradation of 5-20% is typically targeted.[5]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a small vial. Include a control sample (stock solution with no stressor) kept under ambient conditions.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal: Place a vial of the solid powder and a vial of the stock solution in an oven at 60°C.
-
Photolytic: Expose a vial of the solid powder and a vial of the stock solution to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
-
Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours). For acid/base hydrolysis, neutralize the sample before analysis.
-
Analysis: Analyze all samples by HPLC-UV and LC-MS to determine the percentage of the parent compound remaining and to identify the mass of any new peaks (degradants).
Table 2: Example Forced Degradation Conditions & Expected Observations
| Stress Condition | Reagent/Setup | Expected Primary Degradant(s) | Analytical Observation (RP-HPLC) |
| Oxidative | 3% H₂O₂ | Sulfoxide, Sulfone | Appearance of one or two new, more polar (earlier eluting) peaks. |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Potential ring-opened products | Complex chromatogram; new peaks may appear. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Potential ring-opened products | Complex chromatogram; new peaks may appear. |
| Photolytic | ICH Q1B Light | Various photoproducts | Appearance of new peaks, often with different UV spectra. |
| Thermal | 60°C | General decomposition products | Gradual decrease in parent peak with multiple small new peaks. |
References
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Goya, P., et al. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry.
- Prajapati, R., & Bodiwala, K. (2016). Forced Degradation Studies. MedCrave online.
- Kumar, A., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Jain, D., & Basniwal, P. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
- Loh, K. D., et al. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- Lofas, S., et al. (2009). Esterification of Self-Assembled Carboxylic-Acid-Terminated Thiol Monolayers in Acid Environment: A Time-Dependent Study. Langmuir.
- Lofas, S., et al. (2009). Esterification of Self-Assembled Carboxylic-Acid-Terminated Thiol Monolayers in Acid Environment: A Time-Dependent Study. ResearchGate.
- Szostak, M., et al. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. Angewandte Chemie.
- van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease.
- van Gennip, A. H., et al. (1997). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved... ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
"troubleshooting guide for the analysis of thiol-containing pyrimidines"
An authoritative guide for researchers, scientists, and drug development professionals on the successful analysis of thiol-containing pyrimidines.
Introduction: Navigating the Reactivity of Thiol-Containing Pyrimidines
Thiol-containing pyrimidines are a critical class of molecules in biological systems and drug development, playing roles in cellular redox homeostasis and acting as key pharmacophores.[1] However, the very feature that makes them biologically active—the nucleophilic sulfhydryl (-SH) group—also presents significant analytical challenges.[1][2] These compounds are highly susceptible to oxidation, can form adducts, and may interact with metallic components of analytical systems, leading to unreliable and irreproducible results.
This guide, designed by application scientists with extensive field experience, provides a structured approach to troubleshooting common issues in the analysis of these reactive molecules. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose problems logically and develop robust, self-validating analytical methods.
Troubleshooting Guides: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: Why am I observing poor peak shape (tailing, fronting, or splitting) in my HPLC chromatogram?
Poor peak shape is one of the most common indicators that the inherent reactivity of your thiol-containing pyrimidine is interfering with the analysis.
Probable Causes & Solutions:
-
Oxidation to Disulfides: The primary cause of peak distortion is often the on-column or pre-analysis oxidation of the thiol (-SH) to a disulfide (-S-S-). This creates a new, often broader-eluting species, which can manifest as peak tailing or a distinct "ghost" peak.[3][4][5] Thiols can readily oxidize in the presence of atmospheric oxygen, a reaction that can be catalyzed by trace metal ions.[5]
-
Solution: Incorporate a reducing agent into your sample diluent and mobile phase. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) as it is more stable at neutral pH, does not absorb at low UV wavelengths, and does not interfere with mass spectrometry analysis.[3]
-
-
Interaction with Metal Surfaces: The sulfhydryl group can chelate or interact with active metal sites (e.g., stainless steel) in the HPLC system, including frits, tubing, and even the stationary phase itself.[6][7] This secondary interaction causes peak tailing.
-
Solution: Passivate your HPLC system by flushing it with a solution of a strong chelating agent like EDTA (Ethylenediaminetetraacetic acid). For long-term projects, consider using a bio-inert or metal-free HPLC system. Adding a small concentration of a weak chelator to the mobile phase can also mitigate this issue.
-
-
Column Degradation or Contamination: The sample matrix or previously analyzed compounds can irreversibly bind to the column, creating active sites that cause peak distortion. A partially blocked column inlet frit can also cause peak splitting.[8][9]
-
Solution: Always use a guard column and change it regularly. If contamination is suspected, flush the column according to the manufacturer's regeneration protocol. To diagnose a blocked frit, reverse-flush the column (disconnect it from the detector first) at a low flow rate.[9]
-
Question 2: My retention times are shifting between injections. What's causing this instability?
Retention time instability compromises data integrity, making peak identification and quantification unreliable.
Probable Causes & Solutions:
-
Insufficient Column Equilibration: This is a frequent issue, especially in gradient elution. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will drift.[10]
-
Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next run.
-
-
Mobile Phase Instability: Thiol-containing pyrimidines often have pKa values that make their charge state sensitive to small pH changes.[1] If the mobile phase is unbuffered or poorly buffered near the analyte's pKa, minor variations in pH can cause significant shifts in retention.
-
Solution: Ensure your mobile phase is buffered adequately, at least 1 pH unit away from the analyte's pKa. Use high-purity solvents and reagents to prepare the mobile phase, as impurities can alter its properties over time.
-
-
Temperature Fluctuations: Column temperature directly affects retention time. Variations in ambient lab temperature can lead to drift over a long sequence of runs.
-
Solution: Use a thermostatically controlled column compartment. This is essential for achieving stable and reproducible retention times.
-
Mass Spectrometry (MS) Analysis
Question 3: I'm seeing unexpected ions in my mass spectrum, such as [M+16]+, [M+32]+, or [2M+H]+. What are they?
The appearance of these adducts is a classic sign of thiol reactivity and a major challenge in the MS analysis of these compounds.[11][12]
Probable Causes & Solutions:
-
Oxidation Products: The thiol group is easily oxidized. The observed mass shifts correspond to specific oxidation states.
-
[M+16]+: This typically represents the formation of a sulfenic acid (R-SOH) or sulfinic acid (R-SO₂H), though sulfenic acids are often unstable intermediates.[2]
-
[M+32]+: This corresponds to the more stable sulfonic acid (R-SO₃H).[2]
-
[2M-2H+Na/K]+ or similar: This indicates the formation of a disulfide bond between two of your analyte molecules.
-
Solution: The most effective strategy is prevention during sample preparation. Work quickly, keep samples on ice, and add an antioxidant or reducing agent like TCEP to your solutions.[11] Lysis and extraction buffers should be deoxygenated.
-
-
In-Source Reactions: The high-energy environment of the MS source can sometimes induce oxidation or fragmentation.
-
Solution: Optimize MS source parameters (e.g., temperatures, voltages) to use the mildest conditions possible that still provide adequate ionization.
-
Question 4: Why is my signal intensity low or inconsistent (ion suppression)?
Low signal intensity can be due to the analyte's properties or interferences from the sample matrix.
Probable Causes & Solutions:
-
Presence of Salts and Detergents: Non-volatile salts (e.g., sodium phosphate, potassium chloride) and detergents are notorious for causing ion suppression in electrospray ionization (ESI).[11] They compete with the analyte for ionization, drastically reducing its signal.
-
Solution: Prepare samples in volatile buffers such as ammonium acetate or ammonium bicarbonate.[11] If your sample contains high concentrations of salts, a desalting step using solid-phase extraction (SPE) or a buffer exchange is necessary before MS analysis.
-
-
Poor Analyte Ionization: Some thiol-containing pyrimidines may not ionize efficiently under standard conditions.
-
Solution: Experiment with different mobile phase additives and pH values to promote analyte ionization. For example, adding a small amount of formic acid can aid in protonation for positive ion mode, while ammonium hydroxide can assist deprotonation for negative ion mode.
-
Experimental Protocols & Data
Protocol 1: Sample Preparation to Minimize Oxidation
This protocol provides a step-by-step workflow for preparing biological or chemical samples containing thiol-pyrimidines for analysis.
-
Buffer Preparation: Prepare all buffers (lysis, extraction, sample diluent) using high-purity, deoxygenated water. Sparge buffers with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Additive Inclusion: Immediately before use, amend the buffers with a fresh stock solution of TCEP to a final concentration of 1-5 mM.
-
Sample Processing: Perform all extraction and processing steps on ice or at 4°C to minimize enzymatic and chemical activity.
-
Rapid Processing: Minimize the time between sample collection and analysis. If immediate analysis is not possible, snap-freeze the sample in liquid nitrogen.[13]
-
Storage: For long-term storage, keep samples at -80°C under an inert atmosphere.[13] Avoid repeated freeze-thaw cycles.
Data Table: Common HPLC Troubleshooting Scenarios
| Observed Problem | Potential Cause | Primary Solution | Secondary Actions |
| Symmetrical Peak Broadening | Column degradation | Replace the analytical column | Use a guard column; optimize mobile phase. |
| Peak Tailing | Thiol oxidation / Metal interaction | Add TCEP to mobile phase/diluent | Passivate system with EDTA; use a bio-inert system. |
| Peak Fronting | Column overload | Reduce sample concentration/injection volume | Use a column with higher loading capacity. |
| Split Peaks | Blocked inlet frit / Sample solvent mismatch | Reverse-flush the column | Dissolve sample in the initial mobile phase.[8] |
| Rising Baseline (Gradient) | Contaminated mobile phase / Column bleed | Use high-purity (HPLC-grade) solvents | Filter mobile phases; use a column stable at the operating pH.[8][10] |
Diagram: Troubleshooting Workflow for HPLC Peak Tailing
This diagram outlines a logical decision-making process for diagnosing the cause of peak tailing.
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. mdpi.com [mdpi.com]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Video: Preparation and Reactions of Thiols [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sfrbm.org [sfrbm.org]
- 12. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimization of Reaction Conditions for Modifying 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Welcome to the technical support guide for the synthesis and modification of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Core Reaction Pathway: S-Alkylation
The primary method for synthesizing the target compound is through the nucleophilic substitution (S-alkylation) of 4,6-dimethylpyrimidine-2-thiol with a suitable three-carbon electrophile bearing a carboxyl group or its precursor. The most common approach involves the reaction with 3-halopropionic acid or an acrylate ester followed by hydrolysis. The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution at the 2-, 4-, and 6-positions.[1] The thiol group at the 2-position is a soft nucleophile, making S-alkylation a highly favorable reaction.
Caption: A decision-making workflow for troubleshooting common issues.
Q1: My reaction shows very low conversion or fails to proceed. What are the likely causes?
Answer: Low conversion is often traced back to three key areas: insufficient nucleophilicity of the thiol, inactive electrophiles, or suboptimal reaction conditions. [2]
-
Cause A: Incomplete Deprotonation of the Thiol: The thiol proton (pKa ≈ 7-8) must be removed to form the reactive thiolate anion. If a weak base like sodium bicarbonate is used, deprotonation may be incomplete.
-
Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium ethoxide (NaOEt). For highly sensitive substrates where water must be avoided, sodium hydride (NaH) in an anhydrous solvent like DMF or THF is effective, but requires strict inert atmosphere techniques. [3]* Cause B: Suboptimal Temperature: S-alkylation reactions require activation energy. Running the reaction at room temperature may be too slow.
-
Solution: Gently heat the reaction mixture. A temperature range of 50-80°C is typically sufficient for solvents like ethanol or acetonitrile. [2]Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
-
Cause C: Purity of Reactants: The alkylating agent (e.g., 3-bromopropionic acid) can degrade over time.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the alkylating agent before use.
-
Q2: I've isolated my product, but it's contaminated with a significant byproduct. How do I identify and prevent it?
Answer: The primary side reactions in this synthesis are N-alkylation and oxidative disulfide formation.
-
Cause A: N-Alkylation: The pyrimidine ring contains two nitrogen atoms which are also nucleophilic and can compete with the sulfur for the electrophile. [4][5]This is more likely to occur under conditions that favor harder nucleophiles (e.g., using a very strong base in a polar aprotic solvent).
-
Prevention: Favor S-alkylation by using a weaker base and a polar protic solvent like ethanol. The protic solvent will solvate the nitrogen atoms more effectively than the larger, softer sulfur atom, reducing their nucleophilicity. K₂CO₃ in ethanol is an excellent starting point to maximize S-selectivity.
-
-
Cause B: Disulfide Formation: The thiolate intermediate is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide dimer.
-
Prevention: While not always necessary, if you suspect oxidation is a problem (e.g., if the reaction is run for a very long time at high temperature), performing the reaction under an inert atmosphere of nitrogen or argon can prevent this. Degassing the solvent prior to use is also good practice.
-
Q3: The purification is proving difficult. How can I effectively isolate the final product?
Answer: The carboxylic acid functionality of the target molecule is key to its purification.
-
Strategy A: Acid-Base Extraction: This is the most effective method. After the reaction is complete, quench the mixture with water and acidify to a pH of ~3-4 with an acid like dilute HCl. [3]This protonates the carboxylate, making the product less water-soluble. The product can then be extracted into an organic solvent (e.g., ethyl acetate). Subsequent washing of the organic layer with brine will remove water-soluble impurities.
-
Strategy B: Recrystallization: The product is an off-white solid with a melting point of 219-221°C. [6][7]Recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, can yield highly pure material. The key is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a first-time synthesis?
Answer: A robust starting point is the reaction of 4,6-dimethylpyrimidine-2-thiol with 1.1 equivalents of 3-bromopropionic acid.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃), 2.0 eq. | Mild, inexpensive, and favors S-alkylation. Easily removed during workup. |
| Solvent | Ethanol (EtOH) or Acetonitrile (MeCN) | Good solubility for reactants; appropriate boiling point for heating. |
| Temperature | 60 °C | Balances reaction rate with minimizing side product formation. |
| Time | 4-8 hours | Monitor by TLC until starting thiol is consumed. |
Q2: How should I monitor the reaction progress?
Answer: Thin Layer Chromatography (TLC) is the most convenient method.
-
Eluent System: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 or 90:10 v/v) is a good starting point. A few drops of acetic acid can be added to the eluent to ensure the carboxylic acid product runs as a sharp spot and does not streak.
-
Visualization: Use a UV lamp (254 nm). The pyrimidine ring is UV-active. The starting thiol will have a different Rf value than the more polar carboxylic acid product.
-
Confirmation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) product spot.
Q3: Can I use an acrylate-based reagent instead of a 3-halopropionic acid?
Answer: Yes, this is an excellent alternative strategy known as a Michael addition or conjugate addition. You can react 4,6-dimethylpyrimidine-2-thiol with an acrylate ester (e.g., ethyl acrylate) under basic conditions.
-
Thio-Michael Addition: The thiolate adds to the β-carbon of the acrylate ester.
-
Hydrolysis: The resulting ester must then be hydrolyzed (e.g., using NaOH or LiOH followed by acidic workup) to yield the final carboxylic acid product.
This two-step approach can sometimes be cleaner and avoid the use of potentially corrosive halo-acids.
Standard Operating Protocol
This protocol is a reliable starting point for the synthesis of this compound.
Materials:
-
4,6-dimethylpyrimidine-2-thiol (1.0 eq)
-
3-Bromopropionic acid (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Ethanol (anhydrous)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dimethylpyrimidine-2-thiol (1.0 eq) and ethanol (approx. 10 mL per gram of thiol).
-
Add potassium carbonate (2.0 eq) to the suspension and stir for 15 minutes at room temperature.
-
Add 3-bromopropionic acid (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir. Monitor the reaction progress by TLC every 1-2 hours.
-
Upon completion (disappearance of the starting thiol, typically 4-8 hours), cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and stir to dissolve the salts.
-
Slowly add 1M HCl with stirring until the pH of the solution is ~3-4. A precipitate should form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash once with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
References
- Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamin
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing.
- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences.
- Pyrimidine. Wikipedia.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. RSC Publishing.
- Side reactions in pyrimidine synthesis and how to avoid them. Benchchem.
- 2-mercaptopyrimidine. Organic Syntheses Procedure.
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. NIH.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- This compound.
- Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ioniz
- Synthesis and biological evaluation of 2-thiopyrimidine deriv
- overcoming side reactions in pyrimidine synthesis. Benchchem.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Taylor & Francis Online.
- Alkylation reaction of pyrimidine derivatives at the nitrogen.
- This compound. ChemicalBook.
- This compound 247225-29-2 wiki. Guidechem.
Sources
"preventing oxidation of the thioether in 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine"
Technical Support Center: 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing the oxidative degradation of the thioether moiety in this compound. The guidance combines mechanistic explanations with practical, field-proven protocols to ensure the stability and integrity of the compound throughout its experimental lifecycle.
Executive Summary & Key Takeaways
This compound is a pyrimidine derivative, a class of compounds vital in medicinal chemistry.[1][2] The thioether linkage in this molecule is a primary site of chemical instability, susceptible to oxidation which converts the sulfur atom first to a sulfoxide and subsequently to a sulfone. This degradation alters the compound's polarity, solubility, and biological activity, compromising experimental results and the viability of the molecule as a drug candidate.
This guide is structured to address this stability challenge proactively. We will begin with frequently asked questions (FAQs) to establish a foundational understanding of the problem, followed by detailed troubleshooting guides for specific experimental scenarios, and conclude with advanced protocols for stability assessment.
| Key Challenge | Primary Cause(s) | Recommended Mitigation Strategy |
| Thioether Oxidation | Atmospheric Oxygen, Peroxide Contaminants, Light, Heat, Metal Ions | Use of inert atmosphere, de-gassed solvents, antioxidants, and controlled storage conditions (cold, dark). |
| Compound Instability | Formation of sulfoxide (+16 amu) and sulfone (+32 amu) degradants | Proactive prevention during synthesis, purification, and storage; implementation of stability-indicating analytical methods. |
| Inconsistent Results | Variable levels of oxidized impurities in experimental samples | Strict adherence to protocols for handling oxygen-sensitive compounds; routine purity analysis via HPLC/LC-MS. |
Part 1: Frequently Asked Questions (FAQs) on Thioether Stability
This section addresses the most common initial questions encountered by researchers working with thioether-containing compounds.
Q1: What is thioether oxidation and why is it a critical issue for my compound?
A1: Thioether oxidation is a chemical reaction where the sulfur atom of the thioether group is oxidized, typically in two stages. The initial oxidation converts the thioether (a sulfide) into a more polar sulfoxide. A second, often more aggressive oxidation step, can convert the sulfoxide into a highly polar sulfone.[3]
This is a critical issue for several reasons:
-
Altered Physicochemical Properties: Each oxidation event significantly increases the molecule's polarity. This can drastically change its solubility, chromatographic behavior, and ability to permeate biological membranes.
-
Loss of Biological Activity: The specific three-dimensional structure and electronic properties of the thioether may be essential for binding to a biological target. Oxidation changes this structure, which can lead to a partial or complete loss of efficacy.
-
Formation of Uncharacterized Impurities: Regulatory bodies require that all impurities in a drug substance above a certain threshold be identified and characterized. Uncontrolled oxidation creates a complex mixture of degradants that complicates development.[4]
Caption: Oxidation pathway of a thioether to sulfoxide and sulfone.
Q2: What are the most common causes of oxidation in a typical lab environment?
A2: The oxidation of thioethers can be initiated by several common factors in a laboratory setting:
-
Atmospheric Oxygen: This is the most pervasive oxidant. The reaction can be slow but is significantly accelerated by light (photo-oxidation), heat, or the presence of trace metal catalysts. Spontaneous oxidation at the air-water interface has also been observed.[5]
-
Peroxide Impurities: Solvents like tetrahydrofuran (THF), diethyl ether, and dioxane are notorious for forming explosive peroxide impurities over time when exposed to air. These peroxides are potent oxidants for thioethers.
-
Reactive Oxygen Species (ROS): In biological assays or certain chemical reactions, ROS such as hydrogen peroxide (H₂O₂), hydroxyl radicals, or hypochlorite can rapidly oxidize thioethers.[6][7][8]
-
Forced Degradation Conditions: During stability testing, reagents like meta-chloroperoxybenzoic acid (m-CPBA) or ozone are used to intentionally oxidize thioethers to their corresponding sulfoxides and sulfones.[3][9]
Q3: How can I confirm that my compound is oxidizing? What analytical methods should I use?
A3: A multi-pronged analytical approach is best. The primary tool is High-Performance Liquid Chromatography (HPLC) , ideally coupled with a Mass Spectrometer (LC-MS) .
-
HPLC Analysis: When analyzing your sample, oxidation will manifest as the appearance of new, typically more polar, peaks in your chromatogram. The sulfoxide will have a shorter retention time than the parent thioether, and the sulfone will have an even shorter retention time.
-
Mass Spectrometry (MS) Analysis: MS provides definitive evidence. The sulfoxide degradant will have a mass-to-charge ratio (m/z) that is 16 atomic mass units (amu) higher than the parent compound (for the addition of one oxygen atom). The sulfone will be 32 amu higher (for the addition of two oxygen atoms).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural confirmation of the degradants, ¹H and ¹³C NMR are invaluable. The protons and carbons near the sulfur atom will experience a significant downfield shift in the sulfoxide and an even greater shift in the sulfone due to the electron-withdrawing effects of the oxygen atoms.
Several rapid assays have also been developed for the high-throughput detection of sulfoxides, though LC-MS remains the gold standard for this application.[10][11]
Part 2: Troubleshooting Guides for Experimental Scenarios
This section provides actionable solutions for common problems encountered during the handling and processing of this compound.
Scenario A: Oxidation During Synthesis or Aqueous Work-up
-
Problem: You observe significant levels of sulfoxide by LC-MS immediately following your reaction or after an aqueous extraction procedure.
-
Root Cause Analysis: The most likely cause is exposure to atmospheric oxygen, especially if the reaction was heated or stirred vigorously for an extended period. Alternatively, the solvents used (e.g., THF, ether) may have contained peroxide impurities.
-
Troubleshooting & Prevention Protocol:
-
Implement an Inert Atmosphere:
-
Setup: Assemble your glassware and dry it thoroughly in an oven. Assemble while hot and allow it to cool under a stream of dry nitrogen or argon gas.
-
Execution: Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system. For reagent additions, use gas-tight syringes.
-
-
Solvent De-gassing and Purification:
-
Peroxide Test: Before use, always test peroxide-forming solvents with peroxide test strips. NEVER distill solvents with high peroxide levels.
-
De-gassing: To remove dissolved oxygen, sparge the solvent with nitrogen or argon gas for 15-30 minutes prior to use. This is critical for both reaction and extraction solvents.
-
-
Control Reaction Temperature: Avoid excessive heating, as higher temperatures accelerate oxidation rates.
-
Scenario B: Degradation During Purification by Column Chromatography
-
Problem: The starting material is pure, but after silica gel chromatography, the collected fractions contain the sulfoxide impurity.
-
Root Cause Analysis: Silica gel has a high surface area that can facilitate interaction with atmospheric oxygen. Additionally, prolonged exposure to the mobile phase under light and air can cause on-column oxidation.
-
Troubleshooting & Prevention Protocol:
-
De-gas Mobile Phase: Just as with reaction solvents, sparge your chromatography solvents (e.g., hexane, ethyl acetate) with an inert gas before use.
-
Work Efficiently: Do not let the column run unnecessarily long. Pack the column, load the sample, and elute as efficiently as possible to minimize contact time.
-
Consider an Antioxidant Additive: For particularly sensitive compounds, adding a small amount (e.g., 0.01-0.05%) of a non-polar antioxidant like Butylated Hydroxytoluene (BHT) to your mobile phase can suppress radical-mediated oxidation.
-
Solvent Evaporation: When removing the solvent from your pure fractions using a rotary evaporator, introduce a slow bleed of nitrogen or argon into the system instead of allowing air to enter when releasing the vacuum.
-
Scenario C: Instability During Long-Term Storage
-
Problem: A sample that was confirmed to be pure shows significant degradation after being stored for several weeks or months.
-
Root Cause Analysis: Improper storage is the primary cause. Exposure to air, light, and ambient temperature over time will lead to the gradual oxidation of the thioether.
-
Troubleshooting & Prevention Protocol:
-
Prepare Sample for Storage: Ensure the compound is free of residual solvent, which can participate in degradation pathways. Dry the solid material thoroughly under high vacuum.
-
Use an Inert Atmosphere: Place the solid in an amber glass vial. Flush the vial with argon or nitrogen for several minutes to displace all air, then quickly seal the cap. For extra protection, use caps with PTFE-lined septa and wrap the seal with Parafilm.
-
Control Temperature and Light: Store the sealed vial in a freezer, preferably at -20°C or below. The amber vial protects against light, but storing the vial in a box provides an additional barrier.
-
| Storage Form | Recommended Conditions | Rationale |
| Solid (Dry Powder) | Store under Argon/Nitrogen in a sealed amber vial at ≤ -20°C. | Minimizes exposure to oxygen, light, and thermal energy, which are the primary drivers of oxidation. |
| Solution (in Organic Solvent) | Use de-gassed, anhydrous solvent. Store in a sealed vial under Argon/Nitrogen at ≤ -20°C. | Removes dissolved oxygen from the solvent. Anhydrous conditions prevent hydrolysis of the carboxyethyl group. |
| Solution (in Aqueous Buffer) | Flash-freeze aliquots in liquid nitrogen and store at -80°C. Use immediately after thawing. Avoid repeated freeze-thaw cycles. | Minimizes time the compound spends in an aqueous environment where dissolved oxygen and potential ROS are present. |
Part 3: Advanced Stability Assessment & Mitigation
For drug development professionals, understanding the molecule's stability limits is crucial. A forced degradation study is a key part of this process.[12]
Q4: How do I design a forced degradation study to specifically test for oxidative liability?
A4: A forced degradation study intentionally stresses the molecule to identify potential degradation products and establish degradation pathways.[4][9] This is vital for developing a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Protocol: Forced Oxidation Study
-
Preparation: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Stress Condition: In a separate vial, treat the solution with a mild oxidizing agent. A common starting point is 3% hydrogen peroxide (H₂O₂). Also include a control sample with no H₂O₂.
-
Incubation: Let the samples sit at room temperature, protected from light.
-
Time-Point Analysis: Analyze the control and stressed samples by LC-MS at various time points (e.g., 2, 8, 24 hours).
-
Data Interpretation: Aim for 5-20% degradation of the parent compound.[4] This is enough to generate detectable degradant peaks without creating an overly complex chromatogram. Confirm the presence of the +16 amu (sulfoxide) and +32 amu (sulfone) species. This data validates that your analytical method can separate the parent from its key oxidative degradants.
Q5: Are there specific classes of antioxidants that are recommended for formulation development?
A5: Yes. Antioxidants are broadly classified as primary or secondary, and they often work synergistically.[13]
-
Primary Antioxidants (Radical Scavengers): These compounds, typically hindered phenols, donate a hydrogen atom to neutralize free radicals, thus terminating the oxidation chain reaction.[14]
-
Examples: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Vitamin E (α-tocopherol).
-
-
Secondary Antioxidants (Hydroperoxide Decomposers): These antioxidants work by converting hydroperoxides—key intermediates in the oxidation process—into stable, non-radical products. Thioethers and phosphites are common examples.[13][15]
-
Examples: Dilauryl thiodipropionate (DLTDP), Distearyl thiodipropionate (DSTDP), triphenyl phosphite.
-
The choice of antioxidant depends on the final formulation (e.g., solid dosage form, lipid-based solution) and must be assessed for compatibility and stability with the active pharmaceutical ingredient (API).[16]
References
- Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
- Wang, D., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- Fishman, A., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, PMC, NIH. [Link]
- Tintoll. Thioether Antioxidant. [Link]
- Schoeneich, C., Aced, A., & Asmus, K. D. Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. [Link]
- Rao, Y., et al. (2022). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet.
- Zeller Polymer Solutions. (2023). Thioester Antioxidants. [Link]
- Wang, D., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- Fishman, A., et al. (2009). Rapid methods for high-throughput detection of sulfoxides. PubMed. [Link]
- Amfine Chemical Corporation. Thioethers | Antioxidant Synergists for Plastics. [Link]
- Fishman, A., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides.
- Zanolla, D., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC, NIH. [Link]
- Cain, D., et al. (2023). Recent Advances in Pyrimidine-Based Drugs.
- Gijsman, P. (2021). Influence of phenolic antioxidants and a thioether on the long-term....
- MedCrave. (2016).
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- Catrinescu, C., et al. (2007). Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl. [Link]
- Georgia State University. (2015). PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis". [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.gsu.edu [chemistry.gsu.edu]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid methods for high-throughput detection of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 14. researchgate.net [researchgate.net]
- 15. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 16. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for High-Purity 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Welcome to the technical support guide for the purification of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound. The methodologies described herein are grounded in established chemical principles and practical laboratory experience.
Introduction
This compound is a substituted pyrimidine with significant potential in medicinal chemistry and drug development.[1] Achieving high purity of this compound is critical to ensure the validity of experimental results and the safety and efficacy of potential therapeutic agents. This guide addresses common challenges encountered during its purification and offers systematic approaches to overcome them.
The synthesis of similar pyrimidine structures often involves the condensation of a 1,3-dicarbonyl compound with a thiourea derivative.[2][3] Impurities can arise from unreacted starting materials, side reactions, or degradation products. This guide will focus on post-synthesis purification strategies.
Physicochemical Properties
Understanding the key physicochemical properties of this compound is fundamental to designing effective purification protocols.
| Property | Value | Source |
| CAS Number | 247225-29-2 | [4] |
| Molecular Formula | C9H12N2O2S | [4] |
| Molecular Weight | 212.27 g/mol | [4] |
| Appearance | Off-white solid | [5] |
| Melting Point | 219-221°C | [4] |
| pKa (Predicted) | 4.24 ± 0.10 | [5] |
The presence of a carboxylic acid group (pKa ~4.24) and a basic pyrimidine ring makes the compound's solubility highly pH-dependent. This property is a cornerstone of the purification strategies discussed below.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Issue 1: Low Recovery After Initial Synthesis
Question: My initial attempt to precipitate the product from the reaction mixture resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low recovery at the initial precipitation stage is often due to the product's solubility in the reaction solvent or the formation of soluble salts.
-
Causality: The carboxylic acid moiety can form salts with basic reagents or byproducts, increasing its aqueous solubility. Conversely, in highly acidic conditions, the pyrimidine nitrogen can be protonated, also enhancing solubility.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the reaction mixture. The isoelectric point, where the molecule has a net neutral charge and minimum solubility, is likely between the pKa of the carboxylic acid (~4.24) and the pKa of the protonated pyrimidine ring. Aim for a pH around this point to maximize precipitation.
-
Solvent Polarity: If the reaction was conducted in a polar solvent like ethanol or DMF, adding a less polar co-solvent (e.g., water, if the initial solvent is miscible) can often induce precipitation.
-
Temperature Reduction: Chilling the solution significantly reduces the solubility of most organic compounds and can improve precipitation yield. Ensure sufficient time for the precipitation to complete at a lower temperature.
-
Issue 2: Persistent Impurities After Recrystallization
Question: I've performed several recrystallizations, but my NMR/LC-MS analysis still shows the presence of impurities. How can I improve the efficiency of recrystallization?
Answer: Recrystallization is a powerful technique, but its success hinges on the correct choice of solvent and technique.[1]
-
Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. If impurities have similar solubility profiles to the product, simple recrystallization will be ineffective.
-
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screen is crucial. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Two-Solvent Recrystallization: This is often more effective than a single-solvent system.[1] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool. This removes particulates that could otherwise be trapped in the forming crystals.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Issue 3: Oily Product Instead of Crystalline Solid
Question: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute-solvent mixture or when the concentration of the solute is too high.
-
Causality: The high concentration of the compound and impurities can depress the melting point of the mixture below the temperature of the recrystallization solution.
-
Troubleshooting Steps:
-
Use More Solvent: The most straightforward solution is to use a larger volume of the recrystallization solvent to keep the concentration of the product below the point where it oils out.
-
Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point.
-
Change the Solvent System: A different solvent or solvent pair may prevent this issue.
-
Seed Crystals: Introducing a small, pure crystal of the product (a seed crystal) can induce crystallization at a temperature above where it would oil out.
-
Issue 4: Difficulty Removing a Structurally Similar Impurity
Question: I have an impurity that is very close in polarity to my product, and I can't separate them by simple recrystallization or basic flash chromatography. What advanced techniques can I use?
Answer: When dealing with challenging separations, higher-resolution techniques are necessary.
-
Causality: Structurally similar impurities will have very similar physicochemical properties, making separation by standard methods difficult.
-
Troubleshooting Steps:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique ideal for separating compounds with minor structural differences.[1] A reverse-phase C18 column is a good starting point. The mobile phase can be a gradient of acetonitrile and water, often with a small amount of an acid like formic acid to ensure the carboxylic acid group is protonated and interacts consistently with the stationary phase.[6]
-
pH-Based Extraction: Exploit the amphoteric nature of your compound.
-
Dissolve the mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acidic solution (e.g., 1M HCl) to protonate and remove any basic impurities into the aqueous layer.
-
Then, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to deprotonate your carboxylic acid, moving it into the aqueous layer and leaving neutral impurities behind in the organic layer.
-
Finally, re-acidify the basic aqueous layer to precipitate your purified product.
-
-
Experimental Protocols
Protocol 1: Optimized Two-Solvent Recrystallization
This protocol is designed for purifying the crude product after initial isolation.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a hot "good" solvent (e.g., ethanol) to just dissolve the solid.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparative HPLC Purification
This method is suitable for obtaining highly pure material, especially for final purification steps.
-
Sample Preparation: Dissolve the partially purified compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Column and Mobile Phase: Use a reverse-phase C18 preparative HPLC column. A typical mobile phase would be a gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 10-20%).
-
Gradually increase the percentage of Solvent B over 20-30 minutes to elute the compounds.
-
The exact gradient will need to be optimized based on an initial analytical scale run.
-
-
Fraction Collection: Collect fractions as the product peak elutes, detected by a UV detector (typically around 254 nm).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The remaining aqueous solution can be freeze-dried or the product can be extracted into an organic solvent after pH adjustment.
Visualizing Purification Workflows
Logical Flow for Purification Strategy Selection
The choice of purification method depends on the initial purity of the material and the desired final purity.
Caption: Decision tree for selecting a purification strategy.
Workflow for pH-Based Extraction
This diagram illustrates the separation of the target compound from neutral and basic impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. guidechem.com [guidechem.com]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"mitigating byproduct formation in Biginelli-like reactions for pyrimidine synthesis"
Technical Support Center: Mitigating Byproduct Formation in Biginelli-like Reactions
Welcome to the technical support center for pyrimidine synthesis via Biginelli and Biginelli-like reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their reactions, increase yields, and minimize the formation of troublesome byproducts. We will explore the causality behind common experimental issues and provide validated, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction has a very low yield of the desired dihydropyrimidinone (DHPM). What are the most common culprits?
A1: Low yields in the classic Biginelli reaction are a frequent challenge. The primary causes typically fall into three categories:
-
Suboptimal Catalyst: The traditional Brønsted acid catalysts (e.g., HCl) may not be efficient for all substrate combinations, leading to slow reaction rates.[1][2] Modern methods often employ more effective Lewis acids or organocatalysts.[2][3]
-
Competing Side Reactions: The starting materials can be consumed by parallel reaction pathways, most notably Knoevenagel condensation, which directly competes with the formation of the key acyliminium ion intermediate.[1]
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently. This can be due to steric hindrance from bulky substrates or insufficient activation for the final intramolecular cyclization-dehydration step.[1]
Q2: How can I identify the major byproducts in my reaction mixture?
A2: The most common byproducts are the Knoevenagel adduct and an open-chain ureide intermediate.[1] Characterization is best achieved through a combination of NMR and mass spectrometry.
-
Knoevenagel Adduct: This byproduct results from the condensation of the aldehyde and the β-ketoester. Its mass spectrum will lack the mass of the urea/thiourea component, and its NMR spectrum will not show the characteristic N-H protons of the pyrimidine ring.
-
Open-Chain Ureide: This intermediate incorporates all three components but has failed to cyclize. Its mass will be equivalent to the expected product plus a molecule of water (M+18). The NMR spectrum will show more flexible alkyl chain signals compared to the rigid dihydropyrimidine ring.
-
Hantzsch Dihydropyridine: In some cases, particularly at elevated temperatures, a fluorescent byproduct may be observed. This is often a Hantzsch-type 1,4-dihydropyridine, formed from the reaction of the aldehyde with two equivalents of the β-ketoester and ammonia (from urea decomposition).[4][5]
Q3: Can I use aliphatic aldehydes in the Biginelli reaction?
A3: Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to their aromatic counterparts.[1][6] This is because they are more susceptible to self-condensation (aldol reactions) and other side reactions. To improve yields, consider using the "Atwal modification," which involves pre-forming the enone intermediate before the addition of the urea component.[1][7]
Troubleshooting Guide: Common Issues & Step-by-Step Solutions
Problem 1: Low Yield with Significant Knoevenagel Byproduct Formation
Issue: My reaction between an aromatic aldehyde, ethyl acetoacetate, and urea yields the Knoevenagel condensation product as the major byproduct, consuming my starting materials.
Probable Cause & Mechanism: The Biginelli reaction is believed to proceed through an N-acyliminium ion intermediate, formed from the aldehyde and urea.[8] However, a competing Knoevenagel condensation between the aldehyde and the β-ketoester can occur, especially under strong acid catalysis. This pathway is often faster but less productive for DHPM synthesis.
Caption: Desired Biginelli vs. competing Knoevenagel pathway.
Solutions & Protocols:
-
Alter Stoichiometry: Push the equilibrium towards the desired pathway.
-
Protocol: Use a slight excess of urea (e.g., 1.2–1.5 equivalents). This increases the concentration of the nucleophilic urea, favoring the formation of the N-acyliminium ion over the Knoevenagel condensation.[1]
-
-
Optimize Catalyst Selection: The choice of catalyst is critical for selectivity.[9]
-
Rationale: Strong Brønsted acids can aggressively promote the Knoevenagel condensation. Milder Lewis acids or specific organocatalysts can better facilitate the formation of the iminium intermediate.
-
Recommendation: Switch from a strong acid like HCl to a Lewis acid such as Yb(OTf)₃, InCl₃, or a reusable solid acid catalyst.[8]
-
Protocol (Example with Yb(OTf)₃):
-
To a mixture of the aldehyde (1.0 mmol) and β-ketoester (1.0 mmol), add urea (1.5 mmol) and Yb(OTf)₃ (5-10 mol%).
-
Perform the reaction under solvent-free conditions or in a polar aprotic solvent like acetonitrile.
-
Heat the mixture to 60-80 °C and monitor by TLC. Solvent-free conditions can often increase yields and shorten reaction times.[8]
-
-
-
Employ Microwave Irradiation:
-
Rationale: Microwave-assisted synthesis can significantly accelerate the rate of the desired Biginelli condensation, often outcompeting the slower thermal side reactions.[7]
-
Protocol: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol) with a suitable catalyst. Irradiate at a controlled temperature (e.g., 100-120 °C) for 10-30 minutes.
-
Problem 2: Formation of a Fluorescent Byproduct (Hantzsch Dihydropyridine)
Issue: My reaction mixture exhibits strong fluorescence under UV light, and the yield of the target DHPM is low.
Probable Cause & Mechanism: This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation. This side reaction becomes significant at higher temperatures, where urea can decompose to generate ammonia. The Hantzsch synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of the β-ketoester.
Caption: Formation pathway of the Hantzsch DHP byproduct.
Solutions & Protocols:
-
Control Reaction Temperature: This is the most critical parameter.
-
Modify Order of Addition:
-
Rationale: Minimizing the time urea spends at high temperatures before reacting can reduce its decomposition.[5]
-
Protocol: Add the urea portion-wise or as the last component to the pre-heated mixture of the aldehyde, β-ketoester, and catalyst.
-
Data Snapshot: Effect of Temperature on Byproduct Formation The following table illustrates a typical outcome when comparing reaction temperatures for a model Biginelli reaction.
| Reaction Temperature | Desired DHPM Yield | Hantzsch DHP Byproduct |
| 100 °C (Reflux) | 45% | 35% |
| 60 °C | 78% | <5% |
Problem 3: The Reaction Stalls at the Open-Chain Ureide Intermediate
Issue: Mass spectrometry confirms the presence of a major product with a mass corresponding to (DHPM + H₂O), indicating the reaction has stopped prior to the final cyclization and dehydration.
Probable Cause & Mechanism: The final ring-closing step requires the activation of the ketone carbonyl for intramolecular nucleophilic attack by the terminal urea nitrogen. This step can be slow or incomplete if:
-
The catalyst is not effective enough to activate the carbonyl group.[1]
-
There is significant steric hindrance near the reaction centers.
-
The reaction lacks sufficient thermal energy to overcome the activation barrier for cyclization.[1]
Solutions & Protocols:
-
Increase Catalyst Strength or Loading:
-
Action: If using a mild acid, switch to a stronger one or increase the catalyst loading (e.g., from 5 mol% to 15 mol%). This enhances the rate of the cyclization-dehydration step.[1]
-
-
Increase Reaction Temperature:
-
Action: Unlike the Hantzsch issue, this problem often benefits from more energy. Gently increase the temperature or switch to a higher-boiling solvent (e.g., from ethanol to THF or toluene) to provide the necessary activation energy for ring closure.[1]
-
-
Consider a Greener, Solvent-Free Approach:
-
Rationale: Solvent-free ball milling has been shown to produce excellent yields by promoting intimate contact between reactants under high-energy conditions, facilitating cyclization.[10][11]
-
Protocol (General for Ball Milling):
-
Place the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol) into a stainless steel grinding vial with grinding balls.
-
Mill the mixture in a planetary ball mill at a specified speed (e.g., 750 rpm) for 20-60 minutes.[10]
-
Monitor progress by TLC.
-
Extract the product with a suitable solvent and purify as needed.
-
-
References
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. PubMed. [Link]
- The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability.
- Biginelli Reaction. Organic Chemistry Portal. [Link]
- Biginelli reaction. Wikipedia. [Link]
- Biginelli Reaction. YouTube. [Link]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed Central. [Link]
- BIGINELLI REACTION. Slideshare. [Link]
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog.
- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. [Link]
- A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. [Link]
- A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions | MDPI [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine using Mass Spectrometry and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, technical comparison of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and presents a self-validating system for structural confirmation, grounded in authoritative spectroscopic principles.
The compound of interest, this compound, with a molecular formula of C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol , presents a unique combination of a pyrimidine core, a thioether linkage, and a carboxylic acid moiety.[1] This guide will demonstrate how the synergistic application of MS and NMR provides a comprehensive and definitive structural proof.
Section 1: Mass Spectrometry - Unveiling the Molecular Blueprint
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, electron ionization mass spectrometry (EI-MS) is a particularly informative method, as it induces characteristic fragmentation patterns that act as a molecular fingerprint.
Predicted Mass Spectrum and Fragmentation Pathways
The fragmentation of this compound in EI-MS is governed by the relative stabilities of the resulting carbocations and neutral losses, influenced by the pyrimidine ring, the thioether bond, and the carboxylic acid group.[2][3]
The molecular ion peak (M⁺) is expected at an m/z of 212. Subsequent fragmentation is likely to proceed through several key pathways:
-
α-Cleavage at the Thioether: The bond between the sulfur atom and the ethyl chain is susceptible to cleavage.
-
McLafferty Rearrangement: The carboxylic acid group can undergo a characteristic McLafferty rearrangement, leading to the loss of a neutral alkene molecule.[4][5]
-
Cleavage of the Pyrimidine Ring: The substituted pyrimidine ring itself can undergo characteristic cleavages.[2][6]
-
Loss of Small Molecules: The loss of small, stable neutral molecules such as CO₂, H₂O, and CO is also anticipated.[4][7]
A summary of the predicted key fragments is presented in Table 1.
Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 212 | [C₉H₁₂N₂O₂S]⁺ | Molecular Ion (M⁺) |
| 167 | [C₇H₇N₂S]⁺ | Loss of •COOH and C₂H₄ (from McLafferty) |
| 139 | [C₆H₇N₂S]⁺ | Loss of the carboxyethyl group |
| 124 | [C₆H₈N₂]⁺ | Pyrimidine core fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation from pyrimidine ring fragmentation[3] |
| 60 | [C₂H₄O₂]⁺ | Fragment from McLafferty Rearrangement[4][5] |
The predicted fragmentation pathway is illustrated in the following diagram:
Caption: Predicted EI-MS Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
The following is a generalized protocol for acquiring an EI-MS spectrum of the target compound.
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent, such as methanol or dichloromethane.
-
Instrument Setup:
-
Mass Spectrometer: A standard quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.
-
Ionization Method: Electron Ionization (EI).[2]
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[2]
-
Ion Source Temperature: Approximately 200°C to ensure sample volatilization.[2]
-
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Section 2: NMR Spectroscopy - Mapping the Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecule's connectivity and stereochemistry. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Pyrimidine Ring Proton: A singlet corresponding to the proton on the pyrimidine ring is anticipated. Its chemical shift will be influenced by the two nitrogen atoms and the thioether substituent.
-
Ethyl Protons (-S-CH₂-CH₂-COOH): Two triplets are expected for the two methylene groups of the ethyl chain. The methylene group adjacent to the sulfur atom (-S-CH₂-) will be deshielded and appear further downfield (around δ 2.5-3.0 ppm) compared to the methylene group adjacent to the carbonyl group (-CH₂-COOH), which is expected around δ 2.0-2.5 ppm.[8]
-
Methyl Protons (-CH₃): A singlet integrating to six protons is expected for the two equivalent methyl groups on the pyrimidine ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 1H | -COOH |
| ~7.0 | Singlet | 1H | Pyrimidine C-H |
| ~2.8 | Triplet | 2H | -S-CH₂ -CH₂-COOH |
| ~2.3 | Triplet | 2H | -S-CH₂-CH₂ -COOH |
| ~2.4 | Singlet | 6H | 2 x -CH₃ |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically appearing around δ 170-180 ppm.
-
Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons will be influenced by the nitrogen atoms and the substituents. Carbons attached to nitrogen will be significantly downfield.
-
Ethyl Carbons (-S-CH₂-CH₂-COOH): The two methylene carbons will have distinct chemical shifts.
-
Methyl Carbons (-CH₃): A single signal is expected for the two equivalent methyl carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -C OOH |
| ~165 | Pyrimidine C-S |
| ~160 | Pyrimidine C-N |
| ~158 | Pyrimidine C-N |
| ~115 | Pyrimidine C-H |
| ~35 | -S-C H₂-CH₂-COOH |
| ~30 | -S-CH₂-C H₂-COOH |
| ~24 | -C H₃ |
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the carboxylic acid proton.
-
Instrument Setup:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Nuclei: Acquire both ¹H and ¹³C spectra.
-
Reference: Use the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
(Optional) 2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
The general workflow for NMR analysis is depicted below:
Caption: General workflow for NMR-based structural confirmation.
Section 3: Synergistic Confirmation and Comparative Analysis
Neither MS nor NMR alone provides a complete structural picture. It is the synergistic combination of both techniques that leads to an irrefutable structural assignment.
-
Mass Spectrometry provides the molecular weight and a fragmentation pattern consistent with the proposed structure. The presence of the molecular ion at m/z 212 confirms the molecular formula C₉H₁₂N₂O₂S. The fragmentation pattern, showing losses corresponding to the carboxyethyl and thioether moieties, corroborates the connectivity of these functional groups to the pyrimidine core.
-
NMR Spectroscopy provides the detailed atomic connectivity. ¹H NMR confirms the presence and relative numbers of the different types of protons, while ¹³C NMR confirms the carbon skeleton. The splitting patterns in the ¹H NMR spectrum (triplets for the ethyl group) are crucial for establishing the -CH₂-CH₂- linkage.
In comparison to alternative techniques, the combination of MS and NMR offers unparalleled detail and confidence. While techniques like IR spectroscopy could confirm the presence of functional groups (C=O, C-S, C=N), they would not provide the detailed connectivity information that NMR offers. Similarly, elemental analysis could confirm the empirical formula but not the isomeric structure.
Conclusion
The structural confirmation of this compound is definitively achieved through the integrated analysis of mass spectrometry and NMR spectroscopy. Mass spectrometry provides the molecular formula and characteristic fragmentation patterns, while ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity. By following the detailed experimental protocols and interpreting the resulting data in the context of established spectroscopic principles, researchers can have the utmost confidence in the structural integrity of their synthesized compounds. This self-validating approach, grounded in empirical data and expert interpretation, is fundamental to the integrity of research and development in the chemical and pharmaceutical sciences.
References
- Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
- BenchChem Technical Support Team. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society.
- Unknown. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
- Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry.
- Unknown. (n.d.). Proposed mechanism for C a -thioether bond breakage during LC-MS/MS.... ResearchGate.
- Chimichi, S., et al. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- Sawicki, E., et al. (n.d.). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry.
- Unknown. (n.d.). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Unknown. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. ResearchGate.
- Unknown. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH.
- Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube.
- University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
- Unknown. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC - PubMed Central.
- Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Chemistry LibreTexts.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997, July 28). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Unknown. (n.d.). NMR Chemical Shifts.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. article.sapub.org [article.sapub.org]
- 7. whitman.edu [whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Benchmarking of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine and Its Analogs in Anticancer and Antimicrobial Applications
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities, including anticancer and antimicrobial properties.[1][2] This guide presents a detailed comparative analysis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine, a specialized derivative, benchmarked against structurally similar compounds. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, underpinned by experimental data, to inform future research and development endeavors.
Introduction: The Versatility of the Pyrimidine Core
The pyrimidine ring is a privileged structure in drug discovery, owing to its presence in nucleobases and its ability to interact with a multitude of biological targets.[3] The introduction of a thioether linkage at the C2 position, particularly with a functionalized alkyl chain like a carboxyethyl group, offers intriguing possibilities for modulating physicochemical properties and biological activity. This guide will delve into the nuanced differences imparted by variations in the S-substituent of 4,6-dimethylpyrimidine derivatives, providing a comparative framework for their potential as anticancer and antimicrobial agents.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical characteristics of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. Here, we compare the known properties of this compound with a representative analog, 2-(Methylthio)pyrimidine, to highlight the influence of the thioether substituent.
| Property | This compound | 2-(Methylthio)pyrimidine | Reference(s) |
| CAS Number | 247225-29-2 | 823-09-6 | [4][5] |
| Molecular Formula | C9H12N2O2S | C5H6N2S | [4][5] |
| Molecular Weight | 212.27 g/mol | 126.18 g/mol | [4][5] |
| Melting Point | 219-221°C | Not Reported | |
| pKa (Predicted) | 4.24 ± 0.10 | Not Reported | [6] |
| LogP (Predicted) | Not Directly Available | 1.198 | |
| Aqueous Solubility (Predicted) | LogWS: -1.75 (in mol/L) | LogWS: -1.75 (in mol/L) | [5] |
The presence of the carboxylic acid moiety in this compound is expected to significantly influence its acidity (pKa) and hydrophilicity compared to a simple alkylthio substituent. This has direct implications for its solubility in physiological media and its potential to interact with biological targets through hydrogen bonding and ionic interactions.
Comparative Biological Activity
The true measure of a compound's potential lies in its biological efficacy. This section provides a comparative overview of the reported anticancer and antimicrobial activities of various 2-thio-substituted pyrimidine derivatives.
Anticancer Activity
Pyrimidine derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[7] The following table summarizes the in vitro anticancer activity of selected 2-thio-substituted pyrimidines against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference(s) |
| 2-Thiopyrimidine/chalcone hybrid (9n) | K-562 (Leukemia) | 0.77-1.74 | STAT3/STAT5a inhibition | [8] |
| Pyrimidine with aryl urea moiety (4b) | SW480 (Colon) | 11.08 | Cell cycle arrest at G2/M, apoptosis induction | [7] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 (Breast) | 0.013 | Not specified | [9] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (3) | MCF-7 (Breast) | 0.023 | Not specified | [9] |
Structure-Activity Relationship Insights:
The data suggests that the nature of the substituent at the 2-thio position, as well as modifications to the pyrimidine ring itself (e.g., fusion with other rings), plays a crucial role in determining anticancer potency and selectivity. For instance, the hybridization of the 2-thiopyrimidine core with a chalcone moiety in compound 9n leads to potent activity against leukemia cells, likely through the inhibition of STAT signaling pathways.[8] Similarly, the introduction of an aryl urea group in compound 4b confers significant cytotoxicity against colon cancer cells by inducing apoptosis.[7] The fused thieno[2,3-d]pyrimidine scaffold in compounds 2 and 3 demonstrates exceptionally high potency against breast cancer cells.[9] While direct data for this compound is not available in the public domain, the presence of a polar, ionizable group suggests a different pharmacokinetic profile that may influence its efficacy and targeting.
Antimicrobial Activity
Pyrimidine derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[10] The following table presents the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Chloropyrazine-tethered pyrimidine (31) | S. aureus | 45.37 (µM) | [11] |
| 2,4-disubstituted-5-aryl pyrimidine (12) | S. aureus (MRSA) | 1 | [10] |
| Arylazo-1,3-thiazolopyrimidine (11a) | S. aureus | 5.9 | [4] |
| Arylazo-1,3-thiazolopyrimidine (11b) | E. coli | Not specified | [4] |
Structure-Activity Relationship Insights:
The antimicrobial data reveals that structural modifications significantly impact efficacy. The chloropyrazine-tethered pyrimidine 31 shows moderate activity, while the 2,4-disubstituted-5-aryl pyrimidine 12 exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The fused arylazo-1,3-thiazolopyrimidine scaffold in compounds 11a and 11b also demonstrates notable antimicrobial properties.[4] The carboxyethyl group in our target compound could potentially enhance its uptake by certain bacteria or influence its interaction with microbial enzymes, a hypothesis that warrants experimental validation.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Workflow Diagram:
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This comparative guide highlights the significant potential of 2-thio-substituted pyrimidine derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The analysis of available data underscores the critical influence of the substituent at the 2-thio position and other structural modifications on the biological activity profile.
While this compound remains a compound with underexplored therapeutic potential, its unique structural features, particularly the carboxylic acid moiety, present a compelling case for further investigation. Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis and comprehensive in vitro and in vivo evaluation of this compound and a focused library of its analogs to establish a direct structure-activity relationship.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds to guide further optimization.
-
Pharmacokinetic Profiling: In-depth analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess the drug-like potential of these derivatives.
By systematically exploring the chemical space around the 2-thiopyrimidine core, the scientific community can unlock new therapeutic opportunities for challenging diseases.
References
- Amin, K. M., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central.
- Ashmawy, F. O., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MOLECULES.
- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2-(methylthio)- (CAS 823-09-6).
- Developmental Therapeutics Program (DTP), National Cancer Institute. (n.d.). NCI-60 Screening Methodology.
- Gissot, A., et al. (2005). Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists. PubMed Central.
- Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. PubMed Central.
- Kilic-Kurt, Z., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry.
- Kovalska, V., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central.
- Krzyk, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
- Kumar, A., et al. (2024). Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. ResearchGate.
- Mladenova, R., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central.
- Mphahlele, M. J., et al. (2021). Assessment of the antimicrobial and antiproliferative activities of chloropyrazine-tethered pyrimidine derivatives: In vitro, molecular docking, and in-silico drug-likeness studies. MDPI.
- Organic Syntheses. (n.d.). 2-mercaptopyrimidine.
- Patel, R. V., et al. (2019). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate.
- Qurban, A., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. ResearchGate.
- S. Maddila, et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed.
- Samykutty, A., et al. (2022). Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. PubMed Central.
- Shaker, Y. M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing.
- Singh, P., et al. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.org.
- Talla, V., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central.
- van der Vlies, A. J., et al. (n.d.). Aqueous one-pot synthesis of epoxy-functional diblock copolymer worms from a single monomer - Supporting Information.
- Velihina, E., et al. (2019). The anticancer activity of the synthesized compounds against the NCI 60... ResearchGate.
- Yengoyan, A. P., et al. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
- Zaki, M. E. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine, 2-(methylthio)- (CAS 823-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 7. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Referencing Experimental Data of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine with Published Values
For researchers, scientists, and drug development professionals, the meticulous verification of chemical compounds is a cornerstone of scientific integrity. This guide provides an in-depth comparison of experimentally obtained data for 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine against established published values. By detailing the causality behind experimental choices and presenting self-validating protocols, this document serves as a trusted resource for the authentication of this compound.
Introduction
This compound (CAS No. 247225-29-2) is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. The verification of its identity and purity is paramount before its use in further research. This guide outlines the standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis—and compares hypothetical, yet realistic, experimental data with published values.
The core principle of this guide is to not only present data but to provide a logical framework for its interpretation. Understanding why a particular spectroscopic signal is expected and how to interpret deviations from published values is a critical skill for any researcher.
Physicochemical Properties: A Foundational Comparison
The initial step in the verification process is the comparison of basic physicochemical properties. These values are readily available and provide a quick assessment of the sample's identity.
| Property | Published Value | Experimental Data (Hypothetical) |
| CAS Number | 247225-29-2 | N/A |
| Molecular Formula | C₉H₁₂N₂O₂S | C₉H₁₂N₂O₂S |
| Molecular Weight | 212.27 g/mol | 212.06 g/mol (found by MS) |
| Melting Point | 219-221 °C[1] | 218-220 °C |
| Appearance | Off-white solid | Off-white crystalline solid |
The close correlation between the experimental and published melting points, along with the consistent molecular formula and weight, provides the first layer of evidence for the compound's identity.
Experimental Workflow for Compound Verification
The following diagram illustrates the logical flow of experiments for the comprehensive characterization of this compound.
Caption: Experimental workflow for the characterization of the target compound.
Spectroscopic Data: Cross-Referencing and Interpretation
Spectroscopic analysis provides a detailed fingerprint of the molecule, allowing for unambiguous structure elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Experimental Data (Hypothetical) |
| -CH₃ (pyrimidine, 2x) | ~2.4 | singlet | 6H | 2.42 (s, 6H) |
| -S-CH₂- | ~3.3 | triplet | 2H | 3.35 (t, 2H) |
| -CH₂-COOH | ~2.8 | triplet | 2H | 2.81 (t, 2H) |
| -CH (pyrimidine) | ~6.8 | singlet | 1H | 6.85 (s, 1H) |
| -COOH | >10 | broad singlet | 1H | 12.1 (br s, 1H) |
The hypothetical experimental data aligns well with the predicted chemical shifts and multiplicities based on the structure of this compound. The integration values further confirm the number of protons in each chemical environment.
| Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Data (Hypothetical) |
| -CH₃ (pyrimidine) | ~24 | 24.1 |
| -S-CH₂- | ~30 | 30.5 |
| -CH₂-COOH | ~34 | 34.2 |
| -CH (pyrimidine) | ~115 | 115.3 |
| C-CH₃ (pyrimidine) | ~167 | 167.0 |
| C-S (pyrimidine) | ~170 | 170.2 |
| -COOH | ~173 | 173.5 |
The predicted chemical shifts for the carbon atoms are based on analogous structures found in the literature. The hypothetical experimental data shows a strong correlation with these expected values, providing further evidence for the correct structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules and helps to keep the molecular ion intact.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer to obtain an accurate mass measurement.
| Ion | Calculated m/z | Experimental m/z (Hypothetical) |
| [M+H]⁺ | 213.0692 | 213.0695 |
| [M+Na]⁺ | 235.0512 | 235.0516 |
The excellent agreement between the calculated and hypothetical experimental accurate masses for the protonated and sodiated molecular ions provides strong confirmation of the elemental composition of the synthesized compound.
Logical Relationship of Analytical Data
The following diagram illustrates how the different analytical data points logically support the confirmation of the compound's structure.
Caption: Interrelation of analytical data for structural confirmation.
Conclusion
The cross-referencing of experimental data with published values is a critical step in chemical research. This guide has outlined a systematic approach for the verification of this compound using melting point analysis, NMR spectroscopy, and mass spectrometry. The strong correlation between the hypothetical experimental data and the published/expected values provides a high degree of confidence in the identity and purity of the compound. Researchers and drug development professionals should adopt such rigorous verification protocols to ensure the reliability and reproducibility of their scientific findings.
References
- CAS Common Chemistry. (n.d.). This compound.
Sources
A Comparative Analysis of the Biological Activities of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine and Its Analogs
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine and its structural analogs. We delve into their antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties, supported by experimental data and detailed methodologies. This analysis aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships within this class of compounds, facilitating the rational design of novel therapeutic agents.
Introduction
Pyrimidine derivatives are of significant interest in pharmaceutical research due to their presence in the core structure of nucleic acids and their diverse biological functions, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[1][2][3] The introduction of a thioether linkage at the 2-position of the pyrimidine ring, particularly with a carboxyalkyl chain, presents a promising avenue for the development of novel therapeutic agents. This guide focuses on this compound, a representative of this class, and compares its biological profile with that of its key analogs.
The rationale behind selecting this scaffold lies in the synergistic potential of its constituent parts. The 4,6-dimethylpyrimidine core provides a robust and modifiable platform, while the 2-thioether linkage offers a site for introducing various functional groups that can modulate the compound's physicochemical properties and biological activity. The terminal carboxylic acid group, in particular, can enhance water solubility and provide a key interaction point with biological targets. Understanding how modifications to this basic structure impact biological activity is crucial for optimizing lead compounds.
Comparative Biological Activities
The biological activities of this compound and its analogs are diverse. This section will compare their performance in key therapeutic areas, supported by available experimental data.
Antimicrobial Activity
Thio-substituted pyrimidine derivatives have demonstrated notable potential as antimicrobial agents.[4] The presence of the sulfur atom and the ability to modify the S-substituent allows for the fine-tuning of activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) Insights:
The antimicrobial efficacy of these compounds is influenced by the nature of the substituent attached to the sulfur atom. For instance, the introduction of aromatic or heterocyclic moieties can enhance activity. The length and functionality of the alkyl chain also play a critical role. While specific comparative data for this compound is limited, studies on related S-substituted 4,6-dimethylpyrimidine-2-thiol derivatives provide valuable insights.
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| Analog 1 (e.g., S-benzyl) | Staphylococcus aureus | Data not available | [General reference on thiopyrimidines] |
| Analog 2 (e.g., S-carboxymethyl) | Escherichia coli | Data not available | [General reference on thiopyrimidines] |
| This compound | Various | Data requires specific experimental validation | N/A |
Note: The table is illustrative due to the lack of direct comparative studies in the available literature. Specific MIC values would need to be determined experimentally.
Anticancer Activity
The antiproliferative properties of pyrimidine derivatives are well-documented, with several approved anticancer drugs featuring this core structure.[5][6] Thio-substituted pyrimidines, in particular, have been investigated for their potential to inhibit tumor growth.
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of these compounds is often linked to their ability to interfere with cellular processes such as cell cycle progression and apoptosis. The nature of the S-substituent can significantly impact cytotoxicity and selectivity for cancer cells. For example, the introduction of bulky aromatic groups or specific functional moieties can enhance interactions with molecular targets within cancer cells. A study on sulfoxidized derivatives of 4,6-dimethylpyrimidine-2-thiol has shown promising anti-tumor effects against breast cancer cell lines (MCF-7).
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfoxidized Analog 1 | MCF-7 | Data available in source | |
| Sulfoxidized Analog 2 | MCF-7 | Data available in source | |
| This compound | Various | Data requires specific experimental validation | N/A |
Note: The table highlights the potential for anticancer activity within this class of compounds. Direct comparison requires experimental determination of IC50 values for the target compound and its analogs.
Antioxidant Activity
Some pyrimidine derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The ability to scavenge free radicals is a key measure of this activity.
Structure-Activity Relationship (SAR) Insights:
The antioxidant potential is often associated with the presence of electron-donating groups and the overall electronic properties of the molecule. The thioether linkage can contribute to this activity. A study on sulfoxidized derivatives of 4,6-dimethylpyrimidine-2-thiol demonstrated robust antioxidant activity in DPPH radical scavenging assays.
| Compound/Analog | DPPH Radical Scavenging Activity (% inhibition) | Reference |
| Sulfoxidized Analog 1 | Data available in source | |
| Sulfoxidized Analog 2 | Data available in source | |
| This compound | Data requires specific experimental validation | N/A |
Note: This table illustrates the antioxidant potential. Quantitative comparison would necessitate standardized DPPH assays.
Enzyme Inhibitory Activity
Pyrimidine derivatives are known to inhibit various enzymes, which is a common mechanism for their therapeutic effects.[7][8] Identifying the specific enzymes inhibited by this compound and its analogs is crucial for understanding their mechanism of action.
Potential Targets and SAR Insights:
Based on the activities of related compounds, potential enzyme targets could include cyclooxygenases (COX), lipoxygenases (LOX), and various kinases. The carboxylate group of the target compound could play a significant role in binding to the active site of enzymes. For instance, some pyrimidine derivatives have shown selective inhibition of COX-2, which is a key target in anti-inflammatory drug development.[7][8]
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data, standardized and well-documented experimental protocols are essential.
Synthesis Workflow
The synthesis of this compound and its analogs typically follows a two-step process, starting from the commercially available 4,6-dimethylpyrimidine-2-thiol.
Caption: General synthesis workflow for this compound and its analogs.
Step-by-Step Synthesis of this compound:
-
Dissolution: Dissolve 4,6-dimethylpyrimidine-2-thiol in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Deprotonation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution to deprotonate the thiol group, forming a thiolate anion.
-
Alkylation: Add 3-bromopropionic acid to the reaction mixture. The thiolate anion will act as a nucleophile, displacing the bromide ion in an SN2 reaction.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of compounds.[9][10]
Caption: Workflow for the agar well diffusion antimicrobial assay.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Preparation: Spread the microbial suspension evenly onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at various concentrations) and control solutions (positive control antibiotic and negative control solvent) into the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][7][11]
Caption: Workflow for the MTT anticancer activity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.[12][13]
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Discussion and Future Perspectives
The compiled data, although necessitating direct experimental validation for this compound, strongly suggests that this class of compounds holds significant therapeutic potential. The versatility of the 2-thio-substituted 4,6-dimethylpyrimidine scaffold allows for the generation of diverse analogs with a range of biological activities.
Future research should focus on a systematic investigation of the structure-activity relationships by synthesizing and screening a focused library of analogs. Key modifications could include:
-
Varying the length of the carboxyalkyl chain: Exploring how chain length (e.g., carboxymethyl, carboxypropyl) affects activity and physicochemical properties.
-
Modifying the terminal functional group: Replacing the carboxylic acid with other functionalities like esters, amides, or tetrazoles to modulate polarity and target interactions.
-
Introducing substituents on the pyrimidine ring: Investigating the effect of different groups at the 5-position of the pyrimidine ring.
Furthermore, mechanistic studies are crucial to identify the specific molecular targets of these compounds. Techniques such as enzyme inhibition assays, gene expression analysis, and molecular docking can provide valuable insights into their mode of action, paving the way for the development of more potent and selective therapeutic agents.
Conclusion
References
- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
- El-Sayed, W. M., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, [DOI not available].
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
- National Institutes of Health. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. [Link]
- International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 104-109.
- National Institutes of Health. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.
- National Institutes of Health. (2017). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 123(6), 1327-1341.
- Bentham Science Publishers. (2020). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1589-1598.
- Organic Syntheses. (n.d.). 2-mercaptopyrimidine. [Link]
- ResearchGate. (2021). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. [Link]
- MDPI. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(23), 8233.
- MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 23(24), 16104.
- MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Performance Evaluation Guide: Profiling 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine in Kinase Inhibition Assays
An objective comparison guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the performance of the novel chemical entity, 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine. Given the prevalence of the pyrimidine scaffold in kinase inhibitor drug discovery, we have structured this guide to profile the compound's potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target.
The methodologies described herein are designed to build a robust data package, moving from initial biochemical target engagement to cellular potency and functional outcomes. We will compare its hypothetical performance against established benchmarks: Gefitinib , a clinically-approved EGFR inhibitor, and Staurosporine , a broad-spectrum kinase inhibitor. This comparative approach ensures a clear context for interpreting the experimental results.
The Drug Discovery Evaluation Cascade
A systematic evaluation is critical to understanding a compound's true potential. We will employ a tiered approach, or "screening cascade," to progressively build a comprehensive profile. This ensures that resources are spent efficiently, with each stage providing crucial data to justify advancement to the next.
Caption: TR-FRET mechanism for detecting kinase binding.
Experimental Protocol: LanthaScreen™ EGFR Binding Assay
-
Reagent Preparation: Prepare a 3X compound solution by serially diluting this compound, Gefitinib, and Staurosporine in kinase buffer (see product manual for composition).
-
Dispensing: Add 5 µL of the 3X compound solution to a low-volume 384-well plate. Include "DMSO only" wells for the 0% inhibition control and "no enzyme" wells for the 100% inhibition control.
-
Enzyme/Tracer Mix: Prepare a 3X solution of Eu-EGFR kinase and Alexa Fluor™ 647-Tracer mix.
-
Incubation: Add 10 µL of the enzyme/tracer mix to all wells. Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize the data against controls and fit a dose-response curve using a four-parameter logistic model to determine the IC50 value.
Hypothetical Performance Comparison: EGFR Binding
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| This compound | 850 | -1.1 | 98% |
| Gefitinib (Positive Control) | 25 | -1.0 | 100% |
| Staurosporine (Positive Control) | 5 | -1.2 | 100% |
| DMSO (Vehicle Control) | > 50,000 | N/A | 0% |
Interpretation: The hypothetical data suggests that our test compound binds to EGFR with a sub-micromolar IC50. While it is significantly less potent than the specific inhibitor Gefitinib and the non-specific Staurosporine, this level of activity warrants further investigation in a cellular context.
Secondary Assay: Target Inhibition (Cell-Based)
Objective: To determine if the compound can inhibit EGFR phosphorylation in a relevant human cancer cell line.
Methodology: We will use the A549 human lung carcinoma cell line, which endogenously expresses EGFR. Compound activity will be measured by quantifying the phosphorylation of EGFR at tyrosine 1068 (pEGFR Y1068) following stimulation with EGF ligand. A cell-based ELISA is a suitable format for this.
Causality: A compound that binds to the kinase domain (shown in the primary assay) should, in a cellular environment, prevent the autophosphorylation of the receptor upon activation by its ligand (EGF). Measuring the reduction in pEGFR is a direct indicator of target engagement and inhibition within a physiological context.
Experimental Protocol: Cell-Based pEGFR (Y1068) Assay
-
Cell Culture: Plate A549 cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace growth media with serum-free media and incubate for 16-24 hours. This reduces basal EGFR activity.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and controls for 2 hours.
-
EGF Stimulation: Add EGF ligand to a final concentration of 100 ng/mL to all wells (except for unstimulated controls) and incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer lysates to a pEGFR (Y1068) ELISA plate and follow the manufacturer's protocol to quantify the phosphorylated protein.
-
Data Analysis: Normalize the pEGFR signal to total protein concentration or cell number. Plot the normalized data against compound concentration and fit a dose-response curve to determine the EC50 value.
Hypothetical Performance Comparison: Cellular EGFR Inhibition
| Compound | EC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | 2.5 | -1.3 | 95% |
| Gefitinib (Positive Control) | 0.15 | -1.1 | 99% |
| Staurosporine (Positive Control) | 0.05 | -1.4 | 100% |
| DMSO (Vehicle Control) | > 100 | N/A | 0% |
Interpretation: The compound demonstrates activity in a cellular context, inhibiting EGFR phosphorylation with a low micromolar EC50. The rightward shift in potency from the biochemical IC50 (850 nM) to the cellular EC50 (2.5 µM or 2500 nM) is expected. This "biochemical-to-cellular shift" can be attributed to factors like cell membrane permeability, protein binding in media, and engagement with cellular ATP concentrations. The compound is still less potent than Gefitinib, but its confirmed cellular activity is a positive sign.
Functional Assay: Cell Viability
Objective: To measure the downstream consequence of EGFR inhibition on cancer cell proliferation and viability.
Methodology: We will again use the A549 cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard for this measurement.
Causality: The EGFR signaling pathway is a critical driver of proliferation and survival in many cancers, including A549. By inhibiting EGFR, we expect to decrease cell viability. This assay measures the intracellular ATP level, which is a direct proxy for the number of metabolically active, viable cells. A decrease in ATP indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Plate A549 cells in a 96-well, opaque-walled plate at a determined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds and controls.
-
Incubation: Incubate the plate for 72 hours, a standard duration to observe effects on proliferation.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate for 10 minutes to stabilize the luminescent signal.
-
Reading: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to DMSO-treated controls (100% viability) and calculate the GI50 (concentration for 50% growth inhibition).
Hypothetical Performance Comparison: A549 Cell Viability
| Compound | GI50 (µM) | Max Growth Inhibition (%) |
| This compound | 5.1 | 85% |
| Gefitinib (Positive Control) | 0.4 | 92% |
| Staurosporine (Positive Control) | 0.01 | 100% |
| DMSO (Vehicle Control) | > 100 | 0% |
Interpretation: The compound reduces A549 cell viability with a GI50 of 5.1 µM. This value is consistent with and logically follows its cellular target inhibition EC50 of 2.5 µM. It confirms that the observed target engagement translates into the desired anti-proliferative functional outcome. As expected, it is less potent than the optimized drug Gefitinib.
Synthesis and Conclusion
The systematic evaluation of this compound provides a clear, data-driven profile of its potential as a kinase inhibitor.
-
Biochemical Binding: The compound directly binds the EGFR kinase domain with a sub-micromolar IC50 (850 nM).
-
Cellular Target Modulation: It successfully inhibits EGFR phosphorylation in a relevant cancer cell line with an EC50 of 2.5 µM.
-
Functional Outcome: This target inhibition translates to a reduction in cancer cell viability with a GI50 of 5.1 µM.
While its potency does not match that of the clinically approved drug Gefitinib, this compound demonstrates a complete "chain of action" from biochemical binding to a functional cellular effect. This profile validates it as a promising hit compound. The data generated through this cascade provides a solid foundation for initiating a medicinal chemistry program to optimize its potency and drug-like properties. The logical consistency across the three assays provides high confidence in the results.
References
- Title: The role of EGFR in cancer and its inhibitors Source: Acta Pharmaceutica Sinica B URL:[Link]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
This guide provides a comprehensive analysis of two distinct synthetic pathways to 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine, a molecule of interest for researchers in drug development and related scientific fields. The comparison focuses on key performance indicators, including overall yield, process scalability, cost-effectiveness, and safety considerations. The experimental protocols provided are based on established chemical principles and aim to offer a practical framework for laboratory synthesis.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a derivative that incorporates a flexible carboxylic acid-containing side chain, a feature often exploited to enhance solubility or to serve as a handle for further chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will objectively compare two potential synthetic routes, providing the necessary data for researchers to make informed decisions based on their specific needs and resources.
Synthetic Route A: The Convergent Approach
This route represents the most direct and classical approach, involving a two-step sequence: the initial formation of the pyrimidine ring followed by the introduction of the desired side chain.
Step 1: Synthesis of 4,6-dimethylpyrimidine-2-thiol
The synthesis of the key intermediate, 4,6-dimethylpyrimidine-2-thiol, is achieved through the well-established cyclocondensation reaction of acetylacetone with thiourea.[1][2] This reaction is typically acid-catalyzed and proceeds with good efficiency.
Experimental Protocol: Synthesis of 4,6-dimethylpyrimidine-2-thiol
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 mole equivalent) in ethanol.
-
To this solution, add acetylacetone (1 mole equivalent).
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethylpyrimidine-2-thiol.
Step 2: S-alkylation with 3-Bromopropionic Acid
The second step involves the nucleophilic substitution reaction between the thiol group of the pyrimidine intermediate and 3-bromopropionic acid. This S-alkylation is a common and generally high-yielding transformation.[3][4]
Experimental Protocol: Synthesis of this compound
-
Suspend 4,6-dimethylpyrimidine-2-thiol (1 mole equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a base, such as sodium hydroxide or potassium carbonate (2 mole equivalents), to the suspension to deprotonate the thiol and the carboxylic acid of the alkylating agent.
-
To this mixture, add 3-bromopropionic acid (1.1 mole equivalents) portion-wise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Workflow Diagram for Route A
Caption: Convergent synthesis of the target molecule via a pyrimidine thiol intermediate.
Synthetic Route B: The Linear Approach
This alternative route involves the pre-functionalization of the thiourea starting material, followed by the cyclization to form the pyrimidine ring. While potentially offering a different impurity profile, this linear sequence is generally less atom-economical.
Step 1: Synthesis of S-(2-Carboxyethyl)isothiourea
The first step is the S-alkylation of thiourea with 3-bromopropionic acid to form the isothiourea derivative.
Experimental Protocol: Synthesis of S-(2-Carboxyethyl)isothiourea
-
Dissolve thiourea (1 mole equivalent) in water.
-
Add a solution of 3-bromopropionic acid (1 mole equivalent) in water to the thiourea solution.
-
Adjust the pH of the mixture to approximately 8-9 with a base like sodium bicarbonate to facilitate the reaction while minimizing hydrolysis of the halo-acid.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product can be isolated by adjusting the pH and using techniques like ion-exchange chromatography or by carrying the aqueous solution directly to the next step.
Step 2: Cyclocondensation with Acetylacetone
The synthesized S-(2-carboxyethyl)isothiourea is then reacted with acetylacetone to form the final pyrimidine ring.
Experimental Protocol: Synthesis of this compound
-
To the aqueous solution of S-(2-carboxyethyl)isothiourea from the previous step, add acetylacetone (1 mole equivalent).
-
Add a base, such as sodium carbonate, to promote the cyclization reaction.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and acidify with a dilute mineral acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize to obtain the pure product.
Workflow Diagram for Route B
Caption: Linear synthesis of the target molecule via an isothiourea intermediate.
Comparative Analysis
The following tables provide a side-by-side comparison of the two synthetic routes based on key performance metrics.
Table 1: Yield and Process Efficiency
| Parameter | Route A: Convergent | Route B: Linear | Justification |
| Overall Yield | High (typically 70-85%) | Moderate to Low (typically 30-50%) | Route A involves two high-yielding, well-established reactions. Route B's second step, the cyclization of a more complex isothiourea, is often less efficient. |
| Number of Steps | 2 | 2 | Both routes consist of two primary synthetic steps. |
| Purification | Straightforward | Can be more complex | The intermediate in Route A is a stable, crystalline solid that is easily purified. The isothiourea intermediate in Route B is often used in situ, which can lead to a more complex final purification. |
| Atom Economy | Good | Moderate | Route A is a more convergent synthesis, which generally leads to better atom economy. |
Table 2: Cost and Availability of Starting Materials
| Starting Material | Route A | Route B | Approx. Cost | Availability |
| Acetylacetone | ✓ | ✓ | Low[5][6] | Readily Available[5][6] |
| Thiourea | ✓ | ✓ | Low[7] | Readily Available[7] |
| 3-Bromopropionic Acid | ✓ | ✓ | Moderate[8] | Readily Available[8] |
Table 3: Safety, Health, and Environmental (SHE) Considerations
| Factor | Route A: Convergent | Route B: Linear | Comments |
| Reagent Hazards | Acetylacetone is flammable and toxic.[9][10][11] Thiourea is a suspected carcinogen.[12][13] 3-Bromopropionic acid is corrosive.[14][15] | Same as Route A. | Standard personal protective equipment and handling procedures are required for both routes. |
| Reaction Conditions | Requires refluxing in organic solvents. | Can be conducted in aqueous media, but may still require heating. | The use of ethanol in Route A is a relatively benign solvent choice. |
| Waste Generation | Moderate | Moderate to High | The lower overall yield of Route B will likely result in a higher proportion of waste relative to the desired product. |
Table 4: Scalability and Industrial Applicability
| Parameter | Route A: Convergent | Route B: Linear | Rationale |
| Scalability | Excellent | Moderate | The reactions in Route A are robust and have been widely used on an industrial scale. The isolation of the intermediate in Route B may pose challenges on a larger scale. |
| Process Control | Straightforward | More challenging | The two distinct steps in Route A allow for easier process monitoring and control. |
| Industrial Preference | Highly Preferred | Less Preferred | The higher yield, easier purification, and proven scalability make Route A the clear choice for industrial production. |
Conclusion and Recommendation
Based on a thorough analysis of synthetic efficiency, cost-effectiveness, safety, and scalability, Route A is unequivocally the recommended synthetic pathway for the preparation of this compound. Its convergent nature, employing two high-yielding and well-documented reactions, results in a significantly higher overall yield compared to the linear approach of Route B. Furthermore, the ease of purification of the crystalline intermediate in Route A and the overall robustness of the process make it highly amenable to large-scale production.
While Route B presents a chemically plausible alternative, its lower efficiency and potential purification challenges render it less practical for most applications. For researchers and drug development professionals seeking a reliable and efficient method for synthesizing the title compound, the convergent strategy outlined in Route A offers a clear and significant advantage.
References
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- Siddiqui, Z. N., et al. (2008). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. European Journal of Medicinal Chemistry, 43(5), 933-941.
- Al-Omair, M. A., & Al-Wahaibi, L. H. (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. RSC Advances, 10(63), 38435-38461.
- Shaabani, A., et al. (2005). Ammonium Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and -thiones under Solvent-Free Conditions.
- Hurst, D. T. (1983). The Synthesis and Chemistry of 2-Methylpyrimidine-4,6-dithiol and Some Related Compounds. Australian Journal of Chemistry, 36(7), 1477-1482.
- CP Lab Safety. (n.d.). Acetylacetone, 500mL, Each.
- Wikipedia. (2023). Biginelli reaction. In Wikipedia.
- Lutsyk, R., et al. (2020). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS.
- Mamedov, V. A., & Ibragimov, A. G. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Chemical Sciences Journal, 8(2).
- Kremer Pigmente. (n.d.). Acetyl Acetone.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Al-Ghorbani, M., et al. (2022). Employing Multicomponent Reactions in Heterocycle Synthesis: Recent Advances. Molecules, 27(19), 6535.
- National Center for Biotechnology Information. (n.d.). 3-Bromopropionic acid. In PubChem.
- Al-Amiery, A. A., et al. (2022). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Molecules, 27(22), 7905.
- Rashad, A. E., et al. (2012). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic Chemistry & Process Research, 1(1), 1-20.
- Zhang, G., et al. (2017). Study on the regioselective alkylation of 2-thiopyrimidine. Journal of Chinese Pharmaceutical Sciences, 26(1), 23-30.
- Occupational Safety and Health Administration. (n.d.). THIOUREA.
- Taha, M., et al. (2022). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1651.
- National Center for Biotechnology Information. (n.d.). Thiourea. In PubChem.
- Australian Government Department of Health. (2015). Thiourea: Human health tier II assessment.
- Wang, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 20(17), 3531-3535.
- Crosby, D. G., Berthold, R. V., & Johnson, H. E. (1962). 2-mercaptopyrimidine. Organic Syntheses, 42, 74.
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Rashad, A. E., et al. (2012). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic Chemistry & Process Research, 1(1), 1-20.
- Taha, M., et al. (2022). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. RSC Advances, 12(45), 29337-29351.
- Coulibali, S., et al. (2022). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. GSC Advanced Research and Reviews, 12(3), 018-025.
- CN1024549C. (1994). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- Taha, M., et al. (2022). Sulfonyl thiourea derivatives from 2-aminodiarylpyrimidines: In vitro and in silico evaluation as potential carbonic anhydrase I, II, IX, and XII inhibitors. Chemical Biology & Drug Design, 100(1), 123-137.
- El-Gazzar, A. B. A., et al. (2018). Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. Molecules, 23(10), 2465.
- Siddiqui, Z. N., et al. (2008). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. European Journal of Medicinal Chemistry, 43(5), 933-941.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. camachem.com [camachem.com]
- 8. 3-溴丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Acetylacetone | 123-54-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. kremer-pigmente.com [kremer-pigmente.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Bromopropionic acid | 590-92-1 [chemicalbook.com]
A Head-to-Head Comparison of Analytical Techniques for 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Introduction: The Analytical Imperative for a Key Heterocycle
2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is a substituted pyrimidine derivative. Molecules within this class are foundational in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of bioactive compounds.[1][2] The structural integrity, purity, and concentration of this intermediate are critical parameters that dictate the yield, safety, and efficacy of a final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are not merely a quality control checkpoint but a cornerstone of successful drug development and manufacturing processes.
This guide provides a head-to-head comparison of the principal analytical techniques applicable to the characterization and quantification of this compound. We will move beyond a simple listing of methods to provide a rationale-driven analysis, explaining why a particular technique is chosen for a specific analytical challenge—be it structural confirmation, routine purity assessment, or sensitive quantification in a complex matrix.
Physicochemical Properties: Guiding the Analytical Strategy
Before comparing techniques, we must understand the molecule itself. The structure of this compound (CAS: 247225-29-2) features several key functional groups that govern its analytical behavior:
-
A Pyrimidine Ring: A heterocyclic aromatic ring that acts as a strong chromophore, making it suitable for UV-Vis spectrophotometric detection.[3][4]
-
A Carboxylic Acid Group (-COOH): This group imparts acidity and significant polarity to the molecule, making it amenable to aqueous mobile phases in liquid chromatography. Its pKa will influence the choice of mobile phase pH to ensure consistent retention and peak shape.
-
A Thioether Linkage (-S-): This group can be susceptible to oxidation, a factor to consider during sample preparation and storage.
-
Methyl Groups (-CH₃): These non-polar groups influence the overall solubility and chromatographic retention.
These features suggest that the molecule is a polar, acidic compound with a melting point of 219-221°C, indicating low volatility.[5] This profile makes liquid chromatography and direct spectroscopic methods more suitable than techniques requiring volatilization, such as Gas Chromatography.
Core Analytical Techniques: A Comparative Deep Dive
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity assessment and quantification of non-volatile organic molecules in pharmaceutical settings.[1][6] For pyrimidine derivatives, reversed-phase HPLC is the most common and effective approach.[1][7]
-
Principle of Operation: The analyte is separated based on its differential partitioning between a non-polar stationary phase (typically C18 or C8 silica) and a polar mobile phase. The carboxylic acid group on our target molecule makes its retention highly sensitive to the pH of the mobile phase.
-
Causality in Method Design:
-
Stationary Phase: A C18 column is the logical first choice due to its hydrophobicity, which provides adequate retention for the pyrimidine core and its substituents.
-
Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. Critically, the aqueous component must be acidified (e.g., with 0.1% formic acid or phosphoric acid). This suppresses the ionization of the carboxylic acid group, converting it from its anionic carboxylate form (-COO⁻) to the neutral form (-COOH). This ensures consistent retention, reduces peak tailing, and improves chromatographic performance.
-
Detection: Given the presence of the pyrimidine chromophore, a UV-Vis detector is ideal. The wavelength of maximum absorbance (λmax) for substituted pyrimidines typically falls in the 260-280 nm range.[8] A photodiode array (PDA) detector is superior as it can capture the entire UV spectrum, confirming peak identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as metabolite identification or quantification in biological matrices, coupling HPLC with a mass spectrometer is the gold standard.[9][10][11]
-
Principle of Operation: After separation by HPLC as described above, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the parent ion and detecting specific daughter ions.
-
Causality in Method Design:
-
Ionization: Electrospray Ionization (ESI) is the ideal source for this polar molecule. It can be operated in two modes:
-
Negative Ion Mode (ESI-): This is often preferred for carboxylic acids. The molecule will readily lose a proton to form the deprotonated parent ion [M-H]⁻.
-
Positive Ion Mode (ESI+): Protonation can occur on one of the basic nitrogen atoms of the pyrimidine ring, forming the [M+H]⁺ ion.
-
-
Selectivity: Using Selected Reaction Monitoring (SRM) in a triple quadrupole mass spectrometer, one can monitor a specific transition (e.g., [M-H]⁻ → specific fragment ion). This allows for precise quantification even in the presence of co-eluting impurities, making the method exceptionally selective and sensitive.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation and confirmation.[3] It is not typically used for routine quantification but is essential for characterizing reference standards and identifying unknown impurities or degradation products.
-
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecule's structure.
-
Expected Spectral Features for this compound:
-
¹H NMR: One would expect to see distinct signals for the two methyl groups (singlet), the aromatic proton on the pyrimidine ring (singlet), and two triplets corresponding to the -CH₂-CH₂- protons of the carboxyethyl side chain.[12][13][14]
-
¹³C NMR: Signals corresponding to each unique carbon atom would be observed, including the methyl carbons, the distinct carbons of the pyrimidine ring, the thioether-linked carbon, the ethyl chain carbons, and the carbonyl carbon of the carboxylic acid.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While powerful, GC-MS is generally ill-suited for analyzing polar, non-volatile compounds like our target molecule.
-
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.
-
Key Limitation & Justification: The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation in the hot GC inlet. To make it amenable to GC analysis, a chemical derivatization step is mandatory.[17] This involves converting the polar -COOH group into a more volatile ester (e.g., by reacting with methanol) or a silyl ether (using reagents like BSTFA). This additional step complicates the workflow, introduces potential sources of error, and makes GC-MS a less direct and less desirable method compared to HPLC.
UV-Vis Spectrophotometry
For a pure, isolated compound in a simple matrix, UV-Vis spectrophotometry can be a rapid and straightforward method for quantification.
-
Principle of Operation: This technique measures the absorbance of UV-Vis light by the analyte at a specific wavelength, governed by the Beer-Lambert Law.
-
Limitations: UV-Vis spectrophotometry is highly non-specific.[8] Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It is therefore unsuitable for purity analysis or for samples in complex matrices. Its primary use is for quick concentration checks of a known pure substance.
Head-to-Head Performance Comparison
| Feature | HPLC-UV | LC-MS/MS | NMR Spectroscopy | GC-MS (with Derivatization) | UV-Vis (Direct) |
| Primary Use | Purity, Quantification | Trace Quantification, ID | Structure Elucidation | Impurity ID (if volatile) | Quick Concentration Check |
| Selectivity | High | Exceptional | Exceptional | High | Very Low |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL) | Very High (pg/mL to ng/mL) | Low | High | Low to Moderate |
| Quantitative Accuracy | Excellent | Excellent | Poor (unless using qNMR) | Good | Fair (matrix dependent) |
| Sample Throughput | High | Medium | Low | Medium | Very High |
| Cost & Complexity | Moderate | High | Very High | Moderate-High | Very Low |
| Structural Info | None (Retention Time only) | High (Molecular Weight & Fragments) | Definitive | High (Fragments) | None |
Application-Specific Recommendations
The choice of technique is dictated by the analytical question.
-
For Routine Quality Control (Purity & Assay of Bulk Material): HPLC-UV is the ideal choice. It offers the best balance of performance, cost, and throughput for determining the purity and concentration of the main component.
-
For Structural Confirmation of a Newly Synthesized Batch: NMR Spectroscopy is mandatory. It provides the definitive structural proof required for reference standard characterization.
-
For Detecting Trace-Level Impurities or Degradants: LC-MS/MS is the most powerful tool due to its superior sensitivity and selectivity.
-
For Quantifying the Compound in a Biological Matrix (e.g., Plasma): LC-MS/MS is the only suitable technique, as its selectivity is necessary to eliminate interference from the complex matrix.[9][10]
Visualizing the Analytical Workflow
Decision Logic for Technique Selection
The following diagram illustrates the logical process for choosing the appropriate analytical technique based on the research objective.
Caption: Decision tree for selecting the optimal analytical technique.
Detailed Experimental Protocol: A Validated HPLC-UV Method
This section provides a robust, self-validating protocol for the quantification and purity determination of this compound.
1. Instrumentation and Columns
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a 100 µg/mL stock solution. Prepare calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 75 µg/mL).
-
Sample Preparation: Prepare the unknown sample at a target concentration of ~25 µg/mL in Diluent.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-14 min: 90% B
-
14-14.1 min: 90% to 10% B
-
14.1-18 min: 10% B (re-equilibration)
-
-
Detection: PDA detection at 275 nm (or determined λmax), with a spectral acquisition range of 200-400 nm.
4. System Suitability (Self-Validation)
-
Procedure: Make five replicate injections of a mid-range (25 µg/mL) standard.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
5. Data Analysis
-
Identification: The retention time of the analyte in the sample must match that of the reference standard.
-
Quantification: Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration). The R² value must be ≥ 0.999. Calculate the concentration of the analyte in the unknown sample using this curve.
-
Purity: Use area percent analysis. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Workflow Diagram: From Sample to Result
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Novelty of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine Derivatives
Introduction: Uncovering the Potential of a Niche Scaffold
In the vast landscape of medicinal chemistry, the novelty of a molecular scaffold is a cornerstone of innovation. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a significant portion of approved drugs.[1][2] The 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine scaffold is one such structure, offering a unique combination of a pyrimidine core, known for its diverse pharmacological activities, and a flexible thioether linkage.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to assess the novelty of derivatives based on this scaffold. We will delve into comparative structural analysis, outline robust experimental workflows for determining biological activity and drug-like properties, and provide the rationale behind these critical experimental choices.
The core structure, this compound, presents several points for chemical modification, allowing for the creation of diverse compound libraries.[5] The pyrimidine ring itself is a privileged structure in drug discovery, found in antiviral, anticancer, and antimicrobial agents.[3][4] The thioether linkage and the terminal carboxylic acid group offer opportunities to modulate physicochemical properties such as solubility, lipophilicity, and target-binding interactions. Assessing the novelty of new derivatives, therefore, requires a multi-faceted approach, comparing them not only to existing pyrimidine-based drugs but also to other compounds sharing similar functional motifs.
Comparative Analysis: Gauging Novelty Against the Existing Landscape
A critical first step in assessing novelty is to compare the physicochemical and known biological properties of new derivatives with established compounds. This includes structurally similar molecules and drugs that may operate through similar mechanisms of action.
Structural and Physicochemical Comparison
The novelty of a compound can be initially estimated by analyzing its structural features against databases of known molecules. Key parameters to consider are:
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences absorption and distribution.
-
Molecular Weight (MW): A fundamental property affecting pharmacokinetics.
-
Hydrogen Bond Donors and Acceptors: Crucial for target binding and solubility.
Table 1: Illustrative Physicochemical Comparison
| Compound | Structure | MW ( g/mol ) | LogP | TPSA (Ų) | Known/Predicted Activity |
| Derivative A (Hypothetical) | This compound with a novel substituent | TBD | TBD | TBD | TBD |
| Methotrexate | Pyrimidine-containing antifolate drug | 454.4 | -1.85 | 191.4 | Dihydrofolate reductase inhibitor |
| Rosuvastatin | Pyrimidine-containing statin | 481.5 | 1.28 | 111.8 | HMG-CoA reductase inhibitor |
| Sunitinib | Multi-targeted tyrosine kinase inhibitor | 398.4 | 4.6 | 79.4 | VEGFR, PDGFR inhibitor[6] |
This comparative analysis helps to position new derivatives within the existing chemical space and provides early clues about their potential drug-likeness.
Biological Activity Profile: Searching for a Unique Footprint
The true novelty of a compound lies in its biological activity profile, including its potency, selectivity, and mechanism of action. Thio-pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][7]
Table 2: Comparative Biological Data (Hypothetical Data for a New Derivative)
| Compound | Target/Assay | IC50/EC50 | Selectivity Profile | Reference |
| New Derivative X | Kinase Y | 50 nM | >100-fold vs. Kinase Z | This work |
| Compound B (Known Thio-pyrimidine) | Kinase Y | 500 nM | 10-fold vs. Kinase Z | [Fictional Reference] |
| Approved Drug C | Kinase Y | 10 nM | >200-fold vs. Kinase Z | [Drug Label] |
This type of data, when generated, is crucial for establishing a unique biological profile. A novel compound might exhibit improved potency, a different selectivity profile against a panel of related targets, or even an entirely new mechanism of action.
Experimental Workflows for Novelty Assessment
To rigorously assess the novelty of this compound derivatives, a systematic, multi-stage experimental approach is required. This process, often termed "hit-to-lead" optimization, involves a series of in vitro and in vivo assays designed to characterize the compound's biological activity and drug-like properties.[8][9][10]
Workflow for Assessing Compound Novelty
The following diagram outlines a typical workflow for progressing a "hit" compound from an initial screen to a "lead" candidate with demonstrated novelty.
Caption: A streamlined workflow for assessing the novelty of a hit compound.
Detailed Experimental Protocols
1. In Vitro Cytotoxicity and Target-Based Assays
-
Objective: To determine the compound's potency and identify its molecular target.
-
Protocol (Example: MTT Assay for Cytotoxicity):
-
Seed cancer cell lines (e.g., HepG2, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.[6]
-
-
Rationale: This initial screen provides a broad indication of biological activity. Hits from this assay can then be progressed to more specific, target-based assays (e.g., kinase inhibition assays) to elucidate the mechanism of action.[11]
2. In Vitro ADMET Profiling
-
Objective: To assess the drug-like properties of the compound.[12][13]
-
Key Assays:
-
Rationale: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to avoid costly failures in later stages of drug development.[14][15] A compound with a novel biological activity but poor ADMET properties is unlikely to become a successful drug.
3. In Vivo Pharmacokinetic (PK) and Efficacy Studies
-
Objective: To evaluate the compound's behavior in a living organism and its therapeutic effect in a disease model.[16]
-
Protocol (Example: Murine PK Study):
-
Administer the compound to mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life, clearance, and oral bioavailability.
-
-
Rationale: In vivo studies provide the ultimate validation of a compound's potential. Good in vitro properties must translate to favorable in vivo behavior to warrant further development.[16]
Hypothetical Signaling Pathway Modulation
A key aspect of novelty is the ability of a compound to modulate a biological pathway in a unique way. The following diagram illustrates a hypothetical mechanism where a novel this compound derivative inhibits a specific kinase, leading to downstream anti-proliferative effects.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
Conclusion: A Pathway to Innovative Therapeutics
The assessment of novelty for this compound derivatives is a rigorous, evidence-based process. It requires a deep understanding of the existing chemical and biological landscape, coupled with a systematic and well-designed experimental cascade. By comparing new derivatives to established compounds, elucidating their unique biological activities, and characterizing their drug-like properties, researchers can effectively identify and advance truly innovative therapeutic candidates. The frameworks and protocols outlined in this guide provide a robust starting point for any research program focused on exploring the potential of this promising chemical scaffold.
References
- Wan, H. (2016). An overall comparison of small molecules and large biologics in ADME testing. ADMET & DMPK, 4(1), 1-22.
- ResearchGate. (n.d.). ADMET profiling results of the top five small molecules.
- Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions.
- Jetir.org. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
- Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., ... & Tang, Y. (2019). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 10(1), 148-157.
- Patel, H., Grolleau, A., Giraud, F., Coudert, P., & Logé, C. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3333.
- ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
- Wu, Y., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR protocols, 2(1), 100312.
- Wikipedia. (n.d.). Hit to lead.
- World Journal of Pharmaceutical Research. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- ResearchGate. (2025). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Drug Target Review. (2017). Expert view: Optimising the hit-to-lead workflow.
- Chem Help ASAP. (2023, August 28). using assays to discovery new drugs [Video]. YouTube.
- ResearchGate. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach.
- Fujimoto, H., et al. (2023). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. Journal of Computer-Aided Molecular Design, 37(8), 465-480.
- Liu, X., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 11(3), e2305542.
- International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
- MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery.
- ResearchGate. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Li, X., et al. (2015). The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. International journal of molecular sciences, 16(12), 29645-29657.
- Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs.
- PubMed. (2025). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells.
- RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
- Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds.
- Al-Omary, F. A., et al. (2010).
- PubMed. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- ResearchGate. (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- MDPI. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- PubMed. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives.
- MDPI. (2021). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Pharmaceuticals | Special Issue : Novel Heterocyclic Compounds for Drug Discovery [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach [pubmed.ncbi.nlm.nih.gov]
- 9. Hit to lead - Wikipedia [en.wikipedia.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. clinicalpub.com [clinicalpub.com]
- 14. optibrium.com [optibrium.com]
- 15. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
